1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODEKXQAWLEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504876 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168428-09-9 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine core, a carboxylic acid functional group, and a methyl substitution, suggest its potential as a versatile scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, and anti-inflammatory properties.[1] A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, based on data from closely related analogues, and outlines the standard experimental methodologies for their determination.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[2] This prevalence in nature has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel drugs. The diverse biological activities of pyrimidine derivatives underscore their therapeutic potential.[1][2] this compound, in particular, combines the key features of a pyrimidine core with a carboxylic acid group, which can participate in crucial hydrogen bonding interactions with biological targets, and a methyl group that can influence its metabolic stability and lipophilicity.
Due to the limited availability of direct experimental data for this compound, this guide will leverage data from its close structural analogues, namely its methyl ester, Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate , and an isomer, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid , to predict its physicochemical profile.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to understand its structure and predict its basic physicochemical parameters.
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Predicted Physicochemical Parameters
While experimental data for the target molecule is scarce, we can infer its properties from closely related compounds. The following table summarizes the computed properties for two such analogues, which provide a reasonable estimation for our target compound.
| Property | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[3][4][5] | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid[6] | Predicted for this compound |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₆N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol | 154.12 g/mol | 154.12 g/mol |
| Topological Polar Surface Area (TPSA) | 72.05 Ų | 78.8 Ų | ~75-80 Ų |
| logP (Octanol-Water Partition Coefficient) | -0.4435 | -0.4 | ~ -0.5 to -0.3 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 1 | 1 | 1 |
The predicted low logP value suggests that this compound is likely to be a hydrophilic compound with moderate aqueous solubility. The presence of two hydrogen bond donors and four acceptors indicates its potential for strong interactions with biological macromolecules.
Solubility Profile
Solubility is a critical parameter in drug development, influencing absorption, distribution, and bioavailability.
Expected Solubility
Based on its structure, this compound is expected to be a solid at room temperature with moderate solubility in polar solvents.[7] The carboxylic acid group suggests that its solubility will be highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, the carboxylic acid will be protonated, likely leading to lower solubility.
Experimental Determination of Solubility
A standard protocol for determining the solubility of a carboxylic acid involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of the compound is added to a series of vials containing different solvents (e.g., water, ethanol, DMSO, and various pH buffers).
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: The saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Experimental Solubility Determination.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.
Predicted pKa
The carboxylic acid group is the primary acidic functional group in this compound. The pKa of pyrimidine itself is 1.10 (for the protonated form).[8] The presence of the electron-withdrawing pyrimidine ring is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid. The pKa is anticipated to be in the range of 3-5.
Experimental Determination of pKa
Potentiometric titration is a common and reliable method for determining the pKa of a compound.
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Melting Point
The melting point is a fundamental physical property used for identification and as an indicator of purity.
Expected Melting Point
For a pure, crystalline organic compound, a sharp melting point range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting point range. While no experimental value is available for the target compound, related pyrimidine carboxylic acid derivatives often exhibit relatively high melting points due to strong intermolecular hydrogen bonding.
Experimental Determination of Melting Point
The melting point can be determined using a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the pyrimidine ring, and the acidic proton of the carboxylic acid. The chemical shift of the carboxylic acid proton is typically in the range of 10-13 ppm and may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with characteristic signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the oxo group, and the carbons of the pyrimidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the oxo group (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The exact mass measurement can be used to confirm the molecular formula.
Synthesis Pathway
Caption: Proposed Synthesis via Ester Hydrolysis.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Although direct experimental data on its physicochemical properties are limited, a comprehensive profile can be predicted based on the analysis of its structural analogues. This guide has outlined these predicted properties and provided standardized, self-validating experimental protocols for their determination. A thorough characterization of this molecule's solubility, pKa, melting point, and spectroscopic features is a critical and necessary step in its journey from a promising chemical entity to a potential therapeutic candidate. The methodologies and predictive insights presented herein provide a solid framework for researchers and drug development professionals to advance the study of this and other novel pyrimidine derivatives.
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A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While not extensively cataloged as a standalone entity in major chemical databases, its structure represents a core scaffold in a variety of biologically active molecules. This document elucidates its definitive IUPAC name and structure, outlines key physicochemical properties, presents a detailed, field-proven protocol for its synthesis via ester hydrolysis, and explores its potential applications based on the established bioactivity of structurally related pyrimidine derivatives. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.
Table of Contents
Chemical Identity and Structure
The compound "this compound" is defined by a pyrimidine ring system with specific substitutions. The International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular architecture: a methyl group at the N1 position, an oxo (or keto) group at the C2 position, and a carboxylic acid group at the C5 position. The "1,2-dihydro" designation clarifies the saturation state of the pyrimidine ring.
The unambiguous structure is essential for synthetic planning and computational modeling. Its canonical representation is detailed below.
1.1. IUPAC Name and Synonyms
-
Systematic IUPAC Name: this compound
-
Common Synonyms: While no widely accepted common names exist due to its status as a synthetic intermediate, it could be referred to as a derivative of 5-carboxycytosine.
1.2. Chemical Structure
The two-dimensional structure of the molecule is presented below.
Caption: 2D Structure of this compound.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source / Justification |
| Molecular Formula | C₆H₆N₂O₃ | Based on structural analysis. |
| Molecular Weight | 154.12 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white solid | Inferred from similar pyrimidine carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous base. | The carboxylic acid group enhances aqueous solubility over its ester precursor, especially at neutral or basic pH. |
| pKa | 3.5 - 4.5 (Carboxylic Acid) | Predicted based on the electron-withdrawing nature of the pyrimidine ring. |
| Melting Point | >200 °C (with decomposition) | Typical for heterocyclic carboxylic acids which often exhibit strong intermolecular hydrogen bonding. |
| SMILES | CN1C=C(C(=O)NC1=O)C(=O)O | Canonical SMILES representation.[4] |
| InChI Key | POFQIFXCMBGLKO-UHFFFAOYSA-N (related structure) | InChIKey for the isomeric 1-methyl-2,4-dioxo structure provides a reference point.[4] |
Expertise Insight: The presence of both a hydrogen bond donor (carboxylic acid -OH, N-H) and multiple acceptors (C=O, ring nitrogens) suggests strong intermolecular interactions. This underpins the predicted high melting point and the requirement for polar solvents for dissolution. From a practical standpoint, its solubility in aqueous bicarbonate or carbonate solutions is a key property that can be exploited for purification (acid-base extraction).
Synthesis and Purification
The most direct and industrially scalable route to synthesize this compound is through the alkaline hydrolysis of its corresponding methyl ester, Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7) , which is a commercially available starting material[1][2]. This method is a standard and reliable transformation in organic synthesis.
3.1. Synthetic Workflow
The workflow involves a single-step saponification reaction followed by an acidic workup to precipitate the desired carboxylic acid.
Caption: Workflow for the synthesis of the target carboxylic acid from its methyl ester.
3.2. Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar heterocyclic esters[5][6].
Materials:
-
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq)
-
1 M Sodium Hydroxide (NaOH) solution (1.5 - 2.0 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate in a mixture of THF and Methanol (e.g., 1:1 v/v). The solvent volume should be sufficient to fully dissolve the starting material (approx. 10-20 mL per gram of ester).
-
Hydrolysis: To the stirred solution, add 1 M aqueous NaOH solution (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid). The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours). This self-validating step ensures complete conversion before proceeding, preventing contamination of the final product.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1 M HCl solution dropwise to acidify the mixture to a pH of approximately 2. A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove inorganic salts) and then with cold diethyl ether (to remove any non-polar organic impurities).
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Causality Behind Choices:
-
Mixed Solvent System (THF/MeOH): Ensures solubility for both the relatively non-polar ester and the aqueous base, creating a homogenous reaction environment for efficient hydrolysis.
-
Excess Base: Using a slight excess of NaOH (1.5 eq) drives the equilibrium towards the carboxylate salt, ensuring the reaction goes to completion in a reasonable timeframe.
-
Acidic Workup: Protonation of the intermediate sodium carboxylate salt is necessary to generate the neutral carboxylic acid, which is significantly less soluble in water, allowing for its precipitation and isolation.
Potential Applications and Research Context
The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous natural compounds (e.g., thymine, uracil) and synthetic drugs[7][8]. Derivatives of 2-oxo-dihydropyrimidine-5-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, positioning the title compound as a valuable building block for drug discovery programs.
Key Areas of Biological Activity:
-
Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites[7]. For example, novel 4-anilino-furo[2,3-d]pyrimidine derivatives bearing a 5-carboxylic acid side chain have been developed as potent dual inhibitors of EGFR and HER2 tyrosine kinases, which are implicated in various cancers[9]. The carboxylic acid moiety often serves as a crucial handle for forming hydrogen bonds within the target protein's active site or as a point for further chemical modification to improve pharmacokinetic properties.
-
Metabolic Disease Modulators: Dihydropyrimidine derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in the treatment of type-2 diabetes[10][11]. The carboxylic acid head group can mimic the functionality of the thiazolidinedione warhead found in established antidiabetic drugs.
-
Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a well-established pharmacophore in the design of antimicrobial and antiviral drugs[8][12]. Its ability to mimic endogenous nucleobases allows these compounds to interfere with pathogen replication and other vital cellular processes.
-
Chemical Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a reactive heterocyclic ring), it serves as a versatile intermediate. The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling the construction of large and diverse chemical libraries for high-throughput screening[5].
Conclusion
This compound, while not a widely commercialized product itself, stands as a pivotal synthetic intermediate. Its structure is readily accessible through a robust and scalable hydrolysis protocol from its commercially available methyl ester. The rich biological activity profile of the pyrimidine-5-carboxylic acid scaffold in oncology, metabolic diseases, and infectious disease research underscores the value of the title compound as a key building block for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in advanced drug discovery and development programs.
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Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7486. Available at: [Link]
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Spectroscopic Characterization of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: A Technical Guide
Introduction
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a member of the pyrimidine family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The precise elucidation of their molecular structure is paramount for understanding their chemical properties, reactivity, and potential as therapeutic agents. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for unambiguous structural confirmation.
This guide will provide a detailed examination of the expected outcomes from each of these analytical techniques for this compound. The causality behind experimental choices and the interpretation of spectral data will be explained to provide a practical and field-proven perspective.
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound contains several key functional groups that will give rise to characteristic signals in its spectra.
Caption: Molecular graph of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural verification of pyrimidine derivatives.[2]
¹H NMR Spectroscopy
Experimental Protocol:
A standard approach for acquiring a ¹H NMR spectrum of a pyrimidine carboxylic acid involves dissolving the sample in a deuterated solvent, typically DMSO-d₆, which is capable of solubilizing polar compounds and allows for the observation of exchangeable protons like the carboxylic acid -OH.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Typically -2 to 13 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Expected ¹H NMR Data:
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | ~12.0 - 13.5 | Broad Singlet (br s) | 1H | The carboxylic acid proton is exchangeable and its chemical shift is concentration-dependent. |
| H4 & H6 | ~8.5 - 9.0 | Singlets (s) | 1H each | These protons are on the electron-deficient pyrimidine ring and are expected to be significantly deshielded. |
| N-CH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom. |
The deshielding of the ring protons is a characteristic feature of the pyrimidine nucleus due to the electronegativity of the two nitrogen atoms.[2]
¹³C NMR Spectroscopy
Experimental Protocol:
¹³C NMR provides information about the carbon skeleton of the molecule.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is often preferred.
-
Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Expected ¹³C NMR Data:
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| C2 (C=O) | ~160 - 165 | The carbonyl carbon of the pyrimidine ring. |
| C4 & C6 | ~145 - 155 | The sp² hybridized carbons of the pyrimidine ring. |
| C5 | ~110 - 120 | The carbon atom to which the carboxylic acid is attached. |
| N-CH₃ | ~30 - 35 | The carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected IR Data:
The IR spectrum will be dominated by the vibrations of the carbonyl groups and the carboxylic acid O-H bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| C-H stretch (aromatic & methyl) | 3100 - 2850 | Medium-Weak | Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹. |
| C=O stretch (carboxylic acid) | ~1710 | Strong | The carbonyl of the carboxylic acid. |
| C=O stretch (pyrimidine ring) | ~1680 | Strong | The amide-like carbonyl in the pyrimidine ring. |
| C=C and C=N stretches | 1600 - 1450 | Medium-Strong | Vibrations of the pyrimidine ring. |
The presence of two distinct carbonyl peaks would be a key feature in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile molecule. It can be run in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement.
Expected Mass Spectrometry Data:
The molecular formula of this compound is C₆H₆N₂O₃, with a monoisotopic mass of 154.0378 g/mol .
-
Negative Ion Mode ESI (-): The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 153.0307.
-
Positive Ion Mode ESI (+): The protonated molecule [M+H]⁺ at m/z 155.0451 is expected.
-
Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion. In negative ion mode, this would result in a peak at m/z 109.0405.
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The Expanding Therapeutic Landscape of Novel Dihydropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Dihydropyrimidine Scaffold
Dihydropyrimidines (DHPMs) represent a class of heterocyclic compounds that have garnered significant and sustained interest within the medicinal chemistry community.[1][2] Their structural resemblance to biologically relevant molecules, coupled with a synthetically accessible core, has established them as a "privileged scaffold" in modern drug discovery.[3][4] The initial discovery of their biological potential has blossomed into a wide array of therapeutic applications, ranging from cardiovascular agents to potent anticancer and antimicrobial compounds.[2][5][6] This guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of novel dihydropyrimidine derivatives, offering field-proven insights and detailed experimental protocols for researchers in the field.
The Synthetic Cornerstone: The Biginelli Reaction and Its Modern Variants
The classical method for synthesizing the dihydropyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7] This reaction's simplicity and efficiency have made it a cornerstone of DHPM synthesis for over a century.
Protocol 1: Classical Biginelli Condensation for DHPM Synthesis
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (3-4 drops).
-
Reflux: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidine derivative.[8]
Modern synthetic approaches have introduced various catalysts and conditions to improve yields, shorten reaction times, and enhance the diversity of accessible derivatives. These include the use of Lewis acids, ionic liquids, and microwave-assisted synthesis.[8] For instance, a novel approach utilizes phosphorous pentoxide as a catalyst, which has shown to be effective.[9] Another green chemistry approach employs Citrus macroptera juice, eliminating the need for an organic solvent and resulting in better yields and shorter reaction times.[10]
Characterization of Novel DHPM Derivatives
The structural elucidation of newly synthesized DHPMs is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of protons and carbon atoms in the molecule, confirming the cyclic structure and the nature of substituents.[9][11][12]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in the confirmation of its elemental composition.[11][12]
A Spectrum of Biological Activities: From Cardiovascular to Anti-infective
The versatility of the dihydropyrimidine scaffold is evident in the broad range of biological activities exhibited by its derivatives.[1][2]
Calcium Channel Blocking Activity
DHPMs are structurally analogous to dihydropyridines (DHPs), a well-established class of calcium channel blockers used in the treatment of hypertension and angina.[13][14] This has led to the successful development of DHPM derivatives with potent calcium channel modulating effects.[13][15]
-
Mechanism of Action: These compounds primarily target L-type calcium channels in vascular smooth muscle, inhibiting the influx of extracellular Ca²⁺. This leads to vasodilation and a subsequent reduction in blood pressure.[14] Some novel derivatives have also shown activity against T-type calcium channels.[16]
Anticancer Activity
A significant area of research has focused on the anticancer potential of DHPMs.[3][4] Several derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[17][18]
-
Mechanism of Action: One of the most well-characterized mechanisms of action is the inhibition of the mitotic kinesin Eg5.[2][19] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis and subsequent apoptosis.[19][20] The prototypical Eg5 inhibitor, Monastrol, is a dihydropyrimidine derivative.[20][21] Other reported mechanisms include the inhibition of other kinases and interactions with tubulin.[11][19] Recent studies have also explored dual inhibitors, for instance, targeting both EGFR and VEGFR-2.[12]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung adenocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the novel DHPM derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Dihydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[5][22][23]
-
Spectrum of Activity: Studies have reported significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][22] Antifungal activity against species like Candida albicans and Aspergillus niger has also been observed.[22][23] The lipophilic nature of certain substituents on the dihydropyrimidine scaffold may contribute to their enhanced activity against Gram-negative bacteria.[22]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| C6 | Escherichia coli | 32 | [22] |
| C22 | Pseudomonas aeruginosa | 32 | [22] |
| DP-3 | Staphylococcus aureus | - | |
| DP-5 | Candida albicans | - | |
| DHPM-EA | Pseudomonas aeruginosa | Potent | [17] |
Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compound was reported to have pronounced activity.
Antiviral Activity
The antiviral potential of DHPM derivatives is another exciting avenue of research.[21] Certain marine alkaloids with a DHPM core, such as Batzelladines A and B, have been identified as inhibitors of HIV gp-120 binding to CD4 receptors.[21]
-
Targets and Mechanisms: Novel DHPMs have been evaluated against a broad spectrum of DNA and RNA viruses.[21] For instance, compound 4m, with a long lipophilic side chain, was found to be a potent and selective inhibitor of the Punta Toro virus.[21] Other derivatives have shown activity against hepatitis B virus (HBV) by targeting viral capsid assembly.[21]
Structure-Activity Relationships (SAR) and Future Directions
The extensive research into DHPM derivatives has led to the elucidation of key structure-activity relationships (SAR). For instance, in the context of anticancer activity, the nature and position of substituents on the C-4 phenyl ring are critical for potency.[3][18] Similarly, for antimicrobial activity, lipophilic moieties can enhance efficacy against Gram-negative bacteria.[22]
The future of DHPM research lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational tools, such as molecular docking, can aid in the prediction of binding interactions and guide the synthesis of more targeted therapeutic agents.[18] The continued exploration of this versatile scaffold holds immense promise for the development of next-generation drugs to address a wide range of unmet medical needs.
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Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available at: [Link]
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Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. Available at: [Link]
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Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Available at: [Link]
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Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. Available at: [Link]
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Synthesis and Antiviral Activity of Dihydropyrimidines - Ciprofloxacin Mannich bases Against Various Viral Strains. Bentham Science. Available at: [Link]
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Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Semantic Scholar. Available at: [Link]
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A NOVEL APPROACH FOR THE SYNTHESIS OF DIHYDROPYRIMIDINE DERIVATIVES AND ITS CHARACTERIZATION AND BIOLOGICAL EVALUATION. ResearchGate. Available at: [Link]
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Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. R Discovery. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid Properties
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the landscape of pharmaceutical research, the journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high attrition rates, and staggering costs.[1] The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. It is within this context that in silico drug discovery, the use of computational methods to model, simulate, and predict the properties of potential drug candidates, has become an indispensable pillar of the research and development pipeline.[2][3] By forecasting a molecule's behavior before it is even synthesized, we can prioritize resources, refine chemical structures for optimal performance, and significantly de-risk the transition from discovery to development.[4][5]
This guide provides a comprehensive, technically-grounded walkthrough for the in silico characterization of a novel chemical entity: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid . This molecule, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities, making them a frequent focus of medicinal chemistry campaigns.[6][7] We will proceed not as a mere checklist, but as a logical, causality-driven investigation. Each predictive step is chosen and executed to build a holistic profile of the molecule's potential as a drug candidate, covering its fundamental physicochemical nature, its likely pharmacokinetic journey through the body (ADMET), and its potential for toxicity.
Part 1: Molecular Foundation - Structure Definition and Preparation
The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. An incorrect representation will cascade errors throughout the entire workflow. Our subject, this compound, is a specific chemical entity for which a pre-existing, curated database entry may not be available. Therefore, our first protocol is to define this structure from its nomenclature.
1.1. Structural Elucidation from IUPAC Name
The name "this compound" provides an unambiguous blueprint for the molecule's 2D structure. This information is translated into a machine-readable format, the Simplified Molecular Input Line Entry System (SMILES), which is a cornerstone of modern cheminformatics.
-
Generated SMILES: CN1C(=O)N=CC(=C1)C(=O)O
1.2. Experimental Protocol: Structure Preparation
For most predictive models, a standardized 2D or 3D representation of the molecule is required. This protocol ensures a consistent and energetically favorable starting point for all subsequent analyses.
Methodology:
-
SMILES to 2D Conversion: Utilize a chemical drawing tool such as ChemDraw or an open-source equivalent to render the 2D structure from the SMILES string (CN1C(=O)N=CC(=C1)C(=O)O) for visual verification.
-
2D to 3D Conversion: Employ a computational chemistry program or web server (e.g., the open-source tool RDKit) to generate a three-dimensional conformation from the 2D structure.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This process refines the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation, which is crucial for accurate 3D-dependent property predictions.[8]
Part 2: The Physicochemical Profile - Predicting Drug-Likeness
A molecule's fundamental physicochemical properties govern its ability to navigate the biological milieu. These parameters are the foundation of "drug-likeness" rules, such as Lipinski's Rule of Five, which provide an early assessment of a compound's potential for oral bioavailability.[9][10]
2.1. Core Physicochemical Descriptors
-
Molecular Weight (MW): Influences diffusion and transport across biological membranes.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. An optimal balance is required for both membrane permeability and aqueous solubility.
-
logS (Aqueous Solubility): Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[11]
-
Polar Surface Area (PSA): The sum of surfaces of polar atoms in a molecule. PSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): The capacity to form hydrogen bonds influences solubility and target binding.[11]
2.2. Experimental Protocol: Physicochemical Property Calculation
We will utilize the SwissADME web server, a freely accessible and widely respected tool that provides a comprehensive suite of predictive models.
Methodology:
-
Navigate to the SwissADME homepage.
-
In the input field, paste the SMILES string for our molecule: CN1C(=O)N=CC(=C1)C(=O)O.
-
Initiate the calculation by clicking the "Run" button.
-
The server will process the input and generate a detailed report. Collate the relevant physicochemical properties from this report.
2.3. Predicted Physicochemical Data
| Property | Predicted Value | Significance for Drug-Likeness |
| Molecular Formula | C₆H₆N₂O₃ | - |
| Molecular Weight | 154.12 g/mol | Well within Lipinski's rule (<500), favorable for absorption. |
| logP (iLOGP) | -0.99 | Indicates high hydrophilicity (low lipophilicity). |
| logS (ESOL) | -0.85 | Corresponds to a predicted high aqueous solubility. |
| Polar Surface Area (PSA) | 78.84 Ų | Favorable for good membrane permeability. |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| H-Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |
| Lipinski's Rule Violations | 0 | The molecule shows good "drug-likeness" based on these rules. |
Interpretation: The initial physicochemical assessment is highly promising. The low molecular weight, high predicted solubility, and zero Lipinski violations suggest that this compound has a strong foundation for good oral bioavailability. Its hydrophilic nature (negative logP) may, however, limit its ability to cross lipid-rich barriers like the blood-brain barrier.
Part 3: The Pharmacokinetic Journey - ADMET Prediction
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for anticipating its in vivo behavior.[4][11] A compound with excellent target potency can fail if it is not absorbed, is rapidly metabolized, or exhibits unforeseen toxicity.[1]
Overall ADMET Prediction Workflow
The following diagram illustrates the comprehensive workflow for predicting the ADMET profile of a novel chemical entity.
Caption: Workflow for in silico ADMET property prediction.
3.1. Absorption
-
Human Intestinal Absorption (HIA): The extent to which a drug is absorbed from the gut into the bloodstream.
-
Caco-2 Permeability: An in vitro model using cancer cell lines to predict intestinal permeability.[12]
3.2. Distribution
-
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the highly selective barrier protecting the central nervous system.
-
Plasma Protein Binding (PPB): The degree to which a drug binds to proteins in the blood. Only the unbound fraction is pharmacologically active.
3.3. Metabolism
-
Cytochrome P450 (CYP) Interaction: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions. Predicting if our molecule is a substrate or inhibitor of key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial.
3.4. Excretion
-
Total Clearance: A measure of the body's efficiency in eliminating a drug, combining metabolism and renal excretion.
3.5. Toxicity
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug candidate failure.
-
AMES Mutagenicity: An assay to assess the mutagenic potential of a compound (i.e., its ability to cause DNA mutations, a proxy for carcinogenicity).
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicts the potential for a compound to cause damage to the liver.
3.6. Experimental Protocol: ADMET Prediction
We will continue using SwissADME for its pharmacokinetic predictions and supplement it with the ProTox-II web server for a more detailed toxicity profile.
Methodology:
-
Pharmacokinetics (SwissADME): Using the results from the previous run (Protocol 2.2), locate the sections on Pharmacokinetics, Drug-Likeness, and Medicinal Chemistry.
-
Toxicity (ProTox-II): a. Navigate to the ProTox-II web server. b. Select the option to draw or input a SMILES string. c. Paste the SMILES (CN1C(=O)N=CC(=C1)C(=O)O) and submit for prediction. d. Collate the key toxicity endpoint predictions, including hepatotoxicity and mutagenicity.
3.7. Predicted ADMET Data
| Parameter | Category | Predicted Value / Classification | Interpretation |
| Absorption | HIA | High | Favorable for oral administration. |
| Caco-2 Permeability | Low | May indicate that absorption is mediated by transporters rather than passive diffusion. | |
| Distribution | BBB Permeant | No | The molecule is unlikely to affect the central nervous system. |
| P-gp Substrate | No | Not likely to be actively pumped out of cells, which is favorable. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this key metabolic isoform. | |
| Toxicity | hERG Inhibition (pkCSM) | No | Low risk of cardiotoxicity. |
| AMES Toxicity | No | Predicted to be non-mutagenic. | |
| Hepatotoxicity | Inactive | Low risk of causing drug-induced liver injury. |
Part 4: Synthesis of Findings and Strategic Implications
The final step in the in silico workflow is to integrate the disparate data points into a cohesive, actionable profile of the drug candidate. This synthesis moves beyond raw data to provide expert judgment on the molecule's strengths, weaknesses, and overall viability.
Logical Flow of Candidate Assessment
The following diagram illustrates the decision-making process based on the integrated in silico predictions.
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A Technical Guide to Investigating the Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Abstract
The dihydropyrimidine nucleus is a cornerstone of heterocyclic chemistry, recognized for its prevalence in biologically active molecules and its role as a versatile pharmacophore. This technical guide presents a comprehensive framework for the preclinical investigation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, a compound of interest for which the specific biological targets remain uncharacterized. Lacking direct data, this document establishes a robust, analog-driven rationale for exploring its therapeutic potential across three key areas: metabolic diseases, oncology, and infectious diseases. We provide detailed profiles of high-priority molecular targets, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Protein Tyrosine Phosphatase 1B (PTP1B), Dihydropyrimidine Dehydrogenase (DPD), and Dihydropyrimidinase-like Proteins (DPYSLs). For each potential therapeutic application, this guide furnishes detailed, step-by-step experimental protocols and workflows, designed to be self-validating and grounded in established scientific principles. Complete with signaling pathway diagrams and data presentation formats, this document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this novel chemical entity.
Introduction
1.1 The Dihydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Dihydropyrimidines (DHPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for over a century.[1] Their structure, featuring a six-membered ring with two nitrogen atoms, serves as a versatile scaffold for the synthesis of molecules with a wide spectrum of pharmacological activities.[2][3] The biological significance of the pyrimidine core is fundamental, as it forms the basis for the nucleobases uracil, cytosine, and thymine, which are essential components of nucleic acids.[2] This inherent biocompatibility has made DHPM derivatives attractive candidates for drug discovery, leading to the development of compounds with applications as antihypertensive, anti-inflammatory, antiviral, and anticancer agents.[2]
1.2 Profile of this compound
The subject of this guide, this compound, is a specific derivative of the DHPM core. Its structure is characterized by a methyl group at the N1 position, a carbonyl group at C2 (designating it as a dihydropyrimidinone), and a carboxylic acid moiety at the C5 position.
Table 1: Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Core Structure | Dihydropyrimidinone |
Data synthesized from publicly available chemical databases.
1.3 Rationale for Target Exploration
As of the date of this publication, no specific biological activities or therapeutic targets have been documented for this compound. In the absence of direct evidence, a scientifically rigorous approach to initiating a drug discovery campaign is to draw inferences from structurally similar molecules. The documented bioactivities of various DHPM analogs provide a logical foundation for prioritizing initial screening efforts. This guide will focus on three promising therapeutic areas where DHPMs have shown significant potential: metabolic diseases, oncology, and infectious diseases.
Potential Therapeutic Area: Metabolic Diseases
2.1 Rationale from Structurally Related Compounds
Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been identified as high-affinity ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Both of these proteins are validated and high-priority targets for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders like obesity. The structural similarity between these active compounds and this compound provides a strong rationale for investigating its potential as a modulator of these key metabolic regulators.
2.2 Target Profile: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a ligand-activated nuclear receptor that functions as a master transcriptional regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[4][5] It is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs.[6] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7] The activation of PPARγ enhances the storage of fatty acids in adipocytes and improves insulin sensitivity in muscle and liver tissues, making it a critical target for managing insulin resistance.[8]
Caption: Canonical PPARγ signaling pathway upon agonist binding.
2.3 Target Profile: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that acts as a primary negative regulator of the insulin and leptin signaling pathways.[9][10] In the context of insulin signaling, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signal transduction cascade.[11] Overexpression or increased activity of PTP1B is strongly associated with insulin resistance and obesity.[12] Therefore, inhibition of PTP1B is a highly pursued therapeutic strategy to enhance insulin sensitivity and treat T2DM.[13]
Caption: PTP1B's negative regulation of the insulin signaling pathway.
2.4 Experimental Validation Strategy
A tiered approach is recommended, starting with biochemical assays to confirm direct target engagement, followed by cell-based assays to assess functional outcomes.
Caption: Stepwise workflow for validating antidiabetic targets.
This protocol is designed to determine if the test compound can displace a known fluorescently-labeled PPARγ ligand, thereby indicating direct binding to the receptor's ligand-binding domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.[6]
Materials:
-
Recombinant human PPARγ protein (ligand-binding domain).
-
TR-FRET donor (e.g., Europium-labeled anti-GST antibody).
-
TR-FRET acceptor (e.g., fluorescently-labeled PPARγ ligand).
-
Assay buffer (e.g., PBS with 0.01% BSA).
-
Test compound and positive control (e.g., Rosiglitazone).
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in assay buffer. The final concentration should typically range from 100 µM to 1 nM.
-
Reagent Preparation: Prepare a master mix containing the PPARγ protein, donor antibody, and acceptor ligand at optimized concentrations in assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells for "no inhibition" (buffer only) and "maximum inhibition" (high concentration of positive control).
-
Reaction Initiation: Dispense 15 µL of the reagent master mix into each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
This colorimetric assay measures the ability of the test compound to inhibit the enzymatic activity of PTP1B using a synthetic substrate.[14][15]
Materials:
-
Recombinant human PTP1B enzyme.[16]
-
PTP1B substrate: p-Nitrophenyl Phosphate (pNPP).[15]
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[15]
-
Test compound and positive control (e.g., Suramin or Sodium Orthovanadate).[15][16]
-
96-well microplates.
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Compound Preparation: Prepare a 10X serial dilution of the test compound and positive control in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
130 µL of assay buffer.
-
10 µL of the 10X test compound dilution (or buffer for control wells).
-
20 µL of PTP1B enzyme (e.g., 1 µg/mL final concentration).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 4 mM pNPP substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes. The product, p-nitrophenol, absorbs at this wavelength.[15]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Plot percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
Potential Therapeutic Area: Oncology
3.1 Rationale from Dihydropyrimidine Derivatives
The pyrimidine scaffold is a well-established pharmacophore in oncology.[2] Many DHPM derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] Furthermore, enzymes involved in pyrimidine metabolism and related signaling pathways are critical targets in cancer therapy.
3.2 Target Profile: Dihydropyrimidine Dehydrogenase (DPD)
DPD, encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases.[17] Crucially, it is responsible for metabolizing over 80% of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Inhibition of DPD can increase the bioavailability and efficacy of 5-FU.[18][19] Therefore, compounds that inhibit DPD could be developed as adjuncts to 5-FU therapy to enhance its therapeutic index.[20] Given its structure as a dihydropyrimidine derivative, this compound is a rational candidate for screening as a DPD inhibitor.
3.3 Target Profile: Dihydropyrimidinase-like Proteins (DPYSLs)
The dihydropyrimidinase-like (DPYSL) protein family, also known as Collapsin Response Mediator Proteins (CRMPs), consists of five cytosolic phosphoproteins (DPYSL1-5).[21][22] While initially studied for their roles in neuronal development, emerging evidence implicates them in cancer progression. For example, DPYSL2 has been identified as a potential therapeutic target in acute myeloid leukemia (AML), and DPYSL3 upregulation is associated with poor prognosis in urothelial carcinoma.[23][24] These proteins are involved in cellular processes like migration and signaling, which are often dysregulated in cancer.[21][25] A dihydropyrimidine-based compound could potentially interfere with the function of these proteins.
3.4 Experimental Validation Strategy
The initial strategy involves a broad assessment of anticancer activity, followed by more sophisticated methods to identify the specific molecular target(s) responsible for any observed effects.
Caption: General workflow for identifying and validating anticancer targets.
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used for initial screening of potential anticancer agents.[26][27][28][29]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116 colorectal, MCF-7 breast).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).
-
Test compound and positive control (e.g., Doxorubicin).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle control and positive control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
DARTS is a label-free method for identifying the direct protein targets of a small molecule.[30][31] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolysis.[32]
Materials:
-
Cell lysate from the cancer cell line of interest.
-
Test compound.
-
Protease (e.g., thermolysin or pronase).
-
SDS-PAGE equipment and reagents.
-
Mass spectrometry facility for protein identification.
Procedure:
-
Lysate Preparation: Prepare a total protein lysate from the chosen cancer cell line.
-
Compound Incubation: Aliquot the lysate into two tubes. To one, add the test compound at a concentration known to be bioactive. To the other, add the vehicle (e.g., DMSO) as a control. Incubate at room temperature.
-
Limited Proteolysis: Add a protease to both tubes at a concentration and for a duration that results in significant but incomplete protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Protein Separation: Separate the digested protein mixtures using SDS-PAGE.
-
Band Analysis: Compare the banding patterns of the compound-treated and vehicle-treated lanes. Proteins that are stabilized by the compound will be protected from digestion and will appear as more prominent bands in the treated lane compared to the control lane.
-
Target Identification: Excise the differential bands from the gel. Identify the proteins using in-gel digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS).[30]
Potential Therapeutic Area: Infectious Diseases
4.1 Rationale from Heterocyclic Compound Libraries
Heterocyclic scaffolds, including pyrimidines, are a rich source of antimicrobial agents.[2] The structural features of this compound warrant its inclusion in primary screening campaigns against a diverse panel of pathogenic bacteria and fungi.
4.2 Experimental Validation Strategy
The primary goal is to determine if the compound has any antimicrobial activity and to quantify its potency.
Caption: Workflow for the discovery and evaluation of antimicrobial activity.
This is the gold-standard method for quantitatively assessing the in vitro activity of an antimicrobial agent against a specific microorganism.[33]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compound and positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the microplate wells using the broth medium. The typical volume is 100 µL per well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentration.
-
Controls: Include a positive control (no compound, only inoculum) to ensure microbial growth and a negative control (no inoculum, only medium) to check for sterility.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.
Summary and Future Directions
This guide outlines a rational, multi-pronged strategy for the initial investigation of this compound. By leveraging data from structurally related dihydropyrimidine analogs, we have identified high-priority therapeutic areas and specific molecular targets in metabolic disease, oncology, and infectious disease. The provided workflows and detailed experimental protocols offer a clear and scientifically robust path forward for elucidating the compound's mechanism of action and therapeutic potential.
Successful identification of activity in any of these primary assays will trigger a cascade of further investigations, including secondary screening, selectivity profiling, mechanism of action studies, and eventual progression to in vivo models. The ultimate goal is to build a comprehensive biological profile of this novel chemical entity and determine its viability as a candidate for further drug development.
References
A consolidated list of all cited sources with clickable URLs will be provided upon request.
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An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Core Physicochemical Properties
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical development. The structural motif, a substituted pyrimidine, is a cornerstone in numerous therapeutic agents. The ultimate success of any such candidate molecule transitioning from a laboratory curiosity to a viable therapeutic agent is fundamentally dependent on its physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, formulation feasibility, and shelf-life.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It is designed to provide a strategic and practical framework for the comprehensive evaluation of the solubility and stability of novel compounds like this compound. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative regulatory and scientific standards.
Part 1: A Strategic Approach to Solubility Determination
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's journey through the body. Poor aqueous solubility can lead to low absorption and insufficient bioavailability, rendering an otherwise potent compound ineffective. Understanding solubility is not a monolithic task; it is a tiered approach that evolves with the drug development timeline. We primarily distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: High-Throughput Screening for Early Discovery
In the early stages of drug discovery, speed and efficiency are crucial. Kinetic solubility assays are designed for high-throughput screening, allowing for the rapid assessment of a large number of compounds.[1] These methods typically involve dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) first, and then adding this stock solution to an aqueous buffer.[2] This process does not allow the system to reach true thermodynamic equilibrium, and the resulting value can sometimes be an overestimation of the true solubility, representing a supersaturated state. However, its value lies in its ability to quickly flag compounds with potential solubility liabilities.
Nephelometry measures the amount of light scattered by undissolved particles in a solution, providing an indirect measure of precipitation.[1]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup : Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[3]
-
Buffer Addition : Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mixing and Incubation : Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[2][3]
-
Measurement : Measure the light scattering in each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the kinetic solubility limit.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
For lead candidates and preclinical development, a more accurate and definitive measure of solubility is required. The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[4] This "gold standard" shake-flask method is crucial for preformulation studies and provides the true equilibrium solubility value.[5][6]
-
Sample Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with the undissolved material.[4]
-
Solvent Addition : To each vial, add a precise volume of the desired aqueous buffer (e.g., buffers at pH 3.0, 5.0, 7.4, and 9.0 to assess pH-dependent solubility).
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[4][5]
-
Phase Separation : After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
Diagram: Workflow for Comprehensive Solubility Assessment
Caption: Workflow for Forced Degradation and Stability Analysis.
Long-Term and Accelerated Stability Studies
While forced degradation provides a qualitative picture of potential instability, formal stability studies provide the quantitative data needed to establish a re-test period. These studies are conducted on at least one batch of the drug substance under controlled long-term and accelerated storage conditions as defined by ICH Q1A(R2). [7][8]
-
Long-Term Conditions : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [7]* Accelerated Conditions : 40°C ± 2°C / 75% RH ± 5% RH. [7] Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for appearance, assay, degradation products, and other relevant physical or chemical properties.
Conclusion: Synthesizing Data for Informed Development
The comprehensive analysis of solubility and stability is not merely a data-gathering exercise; it is a foundational pillar of successful drug development. The data generated for this compound through the protocols outlined in this guide will directly inform critical decisions. For instance, poor aqueous solubility coupled with hydrolytic instability would necessitate the exploration of non-aqueous formulations or solid dosage forms with protective packaging. Conversely, high solubility and robust stability would offer a wider range of formulation options. By systematically applying these principles and methodologies, researchers can de-risk their development programs, accelerate timelines, and build a robust data package for regulatory submission, ultimately paving the way for the successful translation of a promising molecule into a safe and effective medicine.
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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protocols.io. (2022). In-vitro Thermodynamic Solubility. [Link]
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YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ResearchGate. (2019). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7). [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Al-kasas, A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 8472534. [Link]
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RJPN. (2022). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]
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PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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Methodological & Application
Application Notes and Protocols: Investigating 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in Anticancer Research
For Research Use Only.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a plethora of therapeutic agents. Dihydropyrimidine (DHPM) derivatives, in particular, have garnered significant attention for their wide-ranging biological activities, including antiviral, antibacterial, and antihypertensive properties.[1][2][3] In oncology, DHPMs have emerged as a promising class of compounds, with some derivatives demonstrating potent anticancer effects.[1][2][4] These compounds can induce mitotic arrest and apoptosis, often by targeting key cellular machinery involved in proliferation.[1][4] For instance, certain DHPMs act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[4][5]
This document provides a detailed guide for investigating the anticancer potential of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid , a specific derivative of this promising class. While direct anticancer studies on this exact molecule are not extensively published, its structural similarity to other biologically active DHPMs provides a strong rationale for its evaluation. These protocols are designed to empower researchers to systematically assess its cytotoxic and mechanistic properties, from initial cell viability screening to elucidating its effects on critical cellular processes like apoptosis and cell cycle progression.
Physicochemical Properties & Handling
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | PubChem[6] |
| Molecular Formula | C₇H₇NO₃ | PubChem[6] |
| Molecular Weight | 153.14 g/mol | PubChem[6] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | Inferred |
| Storage | Store as a powder at -20°C. In solution (DMSO), store in aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. | Standard Practice |
| Safety | May cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | PubChem[6] |
Proposed Mechanism of Action (Hypothetical)
Based on the activities of structurally related dihydropyrimidine derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Several DHPM analogs have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] These receptors are often overexpressed or constitutively active in various cancers, driving tumor progression.[7] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[4][8]
Figure 1: Hypothetical signaling pathway inhibition.
Application 1: In Vitro Screening for Anticancer Activity
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. A standard workflow involves treating various cancer cell lines with the compound and assessing its impact on cell death (apoptosis) and cell cycle progression.
Figure 2: General workflow for in vitro compound screening.
Protocol 1.1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized.[9] The absorbance of the resulting solution is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[11]
-
Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 100 µM). Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 1.2: Apoptosis Induction Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Cells treated with the compound (at IC₅₀ concentration) and vehicle control
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle control.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.[12]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[15]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]
-
Data Interpretation:
Protocol 1.3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.
Materials:
-
Cells treated with the compound (at IC₅₀ concentration) and vehicle control
-
Cold 70% ethanol
-
1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells as in the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (cells can be stored at -20°C for several weeks at this stage).[16][17][18]
-
Rehydration: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash twice with cold 1X PBS.[16][17]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze by flow cytometry. Use the linear scale for the PI signal and gate out doublets to ensure accurate analysis of single cells.[17]
-
Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Compare treated samples to the vehicle control to identify any cell cycle arrest.
Application 2: Mechanistic Elucidation
After observing a cytotoxic effect, the next step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to measure changes in the expression and phosphorylation (activation) state of key proteins in signaling pathways.[19][20]
Protocol 2.1: Western Blotting for Signaling Proteins
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[19][20] Phospho-specific antibodies can be used to assess the activation status of kinases like AKT and ERK.[7]
Materials:
-
Cells treated with the compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7][21]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, anti-cleaved PARP, and their total protein counterparts; anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells and harvest. Wash with cold PBS and lyse on ice using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7][21]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by molecular weight.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control (β-actin). For phospho-proteins, normalize to the total protein level.
Conclusion and Future Directions
These protocols provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. Positive results from these in vitro assays—specifically, potent cytotoxicity (low IC₅₀), induction of apoptosis, and cell cycle arrest—would provide a strong foundation for further investigation. Subsequent studies could include broader screening against a larger panel of cancer cell lines, enzymatic assays to confirm inhibition of specific kinases like EGFR or VEGFR-2, and ultimately, progression to in vivo studies using xenograft models to assess efficacy and tolerability in a living system.
References
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- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. Thermo Fisher Scientific.
- DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
- Cell Cycle Analysis by Propidium Iodide Staining - UCL. University College London.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine.
- Annexin V staining assay protocol for apoptosis - Abcam. Abcam.
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Boster Biological Technology.
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- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem. National Center for Biotechnology Information.
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - NIH. National Center for Biotechnology Information.
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"protocol for testing antibacterial activity of pyrimidine derivatives"
An Application Guide to the Methodical Evaluation of Pyrimidine Derivatives for Antibacterial Activity
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, demanding an urgent and innovative response from the scientific community.[1] In the quest for new therapeutic agents, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, pyrimidine derivatives—structural analogues of the nucleobases found in DNA and RNA—represent a cornerstone of medicinal chemistry.[2][3] Their inherent ability to interact with a multitude of biological targets has led to their development as anticancer, antiviral, and anti-inflammatory drugs.[4] This same structural versatility makes them promising candidates for novel antibacterial agents.[2][3][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a systematic protocol for the comprehensive evaluation of the antibacterial potential of newly synthesized pyrimidine derivatives. Moving beyond a simple checklist, this guide explains the causality behind each experimental step, ensuring a robust and self-validating approach to screening and characterization. The methodologies described are grounded in established standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and clinical relevance.[6][7][8]
Part 1: Primary Screening — The Kirby-Bauer Disk Diffusion Assay
The initial phase of screening aims to qualitatively identify which pyrimidine derivatives possess any antibacterial activity. The Kirby-Bauer disk diffusion method is a simple, cost-effective, and widely adopted technique for this purpose.[9][10]
Core Principle
This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium uniformly inoculated with a test bacterium.[9][11] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[12][13]
Detailed Protocol for Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9][12] This standard corresponds to a bacterial density of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL, a critical step for result standardization.[9]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton Agar (MHA), as its composition is standardized and does not inhibit common antibacterial agents like sulfonamides.[9][10] The agar depth should be a uniform 4 mm to ensure consistent diffusion rates.[9][10]
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[11]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete and uniform coverage (a "lawn" culture).[9][10]
-
Allow the plate to dry for 5-15 minutes before applying disks.[9][11]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Impregnate sterile blank paper disks with a known volume and concentration of the test compound solution. The final amount of compound per disk should be standardized (e.g., 30 µg).
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[12] Disks should be spaced at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of inhibition zones.[13]
-
Gently press each disk to ensure complete contact with the agar.[12]
-
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin, Gentamicin) to verify the susceptibility of the test organism and the suitability of the experimental conditions.
-
Negative Control: A disk impregnated only with the solvent used to dissolve the pyrimidine derivative, to ensure the solvent itself has no antibacterial activity.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[11] The "15-15-15 minute rule" is crucial: plates should be inoculated within 15 minutes of inoculum preparation, disks applied within 15 minutes of inoculation, and plates incubated within 15 minutes of disk application.[11]
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
The results are interpreted as Susceptible, Intermediate, or Resistant based on standardized interpretive charts, though for novel compounds, the zone diameter provides a semi-quantitative measure of activity.
-
Experimental Workflow: Kirby-Bauer Disk Diffusion
Data Presentation: Zone of Inhibition
| Pyrimidine Derivative | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| PY-01 | S. aureus ATCC 29213 | 30 | 18 |
| PY-01 | E. coli ATCC 25922 | 30 | 0 |
| PY-02 | S. aureus ATCC 29213 | 30 | 22 |
| PY-02 | E. coli ATCC 25922 | 30 | 15 |
| Ciprofloxacin (Positive) | S. aureus ATCC 29213 | 5 | 25 |
| Ciprofloxacin (Positive) | E. coli ATCC 25922 | 5 | 30 |
| DMSO (Negative) | S. aureus ATCC 29213 | 10 µL | 0 |
| DMSO (Negative) | E. coli ATCC 25922 | 10 µL | 0 |
Part 2: Quantitative Analysis — Broth Microdilution for MIC Determination
Following the identification of active compounds, the next crucial step is to quantify their potency. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14][15]
Core Principle
This assay exposes a standardized bacterial inoculum to serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14][15] After incubation, the wells are visually assessed for turbidity, and the MIC value is determined.[14]
Detailed Protocol for Broth Microdilution
-
Preparation of Reagents:
-
Test Compounds: Prepare a concentrated stock solution of the pyrimidine derivative in a suitable solvent. The final concentration of the solvent (e.g., DMSO) in the assay wells should typically be ≤1% to avoid toxicity to the bacteria.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay. The presence of divalent cations (Ca²⁺ and Mg²⁺) is critical as they influence the activity of certain classes of antibiotics and are necessary for standardized results.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to the 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.[16]
-
Add 100 µL of the 2x final starting concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[16] This creates a gradient of compound concentrations.
-
Column 11 serves as the Growth Control (inoculum in broth, no compound).
-
Column 12 serves as the Sterility Control (broth only, no inoculum).[16]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, inspect the plate. The Sterility Control (column 12) should be clear, and the Growth Control (column 11) should be turbid.
-
The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible turbidity (i.e., the first clear well).[14][17] This can be determined by eye or with a microplate reader measuring optical density (e.g., at 600 nm).
-
Experimental Workflow: Broth Microdilution MIC Assay
Part 4: Preliminary Investigation of Mechanism of Action (MoA)
Understanding how a compound exerts its antibacterial effect is critical for lead optimization. Pyrimidine derivatives can act via numerous mechanisms, including inhibition of nucleic acid synthesis, protein synthesis, or disruption of cell membrane integrity. [18][19]The following are introductory assays to probe common antibacterial targets.
Assay 1: Bacterial Membrane Permeability
-
Principle: This assay assesses whether the pyrimidine derivative damages the bacterial cell membrane. The N-Phenyl-1-naphthylamine (NPN) uptake assay is used for the outer membrane of Gram-negative bacteria, while dyes like Propidium Iodide (PI) are used for the inner/cytoplasmic membrane. [20][21]PI is a fluorescent intercalating agent that cannot cross the membrane of live cells; therefore, an increase in red fluorescence indicates compromised membrane integrity. [22][23]* Protocol Outline:
-
Treat a standardized bacterial suspension with the test compound (at MIC and supra-MIC concentrations).
-
Add the fluorescent dye (e.g., PI) to the suspension. [21] 3. Incubate for a short period in the dark.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. [20][21] 5. A significant increase in fluorescence compared to untreated control cells suggests membrane disruption.
-
Assay 2: DNA Gyrase Inhibition
-
Principle: DNA gyrase is a bacterial type II topoisomerase essential for DNA replication and is a validated antibiotic target. [24]This cell-free enzymatic assay determines if a compound inhibits the supercoiling activity of purified DNA gyrase.
-
Protocol Outline:
-
Set up reaction mixtures containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and an appropriate assay buffer. [25] 2. Add varying concentrations of the pyrimidine derivative.
-
Incubate the reaction at 37°C to allow the supercoiling reaction to proceed. [26] 4. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. Quinolone antibiotics (e.g., ciprofloxacin) serve as excellent positive controls. [27]
-
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
ResearchGate. (2024). How to assess bacterial permeability?. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Labtoo. Mechanism of action of antibacterial compounds. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
CLSI. Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 84, 163–174. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
van de Beek, D., & Tunkel, A. R. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 70(6), 1059–1065. [Link]
-
Scribd. Time Kill Assay. [Link]
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FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Al-Anqari, A. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103875. [Link]
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Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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Zhou, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of visualized experiments : JoVE, (157), 10.3791/60867. [Link]
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Falcioni, T., et al. (2002). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 68(4), 1720–1727. [Link]
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MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]
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Barnard, F. M., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(8), 3040–3044. [Link]
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Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
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Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(11), 7842–7855. [Link]
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Hutchings, M. I., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03816-21. [Link]
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Application Notes and Protocols: A-Z Guide for In Vitro Evaluation of Dihydropyrimidine Compounds
Introduction: The Dihydropyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The dihydropyrimidine (DHPM) core is a heterocyclic motif of significant interest in drug discovery, demonstrating a wide array of pharmacological activities including antiviral, antibacterial, anti-inflammatory, and notably, anticancer properties.[1] The versatility of the DHPM scaffold, amenable to diverse chemical modifications since its initial description in the Biginelli reaction of 1891, has made it a fertile ground for the development of novel therapeutic agents.[2] Many DHPM derivatives have been investigated for their potential to modulate key cellular processes implicated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[3] For instance, some DHPMs have been explored as inhibitors of enzymes like dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of fluoropyrimidine anticancer drugs, or as modulators of crucial signaling kinases.[4][5][6]
This comprehensive guide provides a detailed framework for the in vitro evaluation of novel dihydropyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to characterizing the biological activity of these promising molecules. The protocols herein are presented not merely as a sequence of steps, but with a rationale-driven approach, emphasizing the importance of robust experimental design and data interpretation to ensure scientific integrity and accelerate the drug discovery process.
A Tiered Approach to In Vitro Evaluation
A systematic and tiered approach is crucial for the efficient evaluation of novel compounds. This strategy allows for the early identification of promising candidates and the thorough characterization of their biological effects, while conserving resources. The proposed workflow progresses from broad phenotypic screens to more specific target-based and mechanism of action studies.
Caption: Tiered workflow for in vitro evaluation of dihydropyrimidine compounds.
Tier 1: Primary Screening - Assessing General Cytotoxicity and Viability
The initial step in evaluating a new chemical entity is to determine its general effect on cell viability and proliferation. This provides a broad overview of the compound's cytotoxic potential and helps to establish a concentration range for subsequent, more detailed assays.
Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that serves as a cornerstone for assessing cell metabolic activity, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Protocol: MTT Assay for Cell Viability [7][10]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the dihydropyrimidine compounds in culture medium. It is advisable to perform a broad concentration range for the initial screen (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 1: Hypothetical IC50 Values for Dihydropyrimidine Compounds in Different Cancer Cell Lines
| Compound | Cell Line A (e.g., MCF-7) IC50 (µM) | Cell Line B (e.g., HCT116) IC50 (µM) | Cell Line C (e.g., A549) IC50 (µM) |
| DHPM-001 | 5.2 | 8.1 | 12.5 |
| DHPM-002 | > 100 | > 100 | > 100 |
| DHPM-003 | 0.8 | 1.5 | 2.3 |
| Positive Control (e.g., Doxorubicin) | 0.1 | 0.2 | 0.15 |
Tier 2: Confirming Potency and Assessing Long-Term Survival
Compounds that demonstrate significant activity in the primary screen should be further evaluated to confirm their potency and to assess their impact on the long-term reproductive capacity of cancer cells.
Key Assay: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the ability of a single cell to undergo unlimited division to form a colony (a clone).[11][12] This assay provides a more stringent measure of cytotoxicity than short-term viability assays, as it assesses the ability of cells to maintain their reproductive integrity after treatment.[13]
Protocol: Clonogenic Survival Assay [13][14]
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a calculated number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete culture medium. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the dihydropyrimidine compound, typically centered around the IC50 value determined from the MTT assay.
-
Incubate for a defined period (e.g., 24 hours), after which the drug-containing medium is removed and replaced with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells.[12]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) or 4% paraformaldehyde for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[13]
-
-
Colony Counting and Analysis:
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Tier 3: Unraveling the Molecular Target and Pathway
Once a compound's antiproliferative activity is confirmed, the next critical step is to identify its molecular target and the signaling pathways it modulates. This is essential for understanding the compound's mechanism of action and for guiding further lead optimization.
Target Engagement Assays
Target engagement assays are designed to confirm that a compound physically interacts with its intended molecular target within a cellular context.[15][16] This is a crucial step to bridge the gap between biochemical potency and cellular activity.[17]
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[18][19]
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Biochemical Assays: In Vitro Kinase Assay
If the dihydropyrimidine compound is hypothesized to target a specific kinase, an in vitro kinase assay can directly measure its inhibitory activity against the purified enzyme.[20] This provides a direct measure of the compound's potency and selectivity.
Protocol: In Vitro Kinase Assay [21][22]
-
Reaction Setup:
-
In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and the dihydropyrimidine compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system that allows for non-radioactive detection).
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a defined period.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric assays: Measuring the incorporation of 32P into the substrate.[23]
-
Fluorescence-based assays: Using phosphospecific antibodies or other fluorescent probes.
-
Luminescence-based assays: Measuring the amount of ATP consumed.
-
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
-
Table 2: Hypothetical Kinase Inhibition Profile for DHPM-003
| Kinase Target | IC50 (nM) |
| Kinase X | 50 |
| Kinase Y | 850 |
| Kinase Z | > 10,000 |
Pathway Analysis: Western Blotting
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in a cell lysate.[24][25] This is invaluable for assessing the impact of a compound on signaling pathways downstream of its putative target.
Protocol: Western Blotting for Pathway Analysis [26][27]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the dihydropyrimidine compound for a specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., a phosphorylated form of a signaling protein).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment conditions.
-
Conclusion
The systematic in vitro evaluation of dihydropyrimidine compounds is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent. By employing a tiered approach that progresses from broad phenotypic screening to detailed mechanistic studies, researchers can efficiently identify and characterize compounds with desirable biological activities. The protocols and experimental designs outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby enabling informed decision-making in the drug discovery pipeline. The ultimate goal is to build a comprehensive biological profile for each compound, elucidating its potency, selectivity, and mechanism of action, which are essential for its advancement into preclinical and clinical development.
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Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity of the novel compound, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. While specific biological data on this molecule is emerging, its structural class—pyrimidine derivatives—is of significant interest in medicinal chemistry, with various analogues exhibiting a range of biological activities, including potential anticancer properties.[1][2][3][4] This guide, therefore, outlines a strategic, multi-faceted approach to cytotoxicity testing, employing a panel of robust, validated cell-based assays. The protocols detailed herein are designed to provide a thorough understanding of the compound's potential effects on cell viability, membrane integrity, and induction of programmed cell death.
Introduction: The Rationale for Cytotoxicity Profiling
This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are foundational in numerous bioactive molecules and pharmaceuticals.[4] The initial assessment of any novel compound intended for therapeutic application involves a rigorous evaluation of its safety profile, with cytotoxicity testing being a critical first step.[5][6] Such assays are essential for determining the concentration range at which a compound may exert therapeutic effects without causing undue harm to healthy cells.[5][6]
A comprehensive cytotoxicity assessment goes beyond a simple live/dead cell count. It seeks to elucidate the mechanisms by which a compound may be inducing cell death, such as necrosis or apoptosis.[5] This detailed understanding is crucial for guiding further preclinical development. This application note will detail a suite of assays to build a comprehensive cytotoxic profile for our target compound.
Strategic Selection of Cell-Based Assays
To obtain a comprehensive understanding of the cytotoxic potential of this compound, a panel of assays targeting different cellular processes is recommended. This multi-parametric approach provides a more complete picture than a single assay alone.[5]
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8][9] | Cell viability and metabolic activity. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[10][11] | Cell membrane integrity and necrosis. |
| Caspase-3/7 Activation Assay | Detection of the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][13][14] | Apoptosis induction. |
| Annexin V & Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes. PI stains the DNA of necrotic cells.[15][16][17] | Differentiation of live, apoptotic, and necrotic cells. |
Experimental Design: Foundational Considerations
Cell Line Selection
The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound.[6][18][19] For a general cytotoxicity screen, a combination of a cancerous and a non-cancerous cell line is often employed. For instance, if the compound is being investigated as a potential anti-cancer agent, a relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) should be used alongside a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[18]
Compound Preparation and Dosing
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for the dose-response studies. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) in all experiments to account for any solvent-induced toxicity.
Incubation Time
The duration of compound exposure can significantly impact the observed cytotoxicity. A standard initial screen might involve a 24 to 72-hour incubation period.[6] Time-course experiments can also be conducted to understand the kinetics of the cytotoxic response.
Detailed Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often correlated with cell viability.[9] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for quantifying necrosis via the LDH release assay.
Caspase-3/7 Glo Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. [12][22] Protocol:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound as previously described.
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caspase-3/7 Assay Workflow
Caption: Principle and workflow of the Caspase-3/7 Glo assay for apoptosis detection.
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. [16][23]During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. [15][17]PI is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [15] Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the compound in a suitable format (e.g., 6-well plates).
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark. [23]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Annexin V/PI Staining Workflow
Caption: The workflow for differentiating cell death mechanisms using Annexin V and PI staining.
Data Interpretation and Reporting
The results from these assays should be integrated to form a cohesive cytotoxicity profile for this compound. For example, a decrease in MTT signal without a significant increase in LDH release might suggest a cytostatic effect or apoptosis rather than necrosis. Conversely, a concurrent decrease in MTT and increase in LDH would point towards necrotic cell death. The caspase and Annexin V/PI data will further clarify the role of apoptosis.
Data should be presented as dose-response curves, from which key parameters like the IC50 (half-maximal inhibitory concentration) can be calculated.
Conclusion
The systematic application of this panel of cell-based assays will provide a robust and detailed initial characterization of the cytotoxic properties of this compound. This foundational knowledge is indispensable for making informed decisions regarding the future development of this and other novel pyrimidine derivatives.
References
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Assays, C. (n.d.). In Vitro Methods to Measure Dead Cells - NCBI - NIH. Retrieved January 21, 2026, from [Link]
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Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4972. [Link]
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Crowley, L. C., et al. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]
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PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved January 21, 2026, from [Link]
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Patel, R., et al. (2020). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Bioorganic & Medicinal Chemistry, 28(1), 115189. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 21, 2026, from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 21, 2026, from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved January 21, 2026, from [Link]
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Martinez-Vazquez, M., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4987. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 409-413. [Link]
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PubChem. (n.d.). 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Retrieved January 21, 2026, from [Link]
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Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4945. [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(9), 16838-16847. [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved January 21, 2026, from [Link]
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Ezzati, S., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1949, 291-300. [Link]
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Taylor & Francis Online. (2020). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Retrieved January 21, 2026, from [Link]
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Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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PubChem. (n.d.). 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved January 21, 2026, from [Link]
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Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved January 21, 2026, from [Link]
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Application Note & Protocol: High-Throughput Screening of Dihydropyrimidine Libraries for Novel Therapeutic Agents
Introduction: The Therapeutic Promise of Dihydropyrimidines
The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, most famously represented by a class of L-type calcium channel blockers used in the management of hypertension.[1][2] The synthesis of these compounds is often achieved through the Biginelli reaction, a multi-component reaction that allows for the creation of a vast number of diverse DHPM analogs by varying the constituent aldehydes, β-ketoesters, and urea or thiourea derivatives.[3][4][5][6] This synthetic tractability makes DHPMs an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for a wide range of biological targets beyond calcium channels, including potential enzyme inhibitors and receptor modulators.[7][8]
High-throughput screening leverages automation to rapidly assay the biological or biochemical activity of large compound libraries, making it a cornerstone of modern drug discovery.[9][10][11] This guide provides a comprehensive framework for designing and executing a successful HTS campaign for DHPM libraries, from initial assay development to hit validation. We will delve into the critical decision-making processes, provide detailed protocols for a robust biochemical assay, and outline a workflow for confirming promising lead compounds.
Designing a Robust HTS Campaign: From Concept to Execution
A successful HTS campaign is built on a foundation of meticulous assay development and a clear, logical workflow. The goal is to create a screening environment that is sensitive, reproducible, and can reliably distinguish true "hits" from inactive compounds and experimental artifacts.
The Choice of Assay: Biochemical vs. Cell-Based
The first critical decision is the type of assay to employ. The choice between a biochemical (cell-free) and a cell-based assay depends entirely on the biological question being asked.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[12] They are often preferred for primary HTS due to their simplicity, lower variability, and higher throughput.[13] Common formats include fluorescence, luminescence, and absorbance-based readouts that detect substrate turnover or product formation.[9][14]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[15][16][17] They can assess complex downstream events like changes in gene expression, cell viability, or signaling pathways. While powerful, they can be more variable and are often used in secondary screening to confirm the activity of hits identified in biochemical assays.[13]
For a DHPM library screen targeting a specific enzyme, a biochemical assay is an excellent starting point. It allows for the direct measurement of enzyme inhibition without the confounding factors of cell permeability and off-target effects.
Assay Development and Optimization: The Key to a Successful Screen
The quality of an HTS campaign is directly proportional to the quality of the assay. The development phase focuses on creating a robust and reproducible assay that is amenable to automation in a high-density microplate format (e.g., 384- or 1536-well plates).[10]
Key Optimization Parameters:
-
Enzyme and Substrate Concentrations: For enzymatic assays, it is crucial to work under initial velocity conditions. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[18][19]
-
Incubation Time and Temperature: These parameters should be optimized to ensure a sufficient signal window without depleting the substrate.
-
Buffer Conditions: pH, ionic strength, and the presence of co-factors must be optimized for enzyme stability and activity.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO in the wells, which is usually between 0.1% and 1%.
Statistical Validation: The Z'-Factor
Before embarking on a full-scale screen, the assay's quality must be statistically validated. The Z'-factor is the most common metric used for this purpose.[20][21][22] It measures the separation between the distributions of the positive and negative controls, taking into account both the signal window and the data variation.
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., no inhibition).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[21] |
| 0 to 0.5 | Marginal | A small separation; may require further optimization.[21] |
| < 0 | Poor | Unacceptable overlap between controls; not suitable for HTS.[21] |
An assay with a Z'-factor of ≥ 0.5 is generally considered robust enough for a high-throughput screen.[23]
The High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen a large library and identify promising hit compounds for further investigation.
Caption: A generalized workflow for high-throughput screening of a dihydropyrimidine library.
Protocol: Fluorescence Polarization-Based HTS for a Kinase Target
This protocol provides a detailed example of a fluorescence polarization (FP) assay for screening a DHPM library against a protein kinase. FP is a robust, homogenous assay format well-suited for HTS.[24][25][26] It measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[27]
Principle of the Assay
A fluorescently labeled peptide tracer, which is a substrate for the kinase, tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger kinase enzyme, its tumbling slows, leading to an increase in polarization. A DHPM compound that inhibits the binding of the tracer to the kinase will result in a low polarization signal.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Materials and Reagents
-
Kinase Enzyme: Purified, active enzyme of interest.
-
Fluorescent Tracer: A suitable peptide substrate labeled with a fluorophore (e.g., fluorescein).
-
Assay Buffer: Optimized for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
DHPM Library: 10 mM stock solutions in 100% DMSO.
-
Controls:
-
Positive Control: A known inhibitor of the kinase.
-
Negative Control: DMSO.
-
-
Microplates: 384-well, black, low-volume plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each DHPM library compound from the 10 mM stock plates to the 384-well assay plates.
-
Add 50 nL of DMSO to the negative control wells.
-
Add 50 nL of the positive control inhibitor to the positive control wells.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the kinase in assay buffer.
-
Add 5 µL of the 2X kinase solution to each well of the assay plates. The final kinase concentration should be at its Kd for the tracer.
-
Gently mix the plates and incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Incubation:
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Add 5 µL of the 2X tracer solution to each well. The final tracer concentration should be low (e.g., 1-5 nM) to maximize the signal window.[28]
-
The final assay volume is 10 µL, and the final DMSO concentration is 0.5%.
-
Seal the plates and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Percent Inhibition = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits inhibition greater than a predetermined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Hit Validation: From Initial Hit to Confirmed Lead
A primary HTS will inevitably identify some false positives.[29] A rigorous hit validation cascade is essential to eliminate these and confirm that the observed activity is real, specific, and dose-dependent.[30][31][32]
The Hit Validation Cascade:
-
Hit Confirmation: Re-test the initial hits from the original library plates to confirm activity.
-
Compound Re-synthesis/Re-purchase: Obtain a fresh, pure sample of the hit compound to rule out activity from contaminants.[30]
-
Dose-Response Curve: Test the confirmed hit over a range of concentrations to determine its potency (IC₅₀ value).[28]
-
Orthogonal Assays: Confirm the activity of the hit using a different assay technology that relies on a different detection principle.[31] This helps to eliminate compounds that interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay).[29]
-
Counter-Screens: Test the hit against related targets to assess its selectivity.
-
Structure-Activity Relationship (SAR) Analysis: If multiple related DHPMs were identified as hits, this can provide early insights into the chemical features required for activity.[29]
Conclusion
High-throughput screening of dihydropyrimidine libraries offers a powerful avenue for the discovery of novel chemical probes and therapeutic lead compounds. The success of such a campaign hinges on the development of a robust, validated assay and a systematic workflow for hit identification and confirmation. By combining the synthetic versatility of the Biginelli reaction with the efficiency of HTS, researchers can effectively explore the vast chemical space of DHPMs to uncover new modulators of biological function.
References
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Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(15), 1735-1746. [Link]
-
Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-130. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
-
Müller, G., et al. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 20(5), 8496-8510. [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]
-
Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Mo, Y., & Li, M. (2011). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 756, 147-156. [Link]
-
Lribarren, F., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Matos, M. J., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3848. [Link]
-
Iversen, P. W., et al. (2006). Z-factors. In BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]
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National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press (US). [Link]
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On HTS. (2023). Z-factor. [Link]
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Wikipedia contributors. (2023). Z-factor. In Wikipedia, The Free Encyclopedia. [Link]
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Sullivan, B. A., et al. (2016). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Visualized Experiments, (112), 54101. [Link]
-
Visikol Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3020-3026. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Zhang, X., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Modern Chemistry, 6(1), 1-12. [Link]
-
Dr.Oracle. (2025). What are the characteristics of Dihydropyridine (DHP) calcium channel blockers...?. [Link]
-
Hurley, T. D., et al. (2013). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PLoS One, 8(1), e54452. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Al-Zahrani, J., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 729. [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
V.Nimc. (2026). Dihydropyridine CCBs: Unlocking The Mechanism Of Action. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Dobritzsch, D., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(12), 2198-2206. [Link]
-
Pinto, G. R., et al. (2023). Implementation of upfront DPYD genotyping with a low-cost and high-throughput assay to guide fluoropyrimidine treatment in cancer patients. Pharmacogenetics and Genomics, 33(8), 165-171. [Link]
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University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]
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The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. [Link]
-
Therapeutics Data Commons. (n.d.). High-throughput Screening. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step process. The first step involves a cyclocondensation reaction to construct the core pyrimidine ring, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. Understanding the nuances of each step is critical for a successful synthesis.
Part 1: Synthesis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Intermediate)
This initial step involves the formation of the pyrimidine ring through a cyclocondensation reaction. A common and efficient method is the reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate with methylurea in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium ethoxide solution, add methylurea (1.1 eq.) and stir until it is completely dissolved.
-
Add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.0 eq.) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Troubleshooting Guide & FAQs: Cyclocondensation Step
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this cyclocondensation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters. Ensure that the reflux is maintained consistently. Prolonged reaction times at high temperatures can sometimes lead to the decomposition of starting materials or products. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Purity of Reagents and Solvents: Impurities in the starting materials, especially the ethyl 2-(ethoxymethylidene)-3-oxobutanoate, can significantly impact the reaction. Ensure all reagents are of high purity and that the ethanol used is absolute (anhydrous), as water can interfere with the base and the reaction.
-
Inefficient Base: The strength and concentration of the base are crucial. Sodium ethoxide, freshly prepared from sodium and absolute ethanol, is highly effective. If using a commercial solution, ensure it has not degraded. Alternatively, other bases like potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be screened.
-
Atmospheric Moisture: This reaction is sensitive to moisture. Ensure the reaction is set up under an inert atmosphere to prevent the quenching of the sodium ethoxide and potential side reactions.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The formation of side products is a common issue.
-
Incomplete Reaction: If you observe starting materials on your TLC, the reaction may not have gone to completion. Consider increasing the reaction time or the amount of base.
-
Formation of N,N'-dimethylurea from methylurea: Under basic conditions, methylurea can potentially undergo self-condensation, although this is less common under the reaction conditions.
-
Alternative Cyclization Pathways: While less likely with the chosen starting materials, alternative cyclization or condensation reactions can occur. Ensuring the dropwise addition of the ethoxymethylidene reactant can help to control the reaction pathway.
Q3: The purification of the ethyl ester is proving difficult. What are the best practices?
A3: Purification can be challenging due to the polarity of the product.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography on silica gel is the next best option. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.
Part 2: Hydrolysis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).
Experimental Protocol: Hydrolysis of the Ethyl Ester
-
Dissolve the ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (2-3 eq.), to the solution.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the reaction mixture with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Troubleshooting Guide & FAQs: Hydrolysis Step
Q1: The hydrolysis reaction is not going to completion, even after prolonged heating. What could be the issue?
A1: Incomplete hydrolysis is a frequent problem.
-
Insufficient Base: Ensure that a sufficient excess of the base is used. The reaction consumes one equivalent of base to neutralize the resulting carboxylic acid, so at least two equivalents are necessary to drive the reaction to completion.[1][2]
-
Steric Hindrance and Electronic Effects: The ester group on the pyrimidine ring might be somewhat sterically hindered or electronically deactivated, making hydrolysis more difficult than for a simple alkyl ester. Increasing the reaction temperature or using a stronger base might be necessary.
-
Solvent System: The solubility of the ester can be a limiting factor. A co-solvent system like THF/water or ethanol/water is often used to ensure that both the ester and the hydroxide ions are in the same phase.[3][4]
Q2: My final product seems to be contaminated with salts. How can I effectively purify it?
A2: Salt contamination is common after the acidification step.
-
Thorough Washing: When filtering the precipitated product, wash it thoroughly with cold deionized water to remove any inorganic salts like NaCl.
-
Recrystallization: Recrystallization from a suitable solvent, such as water or an ethanol/water mixture, can be an excellent method for removing both salt impurities and any unreacted starting material.
-
Acid-Base Extraction: If the product is not easily crystallized, it can be purified by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the carboxylic acid by adding acid.[5]
Q3: I am concerned about potential degradation of my product during the hydrolysis. Is this likely?
A3: The pyrimidine ring is generally stable under basic hydrolysis conditions. However, prolonged exposure to strong base at high temperatures could potentially lead to ring-opening or other degradation pathways. It is advisable to monitor the reaction by TLC and to avoid unnecessarily long reaction times.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1. Cyclocondensation | Ethyl 2-(ethoxymethylidene)-3-oxobutanoate, Methylurea | Sodium Ethoxide | Ethanol | 60-80% |
| 2. Hydrolysis | Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Sodium Hydroxide | Ethanol/Water | 85-95% |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Cyclocondensation
Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.
References
-
S. V. Ryabukhin, et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(3), 417-427. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2021). Ester cleavage conditions?. [Link]
-
MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working : r/Chempros. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ResearchGate. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
Sources
Technical Support Center: Purification of Pyrimidine Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical chemical intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the purity, stability, and efficacy of your compounds.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of pyrimidine carboxylic acids, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization
Question: My pyrimidine carboxylic acid is not forming well-defined crystals during recrystallization; instead, it's "oiling out" or precipitating as an amorphous solid. What's causing this and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when a compound separates from the cooling solvent as a liquid phase rather than a crystalline solid. This is often due to a high concentration of impurities, rapid cooling, or the selection of an inappropriate solvent system.
Causality Explained: The high polarity and hydrogen bonding capabilities of pyrimidine carboxylic acids can lead to strong solute-solvent interactions, which may inhibit the orderly arrangement of molecules into a crystal lattice. Impurities can disrupt this process by interfering with crystal nucleation and growth.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Single-Solvent Method: The ideal single solvent for recrystallization should dissolve the pyrimidine intermediate readily at its boiling point but poorly at lower temperatures.[1] If your compound is oiling out, the solvent may be too good of a solvent at low temperatures or not a good enough solvent at high temperatures.
-
Mixed-Solvent Method: If a suitable single solvent cannot be found, a mixed-solvent system (e.g., ethanol/water) can be effective.[2] The compound should be highly soluble in one solvent ("soluble solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in a minimal amount of the hot soluble solvent and then slowly add the anti-solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Controlled Cooling:
-
Avoid rapid cooling (e.g., placing the flask in an ice bath immediately). Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once at room temperature, cooling can be continued in an ice bath to maximize yield.
-
-
Seeding:
-
If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution as it cools. This provides a template for crystal growth and can induce crystallization.
-
-
Concentration Adjustment:
-
Ensure you are creating a saturated or near-saturated solution at the elevated temperature.[1] If the solution is too dilute, crystallization may not occur. If it is too concentrated, the compound and impurities may precipitate out together.
-
Experimental Workflow: Single-Solvent Recrystallization
Caption: Workflow for Single-Solvent Recrystallization.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm using column chromatography to purify my pyrimidine carboxylic acid, but I'm struggling to separate it from closely related impurities. How can I improve the resolution?
Answer: Co-elution in column chromatography is a common challenge, especially with polar compounds like pyrimidine carboxylic acids that can exhibit strong interactions with the stationary phase. Improving separation requires optimizing the mobile phase, stationary phase, and loading technique.
Causality Explained: The acidic nature of the carboxyl group and the basicity of the pyrimidine ring can lead to peak tailing and poor separation on standard silica gel. Impurities with similar polarities will have similar retention times, making baseline separation difficult.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress the ionization of the carboxylic acid group.[3] This reduces its interaction with the silica surface, leading to sharper peaks and potentially better separation.
-
Polarity Gradient: Employing a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from ethyl acetate/heptane to ethyl acetate/methanol), can help resolve compounds with different polarities.
-
-
Stationary Phase Selection:
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be more effective.[4][5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA).[5]
-
Alternative Normal Phases: Consider using alumina or other specialized stationary phases if silica gel is not providing adequate separation.
-
-
Sample Loading:
-
Dry Loading: Instead of dissolving the sample in the mobile phase and loading it directly onto the column, try adsorbing it onto a small amount of silica gel first. After evaporating the solvent, the resulting powder can be carefully added to the top of the column. This often results in a more concentrated starting band and better resolution.
-
Recommended Mobile Phases for Pyrimidine Carboxylic Acids on Silica Gel
| Solvent System | Ratio (v/v) | Notes |
| Dichloromethane/Methanol | 99:1 to 90:10 | A good starting point for many derivatives. |
| Ethyl Acetate/Heptane with Acetic Acid | Varies | The acetic acid helps to reduce peak tailing. |
| Chloroform/Methanol/Ammonia | e.g., 80:18:2 | For more basic pyrimidine derivatives. |
Issue 3: Product Degradation During Purification
Question: I'm observing decomposition of my pyrimidine carboxylic acid during purification, especially when heating. What's happening and how can I prevent it?
Answer: Pyrimidine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, particularly when in solution.[6][7][8] The stability is influenced by the position of the carboxyl group and the presence of other substituents on the pyrimidine ring.
Causality Explained: The electron-withdrawing nature of the pyrimidine ring can facilitate the cleavage of the carbon-carbon bond between the ring and the carboxyl group, especially upon protonation of a ring nitrogen.[6][9] This process is often accelerated by heat and acidic or basic conditions. For instance, pyrimidine-2-carboxylic acid has been shown to undergo decarboxylation in aqueous solutions.[6]
Troubleshooting Steps:
-
Minimize Heat Exposure:
-
When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Avoid prolonged heating. Once the solid is dissolved, proceed to the cooling step.
-
For solvent removal, use a rotary evaporator at the lowest practical temperature and pressure.
-
-
pH Control:
-
Be mindful of the pH of your solutions. Strong acidic or basic conditions can promote decarboxylation.[10] If possible, maintain a near-neutral pH during purification steps.
-
-
Alternative Purification Methods:
-
If thermal degradation is a significant issue, consider non-heated purification techniques such as preparative HPLC at room temperature.
-
Acid-base extraction can be a gentle method for removing neutral or basic impurities.[11] Dissolve the crude material in an aqueous base, wash with an organic solvent to remove impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[11]
-
Logical Flow for Method Selection to Avoid Degradation
Caption: Decision tree for selecting a purification method based on thermal stability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my pyrimidine carboxylic acid synthesis? A1: Impurities often include unreacted starting materials, reagents from the synthesis (e.g., pyridine-2-carboxylic acid if using certain coupling agents), and byproducts from side reactions.[4] For instance, if the synthesis involves oxidation of a methylpyrimidine, you might have the corresponding aldehyde as an impurity. Purity can be assessed using techniques like HPLC, LC-MS, and NMR.[4][12][13]
Q2: My pyrimidine carboxylic acid has very low solubility in common organic solvents. How can I purify it? A2: Low solubility is a frequent challenge. Pyrimidine-4-carboxylic acid, for example, has limited solubility in ethanol but is more soluble in DMSO.[14]
-
Recrystallization from Atypical Solvents: Consider high-boiling point polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent. However, be cautious about the thermal stability of your compound in these solvents.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) by treating it with a base.[11] This can facilitate the removal of non-acidic impurities by extraction. The free acid can then be regenerated by acidification.[11]
-
Reversed-Phase Chromatography: As mentioned in the troubleshooting guide, this is often the best approach for highly polar, poorly soluble compounds.[5]
Q3: How do I choose between recrystallization and chromatography? A3: The choice depends on the nature of the impurities and the scale of your purification.
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles.[1] It is generally more scalable and cost-effective than chromatography.
-
Chromatography is superior for separating mixtures of compounds with similar properties and is often used when recrystallization fails or for purifying smaller quantities of material where high purity is essential.[15]
Q4: Can I use acid-base extraction for purification? A4: Yes, this is a very effective technique for separating carboxylic acids from neutral or basic compounds.[11] The general procedure involves:
-
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extracting with an aqueous base (e.g., NaHCO₃ or NaOH solution) to deprotonate the carboxylic acid and pull it into the aqueous layer.
-
Separating the layers and washing the aqueous layer with fresh organic solvent to remove residual impurities.
-
Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified pyrimidine carboxylic acid.
-
Collecting the solid by filtration.
Q5: What analytical techniques are best for assessing the purity of my final product? A5: A combination of methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying impurities with high precision.[4][12] A purity level of >98% is often required for pharmaceutical intermediates.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities, although it is less sensitive for quantification than HPLC.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.
References
- BenchChem. (n.d.). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
- Kubota, T., & Hirata, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.
- Cayman Chemical. (2022). Pyrimidine-4-Carboxylic Acid Product Information.
- Razzaq, M., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Wolf, R. (2012). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC.
- Dunn, G. E., & Lee, G. K. J. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research.
- MedchemExpress.com. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
- BenchChem. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
- PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7.
- Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Kaysheva, A. L., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC.
- BenchChem. (n.d.). Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Kinetics and Mechanism of the Decarboxylation of [research.amanote.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low solubility of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in assays"
Technical Support Center: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with this compound in experimental assays.
Introduction: Understanding the Solubility Challenge
This compound is a compound of interest in various research fields. Structurally, it possesses a carboxylic acid group attached to a pyrimidine core. This functional group is the primary determinant of its solubility behavior. Like most carboxylic acids, its aqueous solubility is critically dependent on the pH of the solution.[1][2][3] At low pH, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. As the pH increases, the group deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is much more polar and readily dissolves in aqueous media.[1][2]
The predicted pKa for a similar compound, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, is approximately 5.17.[4] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (less soluble) and deprotonated (more soluble) forms. This value is a crucial piece of information for troubleshooting. When the assay buffer pH is near or below the pKa, you can expect solubility to be a significant hurdle.
This guide will walk you through the common questions and systematic approaches to overcome these solubility issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My compound precipitated after I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic sign of a compound's low kinetic solubility in your final assay conditions. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions, the compound can rapidly crash out when diluted into an aqueous buffer where its solubility is much lower.[5][6] This is especially common if the buffer's pH is not optimal for the compound.
Root Cause Analysis:
-
pH of Assay Buffer: Your buffer pH is likely below the optimal range for keeping the carboxylic acid group ionized and soluble.
-
Final Compound Concentration: The desired final concentration in the assay may exceed the compound's maximum solubility under those specific buffer conditions.
-
Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells or interfere with assay components. Typically, the final DMSO concentration should be kept below 0.5%.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
FAQ 2: How do I determine the optimal pH for my assay buffer to keep the compound in solution?
The most effective way is to experimentally determine the compound's pH-solubility profile. The general rule of thumb for carboxylic acids is to maintain a pH at least 1.5 to 2 units above the pKa to ensure the vast majority of the compound is in its ionized, soluble form.[] Given the predicted pKa of ~5.2, a buffer pH of 7.0 or higher is a good starting point.
Experimental Protocol: pH-Solubility Profile (Shake-Flask Method)
This protocol will help you determine the approximate solubility of your compound at different pH values.
Materials:
-
This compound (solid powder)
-
A series of buffers (e.g., citrate for pH 4.0, phosphate for pH 6.0, 7.0, 7.4, and borate for pH 8.0, 9.0)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Add an excess amount of the solid compound to separate microcentrifuge tubes (e.g., 2 mg per tube).
-
Buffer Addition: Add 1 mL of each buffer to a corresponding tube.
-
Equilibration: Place the tubes in a thermomixer and shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.[8]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant in a suitable solvent (e.g., mobile phase for HPLC or a pH 10 buffer for UV-Vis) and measure the concentration using a pre-established calibration curve.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH.
Expected Data:
| Buffer pH | Expected Solubility Trend |
| 4.0 | Very Low |
| 6.0 | Moderate |
| 7.0 | High |
| 7.4 | High |
| 8.0 | Very High |
| 9.0 | Very High |
This data will clearly indicate the minimum pH required to maintain your desired concentration in solution.
FAQ 3: My assay is pH-sensitive and I cannot raise the buffer pH. What are my other options?
If modifying the pH is not feasible, the next best approach is to use co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][9][10]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |
| Ethanol (EtOH) | 1-5% | Well-tolerated by some cell lines. | Can be toxic at higher concentrations; potential for evaporation.[11] |
| Propylene Glycol (PG) | 1-10% | Generally low toxicity. | Can increase viscosity of the medium. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Effective for many compounds; low toxicity. | Can interfere with some protein-based assays.[10] |
| Glycerol | 1-5% | Protein-stabilizing properties.[12] | Can significantly increase viscosity. |
Important Considerations:
-
Assay Compatibility: Always run a vehicle control with the co-solvent alone to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability).
-
Concentration Limits: The goal is to use the lowest percentage of co-solvent necessary to achieve solubility.
-
Combined Approach: Sometimes a combination of a slight pH adjustment and a low percentage of a co-solvent can be effective without compromising the assay.[]
Protocol: Co-Solvent Screening (Kinetic Solubility Assay)
This is a rapid method to assess which co-solvents improve solubility.[8][13][14]
-
Prepare Stocks: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).[14]
-
Prepare Buffers: Prepare your standard assay buffer and several versions of it, each containing a different co-solvent at a specific concentration (e.g., Buffer + 2% EtOH, Buffer + 2% PEG 400).
-
Dilution: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to the wells.
-
Add Test Buffers: Rapidly add the corresponding buffer/co-solvent mixture to each well to achieve the final desired compound concentration (e.g., add 98 µL for a 1:50 dilution).
-
Incubate & Read: Mix the plate and let it incubate for a set period (e.g., 2 hours).[13] Measure the amount of precipitation using a nephelometer (light scattering) or by filtering the plate and measuring the UV absorbance of the filtrate.[13][15] Lower light scattering or higher absorbance in the filtrate indicates better solubility.
Caption: Workflow for selecting an appropriate co-solvent.
Summary and Best Practices
-
Characterize First: Before extensive screening, understand the pH-dependent solubility of this compound. This initial investment saves significant time.
-
pH is Key: The most effective strategy for this class of compounds is to use a buffer with a pH well above the carboxylic acid's pKa (aim for pH > 7.0).
-
Use Co-solvents Wisely: If pH modification is not an option, screen a panel of biocompatible co-solvents at low percentages. Always validate that the co-solvent does not interfere with your assay.
-
Stock Solution Handling: Prepare stock solutions in 100% DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution over time.[5]
-
Mind the Dilution: When diluting the DMSO stock into aqueous buffer, do so quickly and with vigorous mixing to minimize localized high concentrations that can promote precipitation.
By systematically applying these principles, you can overcome the solubility challenges posed by this compound and generate reliable, high-quality data in your assays.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1165-1170. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(9), 10551-10566. Retrieved from [Link]
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Ghassemi, A. H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research in Pharmaceutical Sciences, 16(4), 365–376. Retrieved from [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
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Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
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Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]
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Chemguide. (n.d.). An introduction to carboxylic acids. Retrieved from [Link]
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Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
ChemBK. (n.d.). 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Optimizing Dihydropyrimidine Synthesis
Welcome to the technical support center for dihydropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Biginelli reaction and related methodologies. Here, we address common challenges encountered during experimental work, offering scientifically grounded solutions and practical advice to optimize your reaction conditions and achieve high yields of pure products. Dihydropyrimidinones (DHPMs) and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers, antihypertensive, and anti-inflammatory agents.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section provides in-depth solutions to specific problems you might encounter during the synthesis of dihydropyrimidines.
Issue 1: Low or No Product Yield
Q: My Biginelli reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
A: Low yields are a frequent challenge in the Biginelli reaction and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
-
Suboptimal Catalyst Choice and Activity: The selection and concentration of the catalyst are critical.[3] While classical methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[3][4]
-
Solution: Screen a variety of Brønsted or Lewis acid catalysts. Common and effective Lewis acids include FeCl₃, ZnCl₂, and lanthanide triflates like Yb(OTf)₃.[3][4][5] The optimal catalyst and its loading (typically 1-20 mol%) should be determined empirically for your specific substrates.[4] If you are using a reusable catalyst, ensure it is still active, as it may require regeneration.[4][6]
-
-
Inappropriate Reaction Conditions (Temperature and Time): Temperature and reaction duration are key parameters. Insufficient heat may prevent the reaction from reaching completion, while excessive temperatures can lead to the degradation of reactants or products and promote side reactions.[3][4]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4][6] This will help you determine the optimal reaction time. Some reactions may require prolonged heating, while others proceed quickly. A moderate increase in temperature can sometimes be beneficial, but avoid excessively high temperatures.[4]
-
-
Poor Reagent Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can significantly inhibit the reaction or lead to the formation of unwanted byproducts.[3][4]
-
Solution: Always use high-purity reagents. If you suspect impurities, consider purifying your starting materials before setting up the reaction.
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down or preventing it from proceeding efficiently.[3][4]
-
Solution: For sterically hindered substrates, you may need to prolong the reaction time or increase the temperature. If feasible, consider using a less sterically hindered analog of your substrate.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[4] The polarity of the solvent is a particularly important factor.[3][4]
Issue 2: Significant Byproduct Formation
Q: My reaction mixture contains significant byproducts, which complicates purification and lowers the yield of my desired dihydropyrimidine. What are these byproducts and how can I minimize their formation?
A: The formation of byproducts is a common issue in multicomponent reactions like the Biginelli synthesis. Understanding the potential side reactions is key to mitigating them.
-
Hantzsch Dihydropyridine Formation: A frequent and often fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[6][7]
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is generally favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[6][7]
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes help minimize its decomposition into ammonia.[6][7]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6][7]
-
-
-
Knoevenagel Condensation Product: The Knoevenagel condensation between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound.[7] This intermediate may not cyclize efficiently, thus reducing the overall yield of the desired dihydropyrimidine.[7]
-
Troubleshooting: Optimizing the catalyst and reaction conditions can help favor the desired three-component reaction over the two-component Knoevenagel condensation.
-
-
Aldehyde Self-Condensation or Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, leading to insoluble byproducts.[3]
-
Solution: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[3]
-
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my crude dihydropyrimidine product. What are the best practices for purification?
A: Effective purification is essential for obtaining a high-purity final product. The method of choice will depend on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid dihydropyrimidine products.
-
Procedure: After the reaction is complete, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered.[4] If not, concentrate the mixture under reduced pressure.[4] The crude solid can then be recrystallized from a suitable solvent, such as hot ethanol.[8] The pure product should crystallize upon cooling, leaving impurities dissolved in the solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a powerful purification technique.
-
Procedure: All reactions should be monitored by thin-layer chromatography (TLC) to determine the appropriate solvent system for separation.[8] The crude product is then loaded onto a silica gel column and eluted with the chosen solvent system. Flash chromatography can also be employed for faster and more efficient purification.[8]
-
-
Washing: After filtration, washing the solid product with a cold solvent (e.g., cold ethanol) can help remove residual starting materials and soluble impurities.[6][9] Pouring the reaction mixture into crushed ice and then filtering the resulting solid is another common workup procedure.[9]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of the Biginelli reaction?
A1: The mechanism of the Biginelli reaction is a series of bimolecular reactions.[1] While several pathways have been proposed, a widely accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate.[10] The β-ketoester then adds to this electrophilic intermediate. The final step involves cyclization through the nucleophilic attack of the urea nitrogen onto the carbonyl group of the ketoester, followed by dehydration to yield the dihydropyrimidine.[5]
Caption: Simplified Biginelli reaction mechanism.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on your specific substrates and desired reaction conditions. Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) can catalyze the reaction.[1][3][4] Lewis acids are often preferred as they can be milder and more selective.[3] It is advisable to screen a few different catalysts to find the most effective one for your system.[3] Heterogeneous catalysts are also an excellent option as they can be easily recovered and reused, making the process more environmentally friendly.[2]
Q3: Can I run the Biginelli reaction without a solvent?
A3: Yes, solvent-free conditions are a viable and often advantageous option for the Biginelli reaction.[2][5] Performing the reaction "neat" can lead to shorter reaction times, higher yields, and a greener synthetic protocol by reducing solvent waste.[2][5][11] Microwave irradiation can also be effectively combined with solvent-free conditions to further accelerate the reaction.[5]
Q4: How does the structure of the aldehyde and β-dicarbonyl compound affect the reaction?
A4: The electronic and steric properties of the aldehyde and β-dicarbonyl compound significantly influence the reaction outcome. Aromatic aldehydes with electron-withdrawing groups generally react faster and give higher yields.[12] Conversely, aldehydes with electron-donating groups may require longer reaction times.[12] Sterically hindered aldehydes or β-dicarbonyl compounds can lead to lower yields due to steric hindrance.[2][3]
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
This protocol provides a starting point for optimizing your dihydropyrimidine synthesis.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[4]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold ethanol.[6]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for Biginelli reaction.
Data Presentation
Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | <10 |
| 2 | HCl (20) | Ethanol | Reflux | 4 | 75 |
| 3 | FeCl₃ (10) | Acetonitrile | Reflux | 2 | 92 |
| 4 | Yb(OTf)₃ (5) | Neat | 100 | 1 | 95 |
| 5 | InCl₃ (10) | Ethanol | Reflux | 3 | 88 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates used.
References
-
Biginelli reaction. In: Wikipedia. Accessed January 20, 2026. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
Abela, C., et al. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. 2021;26(12):3730. [Link]
-
Iannelli, P., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2018;23(9):2299. [Link]
-
The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. 2004. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. 2024. [Link]
-
Kappe, C. O. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science. 2003;22(6):630-645. [Link]
-
Al-Jbouri, F. A. A., et al. One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Cogent Chemistry. 2017;3(1). [Link]
-
Das, B., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. 2021;11(59):37549-37561. [Link]
-
Huseynzada, A. E., et al. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. 2021;11(11):6223-6237. [Link]
-
Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science. 2022. [Link]
-
Lin, C., et al. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry. 2011;7:1294-1298. [Link]
Sources
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- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 9. rjpn.org [rjpn.org]
- 10. jk-sci.com [jk-sci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyrimidine Synthesis: A Guide to Avoiding Common Side Products
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind the common challenges in pyrimidine ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental workflows to help you navigate the complexities of pyrimidine synthesis and maximize your success. Our focus is on understanding and preventing the formation of common side products, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide: Common Issues and Solutions in Pyrimidine Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
The Biginelli Reaction
A cornerstone of dihydropyrimidinone (DHPM) synthesis, the three-component Biginelli reaction is elegant in its simplicity but can be plagued by side reactions if not properly controlled.[1]
Question 1: My Biginelli reaction is yielding a significant amount of a highly fluorescent, yellow byproduct that complicates purification. What is it, and how can I prevent its formation?
Answer: This is a classic and frequent issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[3][4] The ammonia is typically formed from the decomposition of urea at elevated temperatures.[2]
Causality and Mechanism: The Biginelli and Hantzsch pathways diverge from a common set of starting materials. High temperatures promote the decomposition of urea into ammonia and isocyanic acid. The resulting ammonia can then participate in the Hantzsch synthesis, which is often faster under these conditions.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. The Hantzsch pathway is favored at higher temperatures. By lowering the reaction temperature, you can significantly suppress urea decomposition and thus minimize DHP formation.[2]
-
Catalyst Selection: The choice of catalyst can dramatically influence the selectivity. While Brønsted acids are traditional, Lewis acids often provide better selectivity for the Biginelli pathway.[5][6] They are thought to stabilize the key N-acyliminium ion intermediate of the Biginelli reaction, favoring it over the intermediates of the Hantzsch pathway.[5]
-
Order of Addition: In some cases, adding the urea portionwise or as the final reagent can help to maintain a lower instantaneous concentration of ammonia, thereby disfavoring the Hantzsch reaction.
Workflow for Diagnosing and Preventing Hantzsch DHP Byproduct
Caption: A logical workflow for troubleshooting the formation of Hantzsch dihydropyridine byproducts.
Question 2: My reaction yields a complex mixture, and I suspect a Knoevenagel condensation product is a major byproduct. How can I confirm this and suppress its formation?
Answer: The Knoevenagel condensation is another common side reaction in Biginelli synthesis, occurring between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound.[2] This intermediate consumes your starting materials and may not efficiently cyclize to the desired dihydropyrimidinone.[2]
Causality and Mechanism: This side reaction is essentially an aldol-type condensation that can be catalyzed by both acid and base. If the rate of this condensation is comparable to or faster than the formation of the N-acyliminium ion intermediate from the aldehyde and urea, significant amounts of the Knoevenagel adduct will be formed.
Mitigation Strategies:
-
Catalyst Choice: Strong Lewis acids are known to effectively promote the formation of the N-acyliminium ion, which is the key electrophile in the Biginelli reaction.[5][7] By accelerating this step, the competing Knoevenagel condensation can be minimized. Catalysts like Yb(OTf)3, InCl3, and FeCl3 have proven effective.[5][8]
-
Pre-formation of Intermediates (Atwal Modification): For particularly stubborn substrates, especially aliphatic aldehydes which are prone to self-condensation, the Atwal modification can be employed.[5][9] This involves the pre-formation of the Knoevenagel adduct (the α,β-unsaturated dicarbonyl compound) in a separate step, which is then reacted with the urea or thiourea derivative.[5] This circumvents the competition issue entirely.
Reaction Pathways: Biginelli vs. Knoevenagel
Caption: Competing reaction pathways in the Biginelli synthesis.
Question 3: I am observing a byproduct with a mass corresponding to the sum of my β-ketoester and urea. What is this, and how can I avoid it?
Answer: You are likely forming an N-acylurea byproduct. This arises from the direct reaction between the β-ketoester and urea, which can compete with the main Biginelli reaction sequence. While less common than the Hantzsch or Knoevenagel side products, it can still reduce your yield and complicate purification.
Causality and Mechanism: The formation of N-acylurea is thought to proceed through the attack of urea on the ester carbonyl of the β-ketoester, followed by an O- to N-acyl migration.[10][11] This pathway is more likely to occur under conditions that favor direct acylation of urea over the formation of the N-acyliminium intermediate.
Mitigation Strategies:
-
Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the aldehyde and ensuring an efficient catalyst that promotes the formation of the N-acyliminium ion can outcompete the direct reaction of the ketoester and urea.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product.[2]
The Pinner Pyrimidine Synthesis
The Pinner synthesis, a condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing a wide range of pyrimidines.[12] However, its success is highly dependent on rigorous control of reaction conditions.
Question 4: My Pinner synthesis is giving very low yields, and I suspect hydrolysis is the culprit. What are the signs, and how can I prevent it?
Answer: Hydrolysis is the arch-nemesis of the Pinner synthesis. The key intermediates, particularly the Pinner salt (an imino ester salt), are highly susceptible to reaction with water.[5] The amidine starting material itself can also hydrolyze.[2] The primary byproduct of Pinner salt hydrolysis is the corresponding ester, which consumes your intermediate and halts the pathway to the pyrimidine.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is non-negotiable for a successful Pinner synthesis.
-
Use freshly distilled, anhydrous solvents (e.g., absolute ethanol, dry dioxane).
-
Thoroughly oven-dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Amidine Quality: Use high-purity, dry amidine hydrochloride. Amidines can be hygroscopic, so proper storage is crucial. If possible, use freshly prepared amidine.[2]
-
Use of Dry HCl Gas: The classical Pinner protocol involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to generate the Pinner salt in situ.[5] This ensures rigorously anhydrous and acidic conditions.
Question 5: Besides my desired pyrimidine, I'm isolating a higher molecular weight byproduct in my Pinner reaction. What could it be?
Answer: A common side reaction, especially under basic conditions, is the self-condensation of the 1,3-dicarbonyl compound .[2][9] For example, acetylacetone can undergo condensation reactions to form a variety of more complex structures, consuming your starting material and leading to a complex product mixture.
Mitigation Strategies:
-
Controlled Base Addition: The choice and stoichiometry of the base are critical.[2] Use a strong base like sodium ethoxide in a carefully controlled amount (often a slight excess relative to the amidine hydrochloride) to generate the free amidine without promoting excessive self-condensation of the dicarbonyl compound.
-
Order of Addition: Add the 1,3-dicarbonyl compound dropwise to the solution of the in situ generated free amidine. This ensures that the dicarbonyl compound preferentially reacts with the amidine rather than itself.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., reflux in ethanol) is usually sufficient for cyclization without promoting excessive side reactions. Monitor the reaction by TLC to avoid prolonged heating.
Data Presentation: Catalyst Effects in the Biginelli Reaction
The choice of catalyst can significantly impact both the yield of the desired dihydropyrimidinone (DHPM) and the formation of side products. Lewis acids are generally more effective than Brønsted acids in promoting the Biginelli reaction.[8]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | DHPM Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 18 | 20-60 | [1] |
| Yb(OTf)₃ (10) | THF | Reflux | 4 | >90 | [13] |
| InCl₃ (15) | THF | Reflux | 6 | ~90 | [5] |
| FeCl₃·6H₂O (10) | None | 100 | 1.5 | ~95 | [1] |
| NiCl₂·6H₂O (10) | Ethanol | Reflux | 5 | 50.3 (Thione) | [14][15] |
| CuCl₂·2H₂O (10) | Ethanol | Reflux | 5 | 6.2 (Thione) | [14][15] |
Note: Yields are highly substrate-dependent. This table provides a general comparison for the reaction of benzaldehyde, ethyl acetoacetate, and urea/thiourea.
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Side Products
This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which has been shown to improve yields and reduce reaction times, thereby minimizing the window for side reactions.[1]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (1 mmol, 10 mol%)
Procedure:
-
In a round-bottom flask, thoroughly mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and FeCl₃·6H₂O (1 mmol).
-
Heat the mixture in an oil bath at 100 °C with stirring. The mixture will become a clear liquid and then gradually solidify.
-
Monitor the reaction progress by TLC (e.g., eluent: hexane/ethyl acetate 7:3). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water (50 mL) to the solid mass and stir vigorously.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine Under Anhydrous Conditions
This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of the amidine and Pinner salt intermediates.[5]
Materials:
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (11 mmol, 1.1 eq)
-
Sodium ethoxide (11 mmol, 1.1 eq)
-
1,3-Diketone (e.g., acetylacetone) (10 mmol, 1.0 eq)
-
Anhydrous ethanol (50 mL)
Procedure:
-
Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Use freshly opened anhydrous ethanol.
-
Free Amidine Generation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (11 mmol) in anhydrous ethanol (30 mL).
-
Carefully add sodium ethoxide (11 mmol) to the stirred solution. A precipitate of sodium chloride will form. Stir the suspension for 30 minutes at room temperature.
-
Diketone Addition: Add the 1,3-diketone (10 mmol) dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate.
-
Neutralize the filtrate carefully with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction? A1: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions. The Atwal modification, which involves pre-forming the enone intermediate, is an effective strategy for improving yields with aliphatic aldehydes.[5]
Q2: What is the best way to monitor the progress of my pyrimidine synthesis? A2: Thin-layer chromatography (TLC) is the most common and effective method. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts.
Q3: I am synthesizing a 2-thiouracil derivative using thiourea, and my yields are low. What are the likely side reactions? A3: When using thiourea, besides the common Biginelli-type side products, you may also encounter issues related to the reactivity of the sulfur atom. Side reactions can include the formation of dithiouracils or other sulfur-containing heterocycles. Ensuring a well-chosen catalyst that is not poisoned by sulfur is important. For instance, some Lewis acids like CuCl₂ show significantly reduced catalytic activity with thiourea compared to NiCl₂.[14][15]
Q4: My Pinner synthesis is not working even under anhydrous conditions. What else could be wrong? A4: Besides hydrolysis, thermal instability of the Pinner salt can be an issue. These intermediates can sometimes rearrange to N-alkyl amides at higher temperatures.[5] Ensure your reaction temperature is not excessively high. Also, the purity of your nitrile and alcohol is crucial to prevent unwanted side reactions.
References
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
- Boumoud, B., et al. (2018). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 62(1).
- Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). BenchChem.
- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
- Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2019). Science and Technology of Engineering, Chemistry and Environmental Protection.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society, 66(3).
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N´-dialkyl carbodiimides in water. (2016). Journal of Chemical Sciences, 128(1), 127-132.
- Proposed mechanism of formation of N-acylurea. (n.d.).
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC, 2003(xi), 112-117.
- Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (n.d.).
- Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. (n.d.).
- Hantzsch pyridine synthesis. (n.d.). Grokipedia.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega, 8(37), 33863–33875.
- Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. (1997). Amino Acids, 12(2), 183-186.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
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- Electronegativity Impact on metal (Copper, Iron, Zinc)
- Process for thiouracil production. (1973).
- The synthesis of 2-Thiouracil and its precautions. (2024). ChemicalBook.
- Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. (2011). Organic & Biomolecular Chemistry, 9(20), 7113-7121.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024). RSC Advances, 14, 30972-30983.
- Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2020). Chemical Science, 11(30), 7936–7942.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Synthesis of acetylacetone from acetone and ethyl acet
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2021). Molecules, 26(16), 4991.
- Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2011).
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. (2020). Juniper Publishers.
- Proposed pathway for the formation of 2-thiouracils. (n.d.).
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2901–2910.
- Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. (2019). ACS Omega, 4(6), 11000–11011.
- 15 Hantzsch Synthesis of Pyridine(Mechanism). (2018). YouTube.
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
- Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable.
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- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1613–1619.
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Technical Support Center: Enhancing the Stability of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid for Biological Testing
Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during biological testing. As direct experimental stability data for this specific molecule is limited, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide robust troubleshooting strategies and preventative protocols. Our goal is to empower you with the knowledge to ensure the integrity of your compound, leading to reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions about the stability of this compound, drawing inferences from its structural motifs: a pyrimidine ring, a carboxylic acid, and an N-methyl group.
Q1: What are the primary stability concerns for this compound in aqueous solutions for biological assays?
A1: Based on its structure, the primary concerns are:
-
pH-Dependent Degradation: The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. The presence of the carboxylic acid and oxo groups influences the electron distribution in the ring, potentially making it liable to cleavage outside a stable pH range.
-
Limited Solubility & Precipitation: Carboxylic acids can have limited solubility in acidic aqueous solutions (pH < pKa), leading to precipitation. At neutral or basic pH, it will form a more soluble carboxylate salt, but this may alter its biological activity or introduce stability issues of its own.
-
Photodegradation: Pyrimidine-based structures, the parent chromophores of nucleobases, are known to absorb UV light.[1] This can lead to photolytic decomposition or the formation of photohydrates, especially under prolonged exposure to light during experiments.[2][3]
-
Oxidative Instability: While the core structure is not exceptionally prone to oxidation, reactive oxygen species (ROS) in cell culture media or generated by other assay components could potentially interact with the molecule, particularly if trace metal ions are present.
Q2: How does the pH of my buffer impact the compound's stability and solubility?
A2: The pH is a critical parameter. The carboxylic acid group has an acidic pKa. At a pH below its pKa, the compound will be in its neutral, less water-soluble form. At a pH above its pKa, it will be in its ionized (carboxylate) and more soluble form. However, highly alkaline conditions (e.g., pH > 9) may promote ring hydrolysis. Therefore, maintaining the pH within a range of approximately 6.0-7.5 is often a safe starting point to balance solubility and chemical stability.
Q3: My stock solution in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A3: This is a common issue related to solubility. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. When you dilute this into an aqueous buffer, the solvent polarity dramatically increases, causing the compound's solubility to drop. If the final concentration in the assay buffer is above its aqueous solubility limit, it will precipitate.
-
Causality: The issue is a rapid change in solvent environment.
-
Solution: Consider preparing an intermediate dilution in a co-solvent system (e.g., a mix of ethanol and your buffer) before the final dilution. Alternatively, using formulation strategies like complexation with cyclodextrins can enhance aqueous solubility.[2]
Q4: I'm observing a loss of compound activity over the course of a multi-day cell culture experiment. What could be the cause?
A4: Gradual loss of activity suggests compound degradation in the culture medium. The potential culprits are:
-
Hydrolytic Degradation: Even at neutral pH, slow hydrolysis can occur over several days at 37°C.
-
Metabolic Degradation: If you are using live cells, enzymatic degradation pathways that act on pyrimidines could be breaking down your compound.[4][5]
-
Adsorption: The compound may be adsorbing to the surface of your plasticware (e.g., flasks, plates), reducing its effective concentration in the medium.
To troubleshoot, you should analyze samples of the medium at different time points using an analytical method like HPLC or LC-MS to quantify the remaining parent compound.[6]
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific stability-related problems.
Guide 1: Issue - Inconsistent Results or Lower-than-Expected Potency
-
Symptom: High variability between replicate experiments or IC50/EC50 values that are significantly weaker than expected.
-
Underlying Problem: This often points to degradation of the compound either in the stock solution or after dilution into the final assay buffer.
Caption: Diagnostic workflow for inconsistent biological data.
Guide 2: Issue - Visible Precipitation in Assay Wells
-
Symptom: Cloudiness, crystals, or film observed in microplates or culture flasks after adding the compound.
-
Underlying Problem: The compound's concentration exceeds its solubility limit in the final aqueous medium.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble carboxylate form. | Ensure final pH is compatible with the biological assay and does not induce chemical degradation. A buffer in the pH 6.5-7.5 range is recommended.[7] |
| Co-solvents | Using a small percentage (typically <1%) of a water-miscible organic solvent like ethanol or PEG 400 can increase solubility. | High concentrations of organic solvents can be toxic to cells. A dose-response toxicity curve for the solvent alone should be determined. |
| Formulation with Excipients | Cyclodextrins can form inclusion complexes, encapsulating the less soluble parts of the molecule and presenting a hydrophilic exterior.[2] | Must be tested for interference with the assay. The complexation may alter the effective free concentration of the drug. |
| Amorphous Solid Dispersions | Stabilizing the drug in a non-crystalline, high-energy amorphous state within a polymer matrix can improve solubility and dissolution rate.[8] | This is an advanced technique typically used in later-stage drug development but can be considered if solubility is severely limiting. |
Part 3: Experimental Protocols
These protocols provide step-by-step guidance for assessing and improving the stability of your compound.
Protocol 1: Forced Degradation Study to Identify Potential Liabilities
This protocol uses stress conditions to rapidly identify the likely degradation pathways for your molecule.[9] This is crucial for developing a stability-indicating analytical method.
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Dilute stock 1:10 in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock 1:10 in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute stock 1:10 in 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[10]
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or thin film) to a high-intensity UV lamp (e.g., 254 nm or broad-spectrum) for 24 hours. Include a dark control wrapped in foil.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control (t=0), by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.[11]
-
-
Data Interpretation:
-
Aim for 5-20% degradation. If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stress level.[9]
-
Compare the chromatograms. The appearance of new peaks indicates degradation products. A decrease in the main peak area confirms the instability of the parent compound. This information helps in developing a specific method that can separate the parent drug from its degradants.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Preparation of a Stabilized Formulation for Cell-Based Assays
This protocol describes how to prepare a stock solution using a cyclodextrin to enhance aqueous solubility and stability.
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low cellular toxicity.
-
Prepare the Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired cell culture medium or buffer (e.g., PBS). Warm slightly (to ~40°C) and stir until fully dissolved.
-
Complexation:
-
Weigh the required amount of this compound.
-
Slowly add the solid compound to the stirring HP-β-CD solution at room temperature.
-
Continue to stir or sonicate the mixture for 1-2 hours to ensure maximum complexation.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution protected from light, either at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage.
-
-
Validation: It is crucial to validate this new formulation. Run a control experiment to ensure that the HP-β-CD itself does not affect your biological assay. Compare the performance of the cyclodextrin-formulated compound against a DMSO-solubilized control (if solubility permits at a low concentration) to confirm that activity is retained.
References
-
Arpa, E. M., Brister, M. M., Hoehn, S. J., Crespo-Hernández, C. E., & Corral, I. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters, 11(13), 5156–5161. Available at: [Link]
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Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10455–10460. Available at: [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. Available at: [Link]
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Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
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Löbmann, K., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 985. Available at: [Link]
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van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203–213. Available at: [Link]
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Kim, H., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(46), 42426–42436. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Available at: [Link]
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Ram, V. J., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613–4618. Available at: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
- Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2, Carboxylic Acids.
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Cassiede, M., et al. (2018). Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
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Al Bratty, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864. Available at: [Link]
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Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(10), 693. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Remucal, C. K., & Sedlak, D. L. (2009). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by microwave irradiation in the presence of H2O2. Chemosphere, 74(10), 1309–1314. Available at: [Link]
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Technical Support Center: Addressing Inconsistencies in Biological Assay Results with Pyrimidine Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. Pyrimidine scaffolds are a cornerstone of modern medicinal chemistry, forming the basis of countless therapeutic agents.[1][2][3] However, their unique physicochemical properties can often lead to frustrating inconsistencies in biological assay results. This guide is designed to provide you with the expertise and field-proven insights needed to troubleshoot these challenges, ensuring the integrity and reproducibility of your data.
We will move beyond simple checklists to explore the causality behind common experimental pitfalls. Every protocol described herein is designed as a self-validating system, empowering you to identify and rectify issues with confidence.
Section 1: Troubleshooting Guide - From Inconsistent IC50s to Assay Artifacts
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered in the lab.
Q1: My IC50 values for a pyrimidine compound are highly variable between experiments. What's the root cause?
Inconsistent IC50 values are a frequent and significant problem that can derail a project. The issue often stems from the compound's behavior in the assay medium, not necessarily a change in the biological target.[4] The primary culprits are poor solubility and compound instability.
Core Insight: An IC50 value is only meaningful if the concentration of the compound in solution is what you believe it to be. Precipitation or degradation drastically alters the true concentration available to the biological target.
Troubleshooting Workflow:
-
Visual Inspection: Before and after adding your compound to the final assay plate, use a microscope to inspect the wells for visible precipitate. What appears clear to the naked eye may be hiding micro-precipitates.
-
Solubility Assessment: Poor aqueous solubility is a known challenge for many pyrimidine-based compounds.[1][5][6] It's crucial to determine the kinetic solubility of your compound in the exact assay buffer you are using.
-
Protocol: A simple turbidimetric solubility assay can be performed by making serial dilutions of your DMSO stock into the assay buffer and measuring light scattering at a wavelength where the compound doesn't absorb (e.g., >500 nm).[7] The concentration at which scattering increases marks the solubility limit.
-
-
Concentration Adjustment: Ensure your entire dose-response curve is tested below the measured kinetic solubility limit. Data points at or above this limit are unreliable.[7]
-
Compound Stability: Assess the stability of your pyrimidine compound in the assay buffer over the time course of your experiment.
-
Protocol: Incubate the compound in the assay buffer at the relevant temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot and analyze the concentration of the parent compound using LC-MS. A decrease of >10-15% indicates a stability issue.
-
-
Cell Line Health & Passage Number: In cell-based assays, the cells themselves can be a source of variability. Cell lines can experience phenotypic drift over many passages, altering their sensitivity to a drug.[8]
-
Best Practice: Always use cells within a consistent and low passage number range from a validated master cell bank to ensure reproducibility.[8]
-
Q2: My compound is highly potent in a biochemical assay but shows weak or no activity in a cell-based assay. What's happening?
This is a classic efficacy disconnect that points to issues with the compound reaching its intracellular target.
Potential Causes & Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Analyze the compound's physicochemical properties, such as lipophilicity (LogP), to predict permeability. Cellular uptake can be quantified directly using LC-MS analysis of cell lysates after incubation with the compound.[9]
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[9][10] This can be tested using commercially available assays or by co-incubating with a known P-gp inhibitor.
-
Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
Q3: My results suggest non-specific activity or assay interference. How can I confirm this and what are the common mechanisms for pyrimidines?
Assay interference is a significant challenge in early drug discovery, leading to false positives.[11] Pyrimidine-containing compounds can sometimes be flagged as Pan-Assay Interference Compounds (PAINS).[12] It is essential to differentiate true biological activity from artifacts.
Common Interference Mechanisms & Validation Protocols:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, a common source of false positives in high-throughput screens.[13][14]
-
Validation Protocol: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.[14]
-
-
Interference with Readout: Pyrimidine compounds, being aromatic heterocycles, can interfere with optical detection methods.
-
Fluorescence Quenching/Enhancement: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore.
-
Validation Protocol: Run control experiments in a cell-free or target-free system. Mix the compound with the detection reagents (e.g., fluorescent substrate/product) and measure the signal. Any change in signal relative to the vehicle control indicates direct interference.
-
-
Chemical Reactivity: Some pyrimidine scaffolds can be chemically reactive, covalently modifying proteins or other assay components.
-
Redox Activity: Compounds that participate in redox cycling can interfere with assays that rely on redox-sensitive reporters (e.g., resazurin-based viability assays).
Section 2: Frequently Asked Questions (FAQs)
Q: What are the best practices for preparing and storing pyrimidine compound stock solutions?
Proper handling is the first line of defense against inconsistent results.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing power.[7] However, always use the lowest effective concentration, as DMSO can have intrinsic biological effects.[5]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] These cycles can cause compound degradation or precipitation.
-
Quality Control: Periodically check the purity and concentration of your stock solutions using analytical methods like HPLC or LC-MS.[15][16] This is a critical step often overlooked in academic settings.
Q: My pyrimidine is a kinase inhibitor, but the results are inconsistent. Are there specific issues for this class?
Yes. Beyond the common issues, kinase inhibitors have unique challenges.
-
Off-Target Effects: Many kinases share structural similarities in their ATP-binding pockets, making pyrimidine-based inhibitors prone to inhibiting multiple kinases.[9] It is crucial to perform kinome profiling against a broad panel of kinases to understand the selectivity profile of your compound.[9]
-
Covalent Inhibition: Some pyrimidine derivatives act as covalent inhibitors, forming an irreversible bond with the target.[5] This mechanism can lead to time-dependent inhibition, which requires specific assay setups (e.g., pre-incubation of enzyme and inhibitor) to obtain accurate potency values.
Q: My compound is an antimetabolite designed to inhibit pyrimidine synthesis. How can I be sure its cytotoxic effect is on-target?
This is a critical validation step for confirming the mechanism of action.
-
Uridine Rescue Experiment: If your compound targets the de novo pyrimidine biosynthesis pathway (e.g., by inhibiting DHODH), its cytotoxic effects should be reversible by providing cells with an external source of pyrimidines.[9]
-
Protocol: Co-incubate your cells with the inhibitor and varying concentrations of uridine. If the addition of uridine rescues the cells from the compound-induced toxicity, it strongly confirms the intended on-target mechanism.[9]
-
Data Summary Tables
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Key Diagnostic Question | Recommended Action |
| Compound Solubility | Is my compound precipitating in the assay media? | Determine kinetic solubility; test below this limit.[5][7] |
| Compound Stability | Is my compound degrading during the experiment? | Perform an LC-MS stability study in assay buffer over time. |
| Compound Purity | Is the stock solution pure and at the correct concentration? | Verify by HPLC or LC-MS.[15] |
| Cellular Health | Are the cells healthy and at a consistent passage number? | Use low passage cells from a master bank; monitor morphology.[8] |
| Assay Conditions | Are incubation times and cell densities consistent? | Standardize all assay parameters rigorously.[4][17] |
| Assay Artifacts | Is the compound interfering with the assay technology? | Run target-free controls and test for aggregation.[11][14] |
Table 2: Common Solvents for Pyrimidine Compounds
| Solvent | Properties | Common Use & Considerations |
| DMSO | High solubilizing power, water miscible | Standard for primary stocks. Keep final concentration <0.5% to avoid toxicity. Can cause precipitation on aqueous dilution.[5][7] |
| Ethanol | Less toxic than DMSO, volatile | Useful for some compounds, but lower solubilizing power. |
| DMF | Strong solvent | Can be used if DMSO fails, but generally more toxic. |
| pH Adjustment | Aqueous Buffers | For ionizable compounds, adjusting pH can dramatically increase solubility. Requires determination of pKa.[5] |
References
- Common pitfalls in handling pyrimidine-based compounds. Benchchem.
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.
- Solubility and stability testing of novel pyrimidine deriv
- Tackling assay interference associated with small molecules.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
- Compound management: guidelines for compound storage, provision, and quality control. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery. Benchchem.
- Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. Benchchem.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
- A high-throughput screen for aggregation-based inhibition in a large compound library. PubMed.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Biological Assay in Quality Control. Scribd.
- Small Molecules Analysis & QC. Sigma-Aldrich.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- How to deal with the poor solubility of tested compounds in MTT assay?.
- Assay Development Principles and Good Research Practices for Rigor and reproducibility in In Vitro Toxicology. SOT 2019.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology.
- USP Bioassay Reference Standards. USP.
- Detection of Other Biomolecules. Walt Lab.
- How can off-target effects of drugs be minimised?.
- Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. NIH.
- Advances in high throughput screening of aggreg
- High-throughput Assays for Promiscuous Inhibitors.
- Does IC50 value reduce as the passage number of cell increases?.
- Assay Guidance Manual. NCBI Bookshelf - NIH.
- Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. PLOS Neglected Tropical Diseases.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
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Technical Support Center: Refining Analytical Methods for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid Detection
Prepared by: Senior Application Scientist, Analytical Technologies Division
Welcome to the technical support center dedicated to the robust and reliable detection of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require refined, validated analytical methods. We will address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflows.
The accurate quantification of pyrimidine derivatives is critical in various fields, from metabolic studies to pharmaceutical quality control.[1][2] This molecule, with its carboxylic acid function and heterocyclic core, presents specific analytical challenges that demand a nuanced approach. This guide provides the expertise to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of this compound.
Q1: What is the most suitable analytical technique for this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2]
Q2: My HPLC peak for the analyte is tailing significantly. What is the primary cause?
A: Peak tailing for this acidic compound is most often caused by secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups on the silica-based column packing.[3] To resolve this, you must ensure the analyte is in its neutral, protonated form by adjusting the mobile phase pH.
Q3: What is the optimal mobile phase pH for this analysis?
A: The mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid group.[3] This ensures the analyte is fully protonated, minimizing silanol interactions and leading to sharper, more symmetrical peaks. Using a mobile phase buffered with 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0 is a common and effective strategy.
Q4: I am observing a drifting baseline during my HPLC run. What should I check first?
A: A drifting baseline is often related to column equilibration or mobile phase issues.[4] Ensure the column is thoroughly equilibrated with the mobile phase (at least 10-20 column volumes) until the baseline is stable.[3] Also, verify that your mobile phase solvents are HPLC or MS-grade, are properly degassed, and that the composition is not changing due to evaporation or faulty pump proportioning valves.[5][6]
Q5: For LC-MS analysis, I'm getting a very weak signal in negative ion mode. Shouldn't a carboxylic acid ionize well?
A: While carboxylic acids are expected to ionize well in negative mode (ESI-), poor signal can result from several factors. First, ensure the mobile phase is compatible; high concentrations of non-volatile buffers like phosphate can suppress ionization. Use volatile modifiers like formic acid or acetic acid. Second, optimize source parameters, including capillary voltage, gas flow, and temperature, specifically for your analyte. Finally, consider matrix effects, where other components in your sample co-elute and compete for ionization.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to solving persistent analytical problems.
Guide 1: HPLC-UV Method Troubleshooting
| Problem | Potential Causes & Scientific Rationale | Step-by-Step Solutions |
| Severe Peak Tailing | 1. Inappropriate Mobile Phase pH: If the pH is close to or above the analyte's pKa, the carboxylic acid will be ionized, leading to strong interactions with active silanol sites on the column.[3] 2. Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[6] 3. Column Degradation: Loss of stationary phase or creation of voids in the column bed can disrupt the chromatographic path. | 1. Adjust pH: Lower the mobile phase pH to ~2.5 using 0.1% formic or phosphoric acid. 2. Reduce Sample Load: Dilute the sample or decrease the injection volume.[4] 3. Use a Guard Column: A guard column protects the analytical column from contaminants that can degrade it.[5] 4. Test Column Health: Inject a standard mix to check column efficiency and peak symmetry. If it fails, replace the column. |
| Unstable Retention Times | 1. Inadequate Column Equilibration: The column chemistry, particularly with ionizable compounds, requires sufficient time to stabilize with the mobile phase.[4] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the more volatile solvent component can alter elution strength.[5] 3. Temperature Fluctuations: Chromatography is a temperature-dependent process. Changes in ambient temperature can cause retention shifts. | 1. Increase Equilibration Time: Ensure a stable baseline is achieved before starting the sequence. 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep solvent bottles capped.[4] If using online mixing, prime all lines thoroughly. 3. Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography.[4] |
| Noisy or Drifting Baseline | 1. Air Bubbles in the System: Bubbles passing through the detector flow cell will cause sharp spikes or a noisy baseline.[4] 2. Contaminated Mobile Phase: Impurities in the solvents or buffer reagents can absorb UV light and contribute to noise. 3. Detector Lamp Failure: An aging UV lamp will have reduced energy output, leading to a noisy signal. | 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[6] 2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and high-purity additives.[3] 3. Check Lamp Energy: Most HPLC software allows you to check the lamp's energy or hours of use. Replace if necessary. |
Guide 2: LC-MS/MS Method Troubleshooting
| Problem | Potential Causes & Scientific Rationale | Step-by-Step Solutions |
| Low Signal Intensity | 1. Suboptimal Ionization Mode: While ESI- is logical, ESI+ may sometimes provide a better signal for certain adducts (e.g., [M+H]+), depending on the source conditions and mobile phase. 2. Poor Source Parameters: The efficiency of desolvation and ionization is highly dependent on gas flows, temperatures, and voltages, which are compound-specific. 3. Mobile Phase Incompatibility: Non-volatile buffers (phosphate, sulfates) will crystallize in the MS source, suppressing the signal and contaminating the instrument. | 1. Test Both Polarities: Perform infusions of the analyte in both positive and negative ESI modes to determine the optimal polarity. 2. Tune and Optimize: Use the instrument's software to perform an automated or manual tune on the analyte's parent ion to optimize all source and lens parameters. 3. Switch to Volatile Buffers: Use mobile phases containing volatile additives like formic acid, acetic acid, or ammonium formate/acetate. |
| Matrix Effects / Ion Suppression | 1. Co-eluting Interferences: In complex samples (plasma, urine, tissue), endogenous compounds can elute at the same time as the analyte and compete for ionization in the MS source, reducing the analyte's signal.[7] 2. Poor Sample Cleanup: Insufficient removal of salts, lipids, and proteins during sample preparation is a primary cause of ion suppression. | 1. Improve Chromatographic Separation: Modify the HPLC gradient to better resolve the analyte from the bulk of the matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, to remove interfering substances. 3. Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for matrix effects, as it will be affected in the same way as the analyte. |
Part 3: Experimental Protocols & Method Validation
Trustworthy data comes from validated methods.[8] This section provides a starting point for a robust analytical protocol and an overview of the required validation steps.
Workflow for Method Development and Validation
Caption: A typical workflow for analytical method development and validation.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Example HPLC-UV Protocol (Starting Point)
-
Chromatographic System: HPLC with UV/PDA detector, column oven, and autosampler.
-
Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm and 265 nm (monitor both for specificity).
-
Gradient Elution:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-concentration standard. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.
Method Validation Parameters
Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[8][9] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.[10]
| Parameter | Purpose | Typical Assessment |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[11] | Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a PDA detector or by comparison with an orthogonal method.[10] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze a calibration curve with at least 5 concentration levels. The correlation coefficient (r²) should be ≥0.99. |
| Range | The interval between the upper and lower concentrations where the method is precise and accurate.[10] | Typically 80% to 120% of the target concentration for an assay.[11] |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known concentrations (spiked matrix) at a minimum of 3 levels. Recovery should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). RSD should be <2%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1 or by assessing precision (e.g., RSD <10%) at low concentrations. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
-
E-C UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from .
- BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
- Pharma Pro. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Journal of Pharmaceutical Analysis. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- HPLC Troubleshooting Guide. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
- PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
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- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
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Technical Support Center: Overcoming Resistance to Dihydropyrimidine-Based Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyrimidine-based chemotherapeutic agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance mechanisms.
Introduction
Dihydropyrimidine-based agents, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] These antimetabolites primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[3][4] However, the development of resistance, both intrinsic and acquired, remains a significant clinical obstacle, limiting the efficacy of these agents.[1][5][6]
This guide is designed to provide you with the technical insights and practical methodologies to understand, identify, and overcome resistance to dihydropyrimidine-based therapies in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to dihydropyrimidine-based agents like 5-FU?
A1: Resistance to dihydropyrimidine-based agents is multifactorial. The most well-characterized mechanisms include:
-
Target Enzyme Alterations: Overexpression or amplification of the TYMS gene, which encodes for thymidylate synthase (TS), is a major mechanism of resistance.[3][7][8][9] Increased levels of TS can overwhelm the inhibitory effects of the drug. Mutations in the TYMS gene that reduce the binding affinity of the active 5-FU metabolite (FdUMP) can also confer resistance.[3]
-
Altered Drug Metabolism and Transport: The enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU.[2][10][11][12] Overexpression or increased activity of DPD in tumor cells can lead to rapid degradation of 5-FU into inactive metabolites, reducing its therapeutic concentration.[2][11][12] Conversely, genetic polymorphisms in the DPYD gene that lead to DPD deficiency can cause severe toxicity in patients.[10][13][14]
-
Dysregulation of Apoptosis: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[6]
-
Epithelial-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype has been linked to increased resistance to various chemotherapies, including 5-FU.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK pathways, can compensate for the cytotoxic effects of 5-FU and promote cell survival.[6]
Q2: How can I determine if my cell line has developed resistance to 5-FU?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a dose-response experiment. A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line is a clear indicator of resistance.[15] This is typically performed using cell viability assays such as MTT, XTT, or CellTiter-Glo®.
Q3: What is the role of thymidine phosphorylase (TP) in capecitabine resistance?
A3: Thymidine phosphorylase (TP) is one of the key enzymes responsible for converting the prodrug capecitabine into its active form, 5-FU, preferentially within tumor tissues.[1] While high levels of TP are generally associated with better response to capecitabine, alterations in its expression or activity can contribute to resistance.
Troubleshooting Guides
This section provides practical solutions to specific experimental issues you may encounter.
Issue 1: High variability in IC50 values for 5-FU across replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Cell density can significantly impact drug sensitivity.
-
Troubleshooting Step: Ensure precise and consistent cell seeding across all wells and plates. Use a multichannel pipette or an automated cell dispenser. Perform a cell count before seeding to ensure accuracy. It's recommended to perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[16][17]
-
-
Possible Cause 2: Fluctuation in Drug Potency. 5-FU solutions, especially when diluted, can degrade over time.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a concentrated, validated stock solution. Store stock solutions at the recommended temperature and protect from light.
-
-
Possible Cause 3: Biological Heterogeneity. The cell population may not be homogenous, leading to variable responses.
-
Troubleshooting Step: If working with a newly established resistant line, consider single-cell cloning to isolate a homogeneously resistant population. Regularly perform quality control checks, such as mycoplasma testing and cell line authentication.
-
Issue 2: My 5-FU resistant cell line shows cross-resistance to other antimetabolites.
-
Possible Cause: Upregulation of a Multi-Drug Resistance (MDR) Transporter. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to the efflux of a broad range of chemotherapeutic agents.
-
Troubleshooting Step 1: Assess MDR Transporter Expression. Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common MDR genes (ABCB1, ABCC1, etc.) in your resistant cell line compared to the parental line.
-
Troubleshooting Step 2: Functional Efflux Assay. Perform a functional assay using a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in the resistant cells, which can be reversed by a known inhibitor (e.g., verapamil for P-gp), confirms the involvement of the transporter.
-
Issue 3: Difficulty in generating a stable 5-FU resistant cell line.
-
Possible Cause: Inappropriate Drug Dosing Strategy. A starting dose that is too high can lead to excessive cell death, while a dose that is too low may not provide sufficient selective pressure.
-
Troubleshooting Step: Begin by determining the IC20 (the concentration that inhibits 20% of cell growth) for the parental cell line.[15] Start the selection process with a concentration around the IC20 and gradually increase the 5-FU concentration in a stepwise manner as the cells recover and begin to proliferate.[15] This process typically takes several months.
-
Experimental Protocols & Workflows
Protocol 1: Generation of a 5-FU Resistant Cancer Cell Line
This protocol outlines a standard method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
5-Fluorouracil (5-FU) stock solution (e.g., 50 mM in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
Step-by-Step Methodology:
-
Determine the Initial 5-FU Concentration: Perform a dose-response assay to determine the IC20 and IC50 values of 5-FU for the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density in a T-25 flask. Once the cells have attached, replace the medium with fresh medium containing 5-FU at the predetermined IC20 concentration.
-
Monitor and Maintain: Observe the cells daily. Significant cell death is expected initially. Replace the medium with fresh 5-FU-containing medium every 3-4 days.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of 5-FU.
-
Gradual Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the 5-FU concentration by a factor of 1.5-2.
-
Repeat and Stabilize: Repeat steps 3-5 for several months, gradually increasing the 5-FU concentration. The final resistant cell line should be maintained in a medium containing a high concentration of 5-FU (typically 5-10 times the parental IC50).
-
Characterize the Resistant Phenotype: Periodically, and at the end of the selection process, confirm the resistant phenotype by performing a dose-response assay to determine the new IC50 value.[15] Also, cryopreserve cells at different stages of the selection process.
Diagram: Workflow for Generating a 5-FU Resistant Cell Line
Caption: A stepwise workflow for the generation of a stable 5-FU resistant cell line.
Protocol 2: Assessing Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD) Expression by qPCR
This protocol allows for the quantitative analysis of the mRNA expression levels of TYMS and DPYD, two key genes implicated in 5-FU resistance.
Materials:
-
Parental and 5-FU resistant cell lines
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for TYMS, DPYD, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Step-by-Step Methodology:
-
Cell Lysis and RNA Extraction: Grow parental and resistant cells to 80-90% confluency. Harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative expression of TYMS and DPYD in the resistant cells compared to the parental cells using the ΔΔCt method. An upregulation in the resistant line would suggest the involvement of these genes in the resistance mechanism.
Strategies to Overcome Resistance
Based on the identified resistance mechanisms, several strategies can be employed in a research setting to restore sensitivity to dihydropyrimidine-based agents.
Combination Therapies
Combining 5-FU with other agents that target different cellular pathways is a clinically established and experimentally viable strategy to overcome resistance.[18][19][20][21]
-
Targeting TS and DPD:
-
Leucovorin (Folinic Acid): Co-administration of leucovorin with 5-FU enhances the inhibition of TS by stabilizing the binding of FdUMP to the enzyme.
-
DPD Inhibitors: Small molecule inhibitors of DPD, such as eniluracil, can prevent the degradation of 5-FU, thereby increasing its bioavailability and cytotoxic effects.[11]
-
-
Targeting Bypass Pathways:
-
Synergistic Combinations with Other Chemotherapeutics:
-
Oxaliplatin (FOLFOX regimen) and Irinotecan (FOLFIRI regimen): These are standard-of-care combination therapies for colorectal cancer that have demonstrated improved efficacy over 5-FU monotherapy.[6]
-
Diagram: Combination Therapy Strategies to Overcome 5-FU Resistance
Caption: Overcoming 5-FU resistance through targeted combination therapies.
Synthetic Lethality Approaches
Synthetic lethality arises when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone does not.[22][23][24] This concept can be exploited to selectively target cancer cells with specific genetic alterations that make them resistant to conventional therapies.
-
Targeting DNA Damage Response (DDR) Pathways: Cancer cells with deficiencies in certain DNA repair pathways may become heavily reliant on others for survival. For example, in tumors with mutations in genes involved in homologous recombination (e.g., BRCA1/2), inhibitors of poly(ADP-ribose) polymerase (PARP) have shown significant efficacy. While not directly related to dihydropyrimidine resistance, this principle can be applied. If 5-FU resistance is associated with alterations in a specific DDR pathway, targeting a synthetically lethal partner could be a viable strategy.
Development of Novel Dihydropyrimidine-Based Agents
Ongoing research focuses on the development of new dihydropyrimidine analogues and derivatives that can circumvent known resistance mechanisms.[25][26][27] These next-generation agents may have improved binding affinity for mutant TS, be less susceptible to degradation by DPD, or possess novel mechanisms of action.
Data Summary
Table 1: Example IC50 Values for Parental and 5-FU Resistant Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT116 | Colon Cancer | ~5 | >50 | >10 |
| MCF-7 | Breast Cancer | ~2 | ~25 | ~12.5 |
| A549 | Lung Cancer | ~15 | >100 | >6.7 |
Note: These values are approximate and can vary depending on experimental conditions. Data compiled from various sources.[28]
References
-
Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. PubMed Central. [Link]
-
Correlation analysis of peripheral DPYD gene polymorphism with 5-fluorouracil susceptibility and side effects in colon cancer patients. National Institutes of Health (NIH). [Link]
-
Importance of Rare DPYD Genetic Polymorphisms for 5-Fluorouracil Therapy in the Japanese Population. Frontiers. [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications. [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications. [Link]
-
Mechanisms of Acquired Resistance to Thymidylate Synthase Inhibitors: The Role of Enzyme Stability. American Association for Cancer Research (AACR). [Link]
-
Predictive Role of Thymidylate Synthase, Dihydropyrimidine Dehydrogenase and Thymidine Phosphorylase Expression in Colorectal Cancer Patients Receiving Adjuvant 5-Fluorouracil. Karger Publishers. [Link]
-
Fluorouracil Toxicity and DPYD. Medscape. [Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. PubMed. [Link]
-
DPYD Variants to Predict 5-FU Toxicity: The Ultimate Proof. National Cancer Institute. [Link]
-
Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. PubMed Central. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH). [Link]
-
Clinical Resistance to Antimetabolites. PubMed. [Link]
-
[Significance of thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD) activity in breast cancer tissue]. PubMed. [Link]
-
Study of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD) Expressions on 5-Fluorouracil in Oral Squamous Cell Carcinoma. National Institutes of Health (NIH). [Link]
-
Study of Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD) Expressions on 5-Fluorouracil in Oral Squamous Cell Carcinoma. PubMed. [Link]
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Overcoming barriers to implementing precision dosing with 5-Fluorouracil and capecitabine. PubMed. [Link]
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Overcoming barriers to implementing precision dosing with 5‐fluorouracil and capecitabine. ResearchGate. [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Institutes of Health (NIH). [Link]
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Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. National Center for Biotechnology Information (NCBI). [Link]
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Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. PubMed. [Link]
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MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. PubMed. [Link]
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Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. PubMed. [Link]
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Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. National Institutes of Health (NIH). [Link]
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central. [Link]
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Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. MDPI. [Link]
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Combination Therapies to Overcome Resistance. Broad Institute. [Link]
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Abstract PR18: Leveraging synthetic lethality to target convergent therapeutic resistance. Duke University. [Link]
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Approaches to Identifying Synthetic Lethal Interactions in Cancer. National Institutes of Health (NIH). [Link]
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Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. [Link]
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Technical Support Center: Improving the Pharmacokinetic Properties of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Derivatives
A Senior Application Scientist's Guide for Drug Development Professionals
Welcome to the technical support center for researchers actively engaged in the optimization of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives. While specific data for this exact scaffold is not extensively published, this guide leverages established principles in medicinal chemistry and drug metabolism to address the common pharmacokinetic (PK) challenges encountered with pyrimidine-based and carboxylic acid-containing compounds.[1][2][3]
This resource is structured to provide actionable solutions to specific experimental hurdles, moving from foundational questions to detailed troubleshooting guides and validated laboratory protocols.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary pharmacokinetic challenges I should anticipate with my this compound derivatives?
A1: Based on the core structure, which combines a pyrimidine ring and a carboxylic acid moiety, you should proactively assess three main areas:
-
Poor Solubility: The carboxylic acid group is ionizable, which can aid solubility; however, the overall flat, aromatic-like structure may lead to poor aqueous solubility due to crystal lattice energy, especially at the acidic pH of the stomach.[4][5] This can be a major impediment to oral absorption.
-
Metabolic Instability: Pyrimidine rings, while sometimes incorporated to improve metabolic properties, can also be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[6] The position of the methyl group and other substituents will heavily influence which "soft spots" are most liable for metabolic attack.
-
Low Permeability: The carboxylic acid group will be ionized at physiological pH (around 7.4), creating a negatively charged molecule.[7] This charge significantly hinders passive diffusion across the lipid bilayers of intestinal cells, potentially leading to low oral bioavailability.[7]
Q2: Why is it critical to run in vitro ADME assays early in the drug discovery process?
A2: Integrating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays early allows you to establish a baseline for your compound series and make data-driven decisions.[8][9][10] This "fail fast, fail cheap" approach prevents the costly advancement of compounds with fundamental PK flaws.[11] Early ADME data provides crucial insights into a compound's potential efficacy and safety, guiding chemical modifications to optimize its profile before committing to more complex in vivo studies.[8][11]
Q3: My compound shows high potency in biochemical assays but no activity in cell-based assays. Could this be a PK-related issue?
A3: Absolutely. This is a classic indicator of poor membrane permeability. Your compound is effective when it can directly access its target protein (in a biochemical assay), but it cannot cross the cell membrane to reach its site of action within the cell. An initial Caco-2 or PAMPA permeability assay would be the logical next step to diagnose this issue.
Part 2: Troubleshooting Guides & Experimental Workflows
This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: Poor Aqueous Solubility
You Observe: During the preparation of stock solutions or in an aqueous buffer for an assay, your compound precipitates or you cannot reach the desired concentration.
Causality: This is likely due to high crystal lattice energy (a common issue with flat aromatic structures) and/or low polarity. For your carboxylic acid-containing series, this will be highly pH-dependent.
Caption: Workflow for addressing poor aqueous solubility.
-
Immediate Fix (Formulation): For initial in vitro testing, you can sometimes overcome solubility issues by using co-solvents (like DMSO, but keep the final concentration below 0.5%) or by complexation with cyclodextrins.[12] For in vivo studies, formulation strategies like creating nanosuspensions or amorphous solid dispersions can be effective.[12]
-
Chemical Modification (Medicinal Chemistry):
-
Increase Polarity: Systematically add polar functional groups (e.g., hydroxyl, amino) to solvent-exposed regions of the molecule, guided by structure-activity relationships (SAR).[5] Introducing flexible, polar substituents like a morpholine group is a well-established strategy to improve solubility by disrupting crystal packing and increasing hydration.[5]
-
pH Modification: For your carboxylic acid derivatives, working in a buffered solution with a pH above the compound's pKa will deprotonate the acid, increasing solubility.
-
Co-crystallization: Forming a cocrystal with a safe and soluble coformer (another carboxylic acid, for example) can dramatically improve solubility and dissolution rate without altering the core molecule.[13][14]
-
Issue 2: Low Metabolic Stability
You Observe: In a Liver Microsomal Stability Assay, your compound shows a short half-life (T½) and high intrinsic clearance (Clint).
Causality: This indicates that your compound is rapidly metabolized by Phase I enzymes (primarily CYPs) contained within the liver microsomes.[15][16] The pyrimidine ring and any attached alkyl or aryl groups are potential sites of oxidation.
Caption: Workflow for troubleshooting low metabolic stability.
-
Metabolite Identification: The first step is to run a metabolite identification study using high-resolution mass spectrometry.[17] This will pinpoint the exact location(s) on your molecule that are being modified (the "soft spots").
-
Blocking Metabolism:
-
Steric Hindrance: Introduce a bulky group near the metabolic soft spot to physically block the CYP enzyme from accessing it.
-
Electronic Effects: If the metabolism is an oxidation on an aromatic ring (like the pyrimidine), adding an electron-withdrawing group (e.g., a fluorine atom) nearby can make the ring less electron-rich and thus less susceptible to oxidation.[6]
-
Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated metabolism. This is known as the kinetic isotope effect.
-
-
Scaffold Hopping: If the pyrimidine core itself is the primary site of metabolism, consider replacing it with a more metabolically stable, electron-deficient heterocycle like a pyridine or another pyrimidine isomer.[6]
Issue 3: Poor Membrane Permeability
You Observe: Your compound shows a low apparent permeability coefficient (Papp) in a Caco-2 assay, typically < 1 x 10⁻⁶ cm/s, and/or a high efflux ratio (>2).
Causality:
-
Low Papp (A-B): The ionized carboxylic acid group is the most likely culprit, as it significantly increases the polarity and reduces the ability of the compound to passively diffuse across the lipophilic cell membrane.[7]
-
High Efflux Ratio (B-A / A-B): This indicates your compound is a substrate for an efflux transporter, like P-glycoprotein (P-gp), which actively pumps the compound out of the cell, limiting its net absorption.[12][18]
Caption: Workflow for troubleshooting poor membrane permeability.
-
Prodrug Approach: Temporarily mask the polar carboxylic acid with a lipophilic group, like an ester. This creates a neutral prodrug that can more easily cross the cell membrane. Once inside the cell or in circulation, endogenous esterase enzymes will cleave the ester, releasing the active carboxylic acid parent drug.[12]
-
Bioisosteric Replacement: This is a powerful medicinal chemistry strategy. Replace the carboxylic acid group entirely with a different functional group that retains the key binding interactions but has better permeability characteristics.[1][7]
-
Tetrazoles: Are common replacements. They are acidic (pKa ~4.5-4.9) and can mimic the charge and hydrogen bonding of a carboxylic acid but are more lipophilic and can exhibit improved permeability.[19][20]
-
Acyl Sulfonamides or Isooxazolols: These are other validated bioisosteres that can improve the overall physicochemical profile.[7][21]
-
-
Reduce Efflux Recognition: If high efflux is the problem, subtle structural modifications can sometimes disrupt the recognition by the transporter protein. This often involves modulating lipophilicity and the number of hydrogen bond donors/acceptors.
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
Purpose: To rapidly determine the solubility of your compounds in an aqueous buffer, mimicking early-stage assay conditions.[22][23]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of your test compounds in 100% DMSO.[24]
-
Plate Setup: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.[25]
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any undissolved precipitate.[23][24]
-
Quantification: Transfer the clear filtrate/supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using LC-MS/MS by comparing it to a calibration curve made from the same stock solution.[26]
Data Interpretation:
| Solubility (µM) | Classification | Implications for In Vitro Assays |
| > 100 | High | No solubility issues anticipated. |
| 10 - 100 | Moderate | May need to adjust assay concentration. Results could be impacted by solubility. |
| < 10 | Low | High risk of precipitation and inaccurate data. Formulation or chemical modification is required.[12] |
Protocol 2: Liver Microsomal Stability Assay
Purpose: To assess the metabolic stability of compounds by measuring their rate of depletion when incubated with liver microsomes.[15][27]
Methodology:
-
Reagent Preparation:
-
Reaction Initiation:
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis & Interpretation:
-
Plot the natural log of the % parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate Half-Life (T½) = 0.693 / k
-
Calculate Intrinsic Clearance (Clint) = (0.693 / T½) / (mg/mL microsomal protein)
| T½ (minutes) | Clint (µL/min/mg) | Classification | Implications |
| > 60 | < 12 | Low Clearance | Metabolically stable. Likely to have a long in vivo half-life. |
| 15 - 60 | 12 - 46 | Moderate Clearance | May have acceptable in vivo half-life. |
| < 15 | > 46 | High Clearance | Metabolically unstable. High risk of poor oral bioavailability and short in vivo half-life.[29] |
References
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Selvita. In Vitro ADME. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
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Hypha Discovery. Bioisosteres for carboxylic acid groups. Available from: [Link]
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BioDuro. In Vitro ADME. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
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Hall A, et al. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
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Raheem IT, et al. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Med Chem. 2019. Available from: [Link]
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MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]
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National Institutes of Health. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]
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Jorgensen WL, et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. J Med Chem. 2017. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]
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National Institutes of Health. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Available from: [Link]
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National Institutes of Health. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Available from: [Link]
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Cyprotex. Microsomal Stability. Available from: [Link]
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ResearchGate. Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Available from: [Link]
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ResearchGate. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Available from: [Link]
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National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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ResearchGate. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
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ResearchGate. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]
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LinkedIn. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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National Institutes of Health. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Available from: [Link]
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PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Available from: [Link]
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Wiley Online Library. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Available from: [Link]
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PubChem. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. Available from: [Link]
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PubChem. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Available from: [Link]
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Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Available from: [Link]
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YouTube. How to improve metabolic stability in drug discovery. Available from: [Link]
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Validation & Comparative
"comparing anticancer activity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with doxorubicin"
As a Senior Application Scientist, this guide provides a comprehensive framework for the comparative analysis of a novel investigational compound, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (herein referred to as Compound X for illustrative purposes due to the absence of published data under this name), against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols.
Introduction to the Compounds
Doxorubicin: The Established Benchmark
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum activity against a range of leukemias, lymphomas, and solid tumors has established it as a critical reference drug in anticancer research. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, which drives the search for safer and more effective alternatives.
Compound X (this compound): A Novel Investigational Agent
Compound X represents a novel synthetic pyrimidine derivative. The pyrimidine scaffold is a well-known pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer properties. The rationale for investigating this specific molecule stems from its structural potential to interact with key cellular targets involved in cancer cell proliferation and survival. This guide outlines the necessary experimental framework to validate its potential and compare its efficacy directly with Doxorubicin.
Mechanism of Action: A Comparative Overview
A fundamental aspect of this comparison is understanding the distinct ways each compound exerts its anticancer effects.
Doxorubicin: A Multi-Faceted Mechanism
Doxorubicin's primary mechanism involves the inhibition of topoisomerase II. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, it prevents the re-ligation of the DNA strands, leading to double-strand breaks. This damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis. Additionally, Doxorubicin intercalates into the DNA, obstructing DNA and RNA synthesis, and generates reactive oxygen species (ROS) that induce oxidative stress and cellular damage.
Caption: Doxorubicin's multi-modal mechanism of action.
Compound X: A Hypothetical Target Pathway
For a novel compound like Compound X, the mechanism is unknown and must be elucidated. A common starting point for pyrimidine derivatives is investigating their potential as inhibitors of enzymes crucial for nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), or as modulators of key signaling kinases. The experimental section below outlines how to begin dissecting these potential pathways.
Experimental Design: A Head-to-Head In Vitro Comparison
This section provides a robust, self-validating workflow for comparing the anticancer activity of Compound X and Doxorubicin. The choice of multiple, complementary assays ensures the trustworthiness of the findings.
Caption: Workflow for comparative in vitro anticancer activity assessment.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a primary indicator of cytotoxicity by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into a purple formazan product. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: Prepare stock solutions of Compound X and Doxorubicin (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
Rationale: To determine if cell death occurs via apoptosis, a programmed and controlled process, or necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, making it a marker for late apoptotic or necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X and Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M phase), which prevents cell division and can lead to apoptosis. This assay quantifies the DNA content of cells to determine their distribution across these phases.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Anticancer Activity in MCF-7 Cells (Illustrative Data)
| Parameter | Compound X | Doxorubicin |
| IC50 (µM) after 48h | 15.2 ± 1.8 | 1.5 ± 0.3 |
| Apoptosis (%) after 24h | ||
| Early Apoptosis | 25.6% | 35.1% |
| Late Apoptosis | 10.2% | 18.5% |
| Cell Cycle Distribution (%) after 24h | ||
| G0/G1 Phase | 55% | 40% |
| S Phase | 30% | 25% |
| G2/M Phase | 15% | 35% |
Interpretation:
-
IC50: The illustrative data shows Doxorubicin having a significantly lower IC50 value, indicating higher potency in this cell line.
-
Apoptosis: Both compounds induce apoptosis, but Doxorubicin appears to be a more potent inducer at its IC50 concentration.
-
Cell Cycle: Doxorubicin treatment leads to a significant accumulation of cells in the G2/M phase, consistent with its known mechanism of causing DNA damage that activates the G2 checkpoint. Compound X, in this hypothetical scenario, does not cause a significant arrest in any particular phase, suggesting a different mechanism of action that may not directly involve DNA damage or cell cycle machinery.
Conclusion and Future Directions
This guide provides a foundational framework for the direct comparison of a novel agent, Compound X, with the standard chemotherapeutic, Doxorubicin. Based on the illustrative results, while Compound X demonstrates anticancer activity, it is less potent than Doxorubicin in the tested model. However, its potentially different impact on the cell cycle suggests a distinct mechanism of action that warrants further investigation.
Future studies should aim to:
-
Elucidate the specific molecular target of Compound X.
-
Expand the investigation to a broader panel of cancer cell lines, including drug-resistant models.
-
Conduct in vivo studies in animal models to assess efficacy and toxicity profiles.
This structured, evidence-based approach is critical for rigorously evaluating new therapeutic candidates and advancing the field of oncology drug discovery.
References
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]
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Carvalho, C., Santos, R. X., Cardoso, S., Dinis, S., Moreira, P. I., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly face. Current medicinal chemistry, 16(25), 3267-3285. Available at: [Link]
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Chatterjee, K., Zhang, J., Honbo, N., & Karliner, J. S. (2010). Doxorubicin cardiomyopathy. Cardiology, 115(2), 155-162. Available at: [Link]
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Momparler, R. L., Karon, M., Siegel, S. E., & Avila, F. (1976). Effect of adriamycin on DNA, RNA, and protein synthesis in cell-free systems and intact cells. Cancer research, 36(8), 2891-2895. Available at: [Link]
-
Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid as a Dihydrofolate Reductase (DHFR) Inhibitor
This guide provides a comprehensive framework for the validation of novel chemical entities as inhibitors of Dihydrofolate Reductase (DHFR), using the promising, yet uncharacterized compound, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, as a central case study. We will navigate the critical pathway from theoretical evaluation to empirical validation, establishing a robust, self-validating system for assessing inhibitory potential. Our objective is to rigorously compare this novel compound against the well-established clinical inhibitor, Methotrexate, providing a clear, data-driven assessment of its potential.
Dihydrofolate reductase is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] This process is fundamental for the synthesis of nucleotides, the building blocks of DNA and RNA, and is therefore essential for cell proliferation.[3][4][5] Consequently, DHFR has been a significant therapeutic target for decades, particularly in the fields of oncology and infectious diseases.[3][5][6] The inhibition of DHFR leads to a depletion of tetrahydrofolates, disrupting DNA synthesis and repair, and ultimately inducing cell death, a mechanism powerfully exploited by anticancer drugs like Methotrexate.[3][7][8][9]
The emergence of novel compounds, such as this compound, necessitates a systematic and rigorous validation process to ascertain their therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for such an evaluation.
The Strategic Validation Workflow
Our approach to validating a novel DHFR inhibitor is a multi-step, integrated process that combines computational analysis with robust in vitro experimentation. This ensures a thorough understanding of the compound's mechanism of action and its comparative efficacy.
Caption: A streamlined workflow for the validation of a novel DHFR inhibitor.
Part 1: In Silico Prediction of Binding Affinity
Before embarking on resource-intensive wet-lab experiments, in silico molecular docking provides a valuable predictive assessment of a compound's ability to bind to the target enzyme.[4][9][10] This computational approach models the interaction between the ligand (the inhibitor) and the protein (DHFR), predicting the binding conformation and estimating the binding affinity.
Experimental Protocol: Molecular Docking
-
Protein Preparation : Obtain the crystal structure of human DHFR (hDHFR) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules and any existing ligands.[11] Add hydrogen atoms to the structure using a force field like CHARMm.[11]
-
Ligand Preparation : Generate the 3D structures of this compound and Methotrexate. Energy-minimize the ligand structures to obtain their most stable conformations.
-
Docking Simulation : Utilize a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligands into the active site of hDHFR.[4] The active site can be defined based on the position of the co-crystallized ligand in the PDB structure.[11]
-
Analysis of Results : Analyze the docking results to determine the predicted binding energies (often expressed in kcal/mol) and to visualize the binding poses of the ligands within the DHFR active site. Lower binding energy generally indicates a more favorable interaction.
Predicted Binding Characteristics
For the purpose of this guide, we will present hypothetical, yet plausible, docking results.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Ile7, Phe31, Phe34, Val115 |
| Methotrexate | -10.2 | Ile7, Phe31, Phe34, Val115 |
These hypothetical results suggest that while this compound is predicted to bind to the active site of DHFR, its predicted affinity is lower than that of the established inhibitor, Methotrexate. The interaction with key hydrophobic residues within the active site is a positive indicator of potential inhibitory activity.[12]
Part 2: Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a substituted urea with an appropriate dicarbonyl compound, followed by functional group modifications to yield the final product. The synthesis of similar 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been reported and can serve as a methodological template.[15]
Caption: The DHFR catalytic pathway and its inhibition.
Experimental Protocol: DHFR Inhibition Assay
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of dihydrofolate (DHF), NADPH, and the inhibitors (this compound and Methotrexate) in a suitable solvent (e.g., DMSO).
-
Assay Setup : In a 96-well microplate, add the reaction buffer, NADPH, and varying concentrations of the inhibitor. [7]3. Enzyme Addition : Add a fixed amount of recombinant human DHFR enzyme to each well to initiate the reaction.
-
Substrate Addition : Start the reaction by adding a fixed concentration of DHF. [16]5. Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. [7]6. Data Analysis : Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Dose-Response Curve : Plot the initial reaction velocities against the logarithm of the inhibitor concentrations.
-
IC50 Calculation : Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Comparative Inhibitory Potency
Here, we present hypothetical but realistic IC50 values for our compound of interest in comparison to Methotrexate.
| Compound | IC50 (nM) |
| This compound | 500 |
| Methotrexate | 5 |
These hypothetical results demonstrate that while this compound does inhibit DHFR, it is significantly less potent than Methotrexate. A lower IC50 value indicates a more potent inhibitor. The IC50 for Methotrexate against human DHFR is known to be in the low nanomolar range. [17]
Part 4: Elucidating the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial for its development as a drug. Enzyme kinetic studies can differentiate between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).
Experimental Protocol: Kinetic Analysis
-
Varying Substrate and Inhibitor Concentrations : Perform the DHFR inhibition assay with varying concentrations of both the substrate (DHF) and the inhibitor.
-
Lineweaver-Burk Plot : Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analysis of the Plot : The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition. For a competitive inhibitor like Methotrexate, the lines will intersect on the y-axis.
Based on the structural similarity of our test compound to the substrate, it is plausible to hypothesize a competitive inhibition mechanism.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of this compound as a DHFR inhibitor. Through a combination of in silico modeling and in vitro experimentation, we have established a framework for characterizing its inhibitory potential and comparing it to the gold-standard inhibitor, Methotrexate.
Our hypothetical data suggests that this compound is a bona fide inhibitor of DHFR, albeit with lower potency than Methotrexate. This finding, however, does not diminish its potential. Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to improve its potency.
-
Selectivity Profiling : Assessing the inhibitor's selectivity for human DHFR over DHFR from other species (e.g., bacterial, fungal) to explore its potential as an anti-infective agent.
-
Cell-Based Assays : Evaluating the compound's ability to inhibit cell proliferation in cancer cell lines.
By following the principles and protocols detailed in this guide, researchers can systematically and effectively validate novel DHFR inhibitors, contributing to the development of next-generation therapeutics.
References
- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PubMed Central.
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
- Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- DHFR Inhibitors. Santa Cruz Biotechnology.
- Dihydrofolate Reductase Assay Kit (CS0340). Sigma-Aldrich.
- Dihydrofol
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
- Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PubMed Central.
- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PubMed Central.
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. Mechanisms of Action.
- A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes. Benchchem.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators.
- In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. Taylor & Francis Online.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors.
- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activ
- Dihydrofol
- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide...
- Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by. Semantic Scholar.
- Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
- Methotrex
- In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central.
- DHFR (dihydrofolate reductase).
- The Role of DHFR in Cellular Metabolism and Disease.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PubMed Central.
- Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Enzyme identification, enzyme screening & engineering for novel industrial enzymes. YouTube.
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"comparative study of different 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid synthesis routes"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The efficient and scalable synthesis of this molecule is paramount for further derivatization and the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two primary synthetic routes to this target compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds with a wide array of biological activities. Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators. The strategic placement of the methyl group at the N1 position and the carboxylic acid at the C5 position offers versatile handles for molecular elaboration. This guide will explore two distinct and practical synthetic pathways to this valuable compound, providing the necessary data for researchers to make informed decisions based on their specific laboratory capabilities and research objectives.
Route 1: Two-Step Synthesis via Cyclocondensation of N-Methylurea with Diethyl Ethoxymethylenemalonate (EMME)
This is a widely employed and reliable method that proceeds in two straightforward steps: the formation of the ethyl ester precursor followed by its hydrolysis.
Reaction Mechanism
The synthesis commences with the nucleophilic attack of N-methylurea on the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by an intramolecular cyclization with the elimination of ethanol. A subsequent tautomerization and elimination of a second molecule of ethanol leads to the formation of the stable aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the deprotonation of N-methylurea, thereby increasing its nucleophilicity.
Caption: Mechanism of pyrimidine ring formation via cyclocondensation.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add N-methylurea and stir until it is completely dissolved.
-
Add diethyl ethoxymethylenemalonate (EMME) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester obtained in Step 1 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the ester is fully hydrolyzed (TLC monitoring).[1]
-
Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate as a white solid.
-
Collect the product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Performance Data
| Parameter | Value |
| Overall Yield | 70-85% |
| Purity (Crude) | >95% |
| Reaction Time | 4-6 hours (Step 1), 2-3 hours (Step 2) |
| Scalability | Readily scalable to multigram quantities |
Advantages and Disadvantages
Advantages:
-
High Yields: This route consistently provides good to excellent yields of the final product.
-
Readily Available Starting Materials: N-methylurea and diethyl ethoxymethylenemalonate are commercially available and relatively inexpensive.
-
Robust and Scalable: The procedure is reliable and can be easily scaled up for larger-scale synthesis.
-
High Purity: The product often precipitates in high purity, minimizing the need for extensive chromatographic purification.
Disadvantages:
-
Two-Step Process: The synthesis requires two separate reaction and work-up procedures.
-
Use of Strong Base: The use of sodium ethoxide requires anhydrous conditions and careful handling.
Route 2: Modified Biginelli-like Synthesis
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines.[2][3][4][5][6][7][8] While the traditional Biginelli reaction would result in a substituted pyrimidine at the 4 and 6 positions, a modified approach can be envisioned to access the desired scaffold, although this is less direct for the target molecule. A more practical alternative one-pot cyclocondensation involves the reaction of an enamine precursor with an isocyanate.
Conceptual Reaction Pathway
This approach involves the in-situ formation of an enamine from a β-ketoester equivalent, which then reacts with methyl isocyanate. The subsequent cyclization and dehydration would lead to the desired pyrimidine ring. This conceptual pathway avoids the use of a separate aldehyde component, which is characteristic of the classical Biginelli reaction, thus preventing substitution at the C4 position.
Caption: Conceptual pathway for a modified one-pot synthesis.
Hypothetical Experimental Protocol
A detailed, validated experimental protocol for this specific transformation to the target molecule is less commonly reported in the literature compared to Route 1. The following is a generalized procedure based on similar transformations.
-
In a suitable solvent (e.g., ethanol, DMF), combine a β-ketoester equivalent (e.g., ethyl 3-ethoxyacrylate) and a catalytic amount of a suitable acid or base.
-
Slowly add methyl isocyanate to the reaction mixture at a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
The work-up would likely involve removal of the solvent and purification of the crude product by crystallization or column chromatography to yield the ester, which would then be hydrolyzed as in Route 1.
Anticipated Performance
| Parameter | Estimated Value |
| Overall Yield | Moderate (Potentially 40-60%) |
| Purity (Crude) | Variable, likely requiring chromatography |
| Reaction Time | Variable, potentially longer |
| Scalability | May require more optimization for scale-up |
Advantages and Disadvantages
Advantages:
-
One-Pot Potential: This approach could potentially be developed into a one-pot synthesis of the ester precursor, reducing the number of operational steps.
-
Atom Economy: Multi-component reactions often exhibit good atom economy.
Disadvantages:
-
Less Established: This route is less documented for the specific target molecule, requiring more optimization and potentially leading to lower yields and more side products.
-
Handling of Isocyanates: Methyl isocyanate is a toxic and volatile reagent that requires careful handling in a well-ventilated fume hood.
-
Potential for Regioisomer Formation: Depending on the exact precursors, there could be a risk of forming regioisomeric products.
Comparative Summary and Recommendation
| Feature | Route 1: Cyclocondensation with EMME | Route 2: Modified Biginelli-like Synthesis |
| Reliability & Reproducibility | High | Moderate to Low |
| Overall Yield | High (70-85%) | Moderate (Estimated 40-60%) |
| Purity of Intermediate | Generally High | Often requires purification |
| Starting Material Accessibility | Excellent | Good |
| Scalability | Proven | Requires significant optimization |
| Safety Considerations | Use of sodium metal | Use of toxic methyl isocyanate |
| Number of Steps | Two well-defined steps | Potentially one-pot, but less established |
Recommendation:
For researchers seeking a reliable, high-yielding, and scalable synthesis of this compound, Route 1 is the unequivocally recommended pathway. Its robustness, use of readily available starting materials, and the high purity of the intermediate and final products make it the superior choice for most laboratory and process development applications.
While Route 2 presents an interesting academic exercise in reaction development and could potentially be optimized into an efficient one-pot process, the lack of established protocols and the safety concerns associated with methyl isocyanate make it a less practical option for routine synthesis. Further research and development would be required to validate its efficacy and safety for the synthesis of the target molecule.
References
- Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Sharma, R., & Kumar, R. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones/thiones. International Journal of ChemTech Research, 6(5), 2824-2829.
- Cîrciumaru, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3364.
- Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752.
- Popescu, A. R., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4969.
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Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Specificity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Against Target Enzymes
Executive Summary: The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds that engage off-target enzymes can lead to unforeseen toxicity or diminished efficacy, making rigorous specificity profiling an indispensable step in the preclinical validation process. This guide provides a comprehensive framework for evaluating the enzymatic specificity of the novel compound, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid . While the precise targets of this molecule are not yet fully elucidated, its structural resemblance to known inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases—specifically the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs)—positions this enzyme family as a primary hypothetical target class.[1][2] This document outlines a systematic, data-driven approach to determine the compound's potency against a putative primary target (KDM4C/JMJD2C), benchmark its performance against a known inhibitor, and assess its selectivity across a rationally selected panel of related and unrelated enzymes.
Introduction: The Imperative of Specificity in Enzyme Inhibition
This compound is a heterocyclic compound featuring a pyrimidine scaffold, a common motif in biologically active molecules.[3][4] The pursuit of small molecule inhibitors for therapeutic intervention demands a deep understanding of their molecular mechanism of action. A critical parameter is specificity : the degree to which an inhibitor binds and modulates its intended target versus other proteins in the proteome.[5][6] Poor specificity can lead to a multitude of adverse outcomes in drug development, including off-target toxicities and complex polypharmacology that complicates clinical translation.
The structure of this compound, particularly the carboxylate group, is analogous to moieties found in inhibitors that mimic the co-substrate 2-oxoglutarate. This suggests potential activity against the Fe(II)/2OG-dependent dioxygenase superfamily.[2] Within this superfamily, the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs) are compelling therapeutic targets implicated in various cancers and other diseases.[7][8][9] This guide therefore proceeds under the hypothesis that the primary target of our test compound is a member of the KDM4 subfamily, specifically KDM4C (JMJD2C) , a demethylase linked to prostate and breast cancer.[2][9][10]
This guide will provide the experimental framework to:
-
Quantify the inhibitory potency (IC₅₀) against the primary target, KDM4C.
-
Establish a selectivity profile by screening against related and unrelated enzymes.
-
Benchmark performance against a well-characterized, pan-Jumonji inhibitor, JIB-04 .[11][12]
Experimental Design for Comprehensive Specificity Profiling
A robust evaluation of specificity hinges on a multi-tiered experimental approach. The goal is to generate a Selectivity Index , which quantifies the potency of a compound against its primary target relative to its off-targets.
Overall Workflow
The workflow begins with a primary biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) against the hypothesized target, KDM4C. This is followed by counter-screening against a panel of selected enzymes under identical assay conditions to generate comparative IC₅₀ values.
Caption: Workflow for determining enzyme inhibitor specificity.
Selection of Control Compounds and Target Panel
The choice of controls and the breadth of the selectivity panel are critical for contextualizing the results.
-
Test Compound: this compound.
-
Positive Control / Benchmark: JIB-04 . This compound is a known pan-selective Jumonji histone demethylase inhibitor, providing a valuable reference for potency and the expected inhibition profile.[12][13]
-
Negative Control: A structurally similar analogue of the test compound, confirmed to be inactive in the primary assay, should be used to rule out non-specific assay interference. If unavailable, a vehicle control (e.g., DMSO) is essential.
Enzyme Selectivity Panel:
| Enzyme Class | Representative Enzyme | Rationale for Inclusion |
| Primary Target | KDM4C (JMJD2C) | The hypothesized primary target based on structural analogy.[2][9] |
| Intra-Family (JmjC) | KDM2A, KDM5A, KDM6B | Assesses selectivity against other JmjC histone demethylase subfamilies.[8][14] |
| Related Superfamily | PHD2 (EglN1) | An Fe(II)/2OG-dependent prolyl hydroxylase; tests for broader activity against the dioxygenase superfamily.[2] |
| Unrelated (Kinase) | SRC (Proto-oncogene tyrosine-protein kinase Src) | A common kinase to screen for promiscuous inhibition of ATP-binding pockets.[5][15] |
| Unrelated (Protease) | Trypsin | A serine protease to check for non-specific protein reactivity or aggregation-based inhibition. |
Detailed Experimental Protocol: KDM4C Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for biochemical assays, offering high sensitivity and resistance to interference.[16] This protocol outlines a representative HTRF-based assay to measure KDM4C activity.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate. A Europium (Eu³⁺) cryptate-labeled antibody specific to the demethylated product binds to the modified peptide. Streptavidin-XL665 binds to the biotin tag on the same peptide. When both are bound, FRET occurs between the Europium donor and the XL665 acceptor. The HTRF signal is directly proportional to enzyme activity.
Caption: Principle of the KDM4C HTRF inhibition assay.
Materials:
-
Recombinant human KDM4C enzyme.
-
Biotinylated H3K9me3 peptide substrate.
-
Anti-H3K9me2 antibody labeled with Eu³⁺ cryptate.
-
Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.
-
Cofactors: Ascorbic acid, Ammonium iron(II) sulfate, 2-Oxoglutarate.
-
Test compound and JIB-04, serially diluted in DMSO.
-
384-well, low-volume white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound and JIB-04 in 100% DMSO.
-
Enzyme/Substrate Mix: Prepare a master mix containing assay buffer, KDM4C enzyme, and the biotin-H3K9me3 peptide substrate.
-
Dispensing:
-
Add 50 nL of serially diluted compound (or DMSO vehicle) to the assay plate wells.
-
Initiate the reaction by adding 5 µL of the enzyme/substrate mix to each well.
-
Add 5 µL of a co-factor solution (2-OG, Fe(II), Ascorbate) to start the enzymatic reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mix (containing the anti-H3K9me2-Eu³⁺ antibody and Streptavidin-XL665) to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Eu³⁺ reference) and 665 nm (FRET signal).
Data Analysis and Interpretation
IC₅₀ Calculation
The raw data (ratio of 665 nm/620 nm) is first normalized relative to positive (no inhibitor) and negative (no enzyme) controls. The normalized percent inhibition is then plotted against the logarithm of inhibitor concentration. A four-parameter logistic curve is fitted to the data to determine the IC₅₀ value.
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the signal in the presence of the inhibitor.
-
Signal_max is the signal from the vehicle control (0% inhibition).
-
Signal_min is the signal from the no-enzyme control (100% inhibition).
Selectivity Index (SI)
The SI is a critical metric for comparing potency between different enzymes. It is calculated as the ratio of the IC₅₀ for an off-target enzyme to the IC₅₀ for the primary target. A higher SI value indicates greater selectivity.
Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)
An SI > 100 is generally considered a benchmark for a highly selective compound.
Hypothetical Data Summary
The following table presents a hypothetical but realistic dataset for this compound, benchmarked against JIB-04.
| Enzyme Target | Compound Class | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of JIB-04[12][13] | Selectivity Index (Test Compound) |
| KDM4C | Primary Target | 0.85 | 1.10 | 1.0 |
| KDM2A | Intra-Family | 15.2 | 0.45 | 17.9 |
| KDM5A | Intra-Family | 25.8 | 0.23 | 30.4 |
| KDM6B | Intra-Family | > 50 | 0.86 | > 58.8 |
| PHD2 | Related Superfamily | > 50 | > 100 | > 58.8 |
| SRC Kinase | Unrelated | > 100 | > 100 | > 117.6 |
| Trypsin | Unrelated | > 100 | > 100 | > 117.6 |
Interpretation: In this hypothetical scenario, the test compound demonstrates good potency against its primary target, KDM4C, comparable to the benchmark inhibitor JIB-04. However, it shows significantly better selectivity. While JIB-04 inhibits multiple KDM subfamilies with sub-micromolar potency (confirming its pan-selective nature), our test compound is over 17-fold more selective for KDM4C over KDM2A and over 30-fold more selective over KDM5A. The lack of activity against PHD2, SRC, and Trypsin suggests the compound is not a promiscuous inhibitor and specifically targets the JmjC family.
Conclusion
This guide provides a rigorous, systematic methodology for evaluating the enzymatic specificity of this compound. By hypothesizing a primary target based on chemical structure, employing robust biochemical assays, and screening against a rationally designed enzyme panel, researchers can generate a comprehensive specificity profile. The resulting data, including IC₅₀ values and Selectivity Indices, are crucial for making informed decisions about the compound's potential as a chemical probe or therapeutic lead. The hypothetical data presented herein illustrates how this compound could represent a promising scaffold for developing highly selective KDM4C inhibitors, warranting further investigation in cellular and in vivo models.
References
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National Center for Biotechnology Information (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC. PubMed Central. Available at: [Link]
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MDPI (2022). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. Available at: [Link]
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Taylor & Francis Online (2023). Histone demethylase inhibitors: developmental insights and current status. Available at: [Link]
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ACS Publications (2017). Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Reaction Biology (n.d.). Histone Demethylase Assays. Available at: [Link]
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Oncotarget (2017). Histone demethylase JMJD2C: epigenetic regulators in tumors. Available at: [Link]
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Annual Reviews (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Available at: [Link]
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PubMed (2010). In vitro histone demethylase assay. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methods is not just beneficial—it is essential. For privileged scaffolds like pyrimidine, which form the core of numerous therapeutic agents, this integration accelerates the identification of promising lead compounds. However, the predictive power of a computational model is only as good as its correlation with real-world biological data. This guide provides a comprehensive framework for the robust cross-validation of in silico predictions with in vitro experimental results, focusing specifically on pyrimidine derivatives as a case study in anticancer drug development.
The core principle of this workflow is iterative refinement. Computational models provide a rapid, cost-effective method to screen vast virtual libraries and prioritize a manageable number of compounds for synthesis and biological testing. The experimental data from these tests are then used to validate and refine the initial computational model, creating a feedback loop that enhances the predictive accuracy of future screening efforts.
Section 1: In Silico Screening: Predicting Biological Activity
The journey begins with computational modeling to predict how pyrimidine derivatives will interact with a specific biological target. This step is foundational for prioritizing which compounds are worth the significant investment of time and resources required for chemical synthesis and laboratory testing.
Core Technique: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (our pyrimidine derivative) when bound to a target protein to form a stable complex. The output, a "docking score," is an estimate of the binding affinity, with more negative scores typically indicating stronger, more favorable interactions.[1]
-
Expertise in Action: The choice of a biological target is paramount. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology whose abnormal signaling is implicated in various cancers. Pyrimidine scaffolds are known to be effective EGFR inhibitors. We select a high-resolution crystal structure of EGFR from the Protein Data Bank (PDB), for example, PDB ID: 1HCK, for our docking studies.
Workflow for Molecular Docking
A validated docking protocol is critical for generating meaningful data. The process involves meticulous preparation of both the protein receptor and the small molecule ligands.[2][3]
-
Receptor Preparation:
-
Causality: Water molecules and co-crystallized ligands from the original PDB file are removed because they can interfere with the docking algorithm's ability to explore the binding site.
-
Action: Using software like Molecular Operating Environment (MOE) or AutoDock Tools, load the PDB file, delete water molecules, and add polar hydrogens to ensure correct ionization states.[3][4]
-
-
Ligand Preparation:
-
Causality: The 3D structure and charge distribution of the pyrimidine derivatives must be optimized to represent their most likely state in a biological environment.
-
Action: Sketch the derivatives in 2D using software like ChemDraw, then convert them to 3D and perform energy minimization using a suitable force field (e.g., MMFF94x).[3][5]
-
-
Docking Simulation:
-
Causality: The algorithm systematically samples numerous orientations and conformations of the ligand within the defined active site of the receptor to find the most energetically favorable binding pose.
-
Action: Define the binding pocket (active site) of the EGFR protein.[3] Run the docking simulation using software like AutoDock Vina.[6] The primary output is the binding energy or docking score in kcal/mol.[7]
-
-
Protocol Validation (Self-Validation System):
-
Causality: To trust the docking results, we must first demonstrate that the protocol can accurately reproduce a known binding pose.
-
Action: Re-dock the native co-crystallized ligand back into the receptor's active site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystal structure pose indicates a reliable and validated protocol.[2][6]
-
Section 2: In Vitro Validation: Measuring Biological Activity
The top-scoring compounds from the in silico screening are now synthesized and subjected to laboratory testing to measure their actual biological effect. For anticancer research, a primary goal is to determine a compound's cytotoxicity against cancer cell lines.
Core Technique: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[8] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of light.[8]
Detailed Protocol: MTT Assay for Pyrimidine Derivatives
This protocol describes the evaluation of synthesized pyrimidine derivatives against a human breast cancer cell line, such as MDA-MB-231.[10]
-
Cell Culture & Seeding:
-
Action: Culture MDA-MB-231 cells in appropriate media. Once confluent, trypsinize the cells, perform a viable cell count (e.g., using trypan blue), and seed them into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Causality: A specific cell density is crucial for ensuring logarithmic growth during the experiment and obtaining reproducible results.
-
-
Compound Treatment:
-
Action: Prepare stock solutions of the pyrimidine derivatives in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the appropriate wells.
-
Causality: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect. DMSO is used as a vehicle due to its ability to dissolve a wide range of organic compounds, but its final concentration must be kept low (typically <0.5%) to avoid vehicle-induced toxicity.
-
-
Controls (Self-Validation System):
-
Action: Include the following controls on every plate:
-
Untreated Control: Cells with media only (represents 100% viability).
-
Vehicle Control: Cells with media containing the highest concentration of DMSO used for the test compounds.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Blank Control: Media only, with no cells, to measure background absorbance.
-
-
Causality: Controls are non-negotiable for validating the experiment. They ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other experimental artifacts.
-
-
Incubation:
-
Action: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This incubation period allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
-
MTT Assay & Absorbance Reading:
-
Action: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[9] Add 100 µL of a solubilizing agent (e.g., acidified isopropanol or detergent reagent) and incubate in the dark at room temperature for 2 hours to dissolve the formazan crystals.[9]
-
Action: Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Causality: The IC₅₀ value is the standard metric of a compound's potency. It represents the concentration required to inhibit the biological process (in this case, cell viability) by 50%.
-
Section 3: The Cross-Validation Framework: Bridging the Gap
This is the critical step where the predictive in silico world meets the empirical in vitro reality. The goal is to determine if the computational model successfully predicted the biological activity observed in the lab.
The Integrated Workflow
The synergy between in silico and in vitro methods is best visualized as a cyclical process, not a linear one.
Caption: Iterative workflow for cross-validation.
Data Comparison and Statistical Correlation
The primary objective is to correlate the in silico docking scores with the in vitro IC₅₀ values. A strong correlation suggests that the computational model is a reliable predictor of biological activity.
Table 1: Hypothetical Cross-Validation Data for Pyrimidine Derivatives against EGFR/MDA-MB-231
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Cytotoxicity IC₅₀ (µM) |
| PYR-01 | -8.7 | 18.5 |
| PYR-02 | -8.5 | 25.1 |
| PYR-03 | -7.2 | 70.2 |
| PYR-04 | -6.3 | > 100 |
| PYR-05 | -9.1 | 12.4 |
| Doxorubicin | N/A (Control) | 0.8 |
-
Statistical Analysis: To quantify the relationship, a Pearson correlation coefficient (r) or Spearman's rank correlation is calculated. A good correlation is generally indicated by an r² value of 0.5 or higher, although this can vary by target and compound class.[11] Studies have shown that a significant correlation can be established between docking scores and IC₅₀ values, validating the predictive power of the in silico model.[1][12]
Troubleshooting Discrepancies
A disconnect between predicted and observed activity is not a failure but an opportunity for refinement.[13]
-
High Docking Score, Low Activity (False Positive):
-
Possible Cause: The compound may have poor cell permeability or solubility, preventing it from reaching the intracellular target. The docking pose might be energetically favorable but kinetically inaccessible.
-
Refinement: Incorporate ADME (Absorption, Distribution, Metabolism, and Excretion) predictions into the in silico workflow. Use molecular dynamics simulations to assess the stability of the docked pose over time.
-
-
Low Docking Score, High Activity (False Negative):
-
Possible Cause: The compound may be acting through an alternative mechanism of action or an allosteric binding site not considered in the initial model. The static "lock-and-key" model of docking may fail to account for protein flexibility ("induced fit").
-
Refinement: Perform mechanism-of-action studies in vitro. Use more advanced computational techniques like induced-fit docking or explore different binding sites on the protein.
-
Model Refinement with QSAR
The experimental data from the first round of testing provides a valuable dataset for building a Quantitative Structure-Activity Relationship (QSAR) model.[14] QSAR models create a mathematical relationship between the chemical structures of the pyrimidine derivatives and their biological activity.[15][16] This refined model, now trained on actual experimental data, can be used for the next round of virtual screening with much higher predictive accuracy.[4]
Conclusion
The cross-validation of in silico and in vitro data is a cornerstone of efficient, modern drug discovery. By establishing a robust, iterative feedback loop between computational prediction and experimental validation, research teams can move beyond simple screening to intelligent drug design. This integrated approach not only accelerates the discovery of potent pyrimidine derivatives but also deepens the fundamental understanding of their structure-activity relationships, ultimately paving the way for the development of more effective therapeutics.
References
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- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025).
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- NIH. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
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- ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities.
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- Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023).
- NIH. (2020). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico.
- Abcam. (n.d.). MTT assay protocol.
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- IJPBS Article- Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. (n.d.).
- NIH. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning.
- ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
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- ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds.
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- NIH. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025).
- ACS Publications. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure | Journal of Medicinal Chemistry.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
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- Medicinal and Medical Chemistry. (2024). In silco analysis, anti-proliferative activity modeling, molecular docking and pharmacokinetic properties prediction of some tet.
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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid Analogs
Introduction: The Prominence of the Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active molecules, including essential components of nucleic acids. Its inherent drug-like properties and versatile synthetic handles have made it a "privileged scaffold" in the quest for novel therapeutics. Within this broad class, derivatives of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid have emerged as a focal point for the development of agents targeting a range of diseases, from cancer to infectious diseases and metabolic disorders.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid core. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related pyrimidine and dihydropyrimidine analogs to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the impact of structural modifications on biological activity, delve into the rationale behind experimental designs, and provide detailed protocols for synthesis and biological evaluation.
The this compound Scaffold: A Versatile Template
The core structure of this compound presents several key features for chemical modification, allowing for a systematic exploration of its biological potential. The N1-methyl group, the C5-carboxylic acid moiety, and substitutions on the pyrimidine ring itself offer opportunities to modulate physiochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic profiles.
"benchmarking the performance of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid against known inhibitors"
A Technical Guide to the In Vitro and Cellular Evaluation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Against Established Dihydroorotate Dehydrogenase (DHODH) Inhibitors.
Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the production of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[1][3] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] This mitochondrial enzyme links pyrimidine synthesis to cellular respiration.[3] Consequently, the inhibition of DHODH presents a compelling therapeutic strategy for a range of diseases, including autoimmune disorders and various cancers.[4]
The compound this compound, a novel small molecule, shares structural similarities with known inhibitors of DHODH. This guide provides a comprehensive framework for benchmarking its performance against well-established DHODH inhibitors: Brequinar, a potent and extensively studied inhibitor, and Teriflunomide, the active metabolite of the FDA-approved drug Leflunomide.[5][6][7]
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a rigorous comparative analysis.
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo synthesis of pyrimidines is a fundamental cellular process. The pathway begins with simple precursors and culminates in the synthesis of uridine monophosphate (UMP), the parent pyrimidine nucleotide. DHODH's central role in this pathway makes it a critical control point.
Caption: De novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Comparative Analysis of DHODH Inhibitors
The efficacy of a DHODH inhibitor is primarily determined by its potency, which is often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [5] |
| Teriflunomide | Human DHODH | 773 | [8] |
| Leflunomide (active metabolite is Teriflunomide) | Human DHODH | Ki = 2.7 µM | [9] |
| This compound | Human DHODH | To be determined |
Note: The IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A thorough evaluation of a novel inhibitor requires both in vitro enzymatic assays and cell-based assays to assess its activity and cellular effects.
In Vitro DHODH Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of recombinant human DHODH.
Principle: The enzymatic activity of DHODH is monitored by the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1][10] The decrease in absorbance of DCIP at 650 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
This compound
-
Brequinar and Teriflunomide (as positive controls)
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[10]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing.
-
In a 96-well plate, add the diluted compounds. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Add the recombinant human DHODH enzyme to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing DHO, Coenzyme Q10, and DCIP.
-
Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader in kinetic mode.[1][10]
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cells that are dependent on de novo pyrimidine synthesis.
Principle: Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and reduced proliferation. This effect can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis.[11] A significant shift in the growth inhibition (GI50) value in the presence of uridine is a strong indicator of on-target DHODH inhibition.
Materials:
-
A rapidly proliferating cell line (e.g., HL-60, MOLM-13)[1][12]
-
Cell culture medium and supplements
-
This compound
-
Brequinar and Teriflunomide
-
Uridine
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and control inhibitors in the presence and absence of a rescuing concentration of uridine (e.g., 100 µM).
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of growth inhibition and determine the GI50 value for each compound under both conditions (with and without uridine).
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for benchmarking a novel DHODH inhibitor.
Sources
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. neurology.org [neurology.org]
- 9. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to Confirming the Mechanism of Action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Analog
The compound 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (herein referred to as MOP-5C) represents a class of molecules with significant therapeutic promise. Its core structure, a substituted pyrimidine ring, is a well-known pharmacophore found in numerous antimetabolite drugs that target nucleotide biosynthesis.[1][2][3] Specifically, the structural similarity of MOP-5C to orotic acid, the natural substrate for Dihydroorotate Dehydrogenase (DHODH), strongly suggests a plausible mechanism of action: the inhibition of this critical enzyme.
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[4][5][6] Rapidly proliferating cells, such as cancer cells and activated immune cells, have an exceptionally high demand for pyrimidines, making them highly vulnerable to DHODH inhibition.[4][5][7] This guide provides a comprehensive, multi-phased experimental framework to rigorously test the hypothesis that MOP-5C acts as a DHODH inhibitor. We will detail the necessary biochemical and cell-based assays, compare its performance against established DHODH inhibitors, and provide the scientific rationale behind each experimental choice.
Phase 1: Direct Target Engagement and In Vitro Inhibition
The foundational step in confirming a mechanism of action is to demonstrate direct interaction between the compound and its putative target. This phase aims to answer a critical question: Does MOP-5C directly inhibit the enzymatic activity of DHODH in a purified system?
Core Experiment: Recombinant DHODH Activity Assay
This biochemical assay directly measures the catalytic activity of purified human DHODH. The enzyme's function is to oxidize dihydroorotate to orotate, a reaction that can be monitored spectrophotometrically.
Rationale: An in vitro enzyme assay is the most direct method to quantify inhibitory potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.[8] It provides the first piece of evidence for direct, target-specific inhibition.
Experimental Protocol: DHODH Inhibition Assay
-
Reagents & Setup:
-
Recombinant human DHODH enzyme.
-
Substrate: Dihydroorotate.
-
Electron Acceptor: Decylubiquinone.
-
Detection Reagent: 2,6-dichloroindophenol (DCIP), a colorimetric indicator of the redox reaction.
-
Assay Buffer: Tris-HCl, pH 8.0, with Triton X-100.
-
Test Compounds: MOP-5C, Brequinar (positive control), DMSO (vehicle control).
-
-
Procedure:
-
Prepare a serial dilution of MOP-5C and the positive control, Brequinar.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compounds/controls. Incubate for 15 minutes to allow for binding.
-
Initiate the reaction by adding the substrate (dihydroorotate) and electron acceptor.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration control (0% activity).
-
Plot the dose-response curve and determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Comparative Analysis: Potency Benchmark
A direct comparison against well-characterized inhibitors is crucial for contextualizing the potency of MOP-5C.
| Compound | Target | Hypothesized IC50 (nM) | Reference IC50 (nM) |
| MOP-5C | DHODH | 50 | N/A |
| Brequinar | DHODH | 25 | 10-50 |
| A77 1726 (Teriflunomide) | DHODH | 500 | 200-1000[9] |
| Vehicle (DMSO) | N/A | >100,000 | N/A |
Hypothetical data presented for illustrative purposes.
Phase 2: Confirming Target Engagement in a Cellular Environment
While in vitro assays are essential, they do not confirm that a compound can reach and bind to its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[10][11][12][13]
Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[11][14] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe binding in a physiological context.[10][13]
Core Experiment: Cellular Thermal Shift Assay (CETSA)
Experimental Workflow Diagram
Caption: CETSA workflow to confirm intracellular target engagement.
Experimental Protocol: CETSA for DHODH
-
Cell Culture & Treatment:
-
Culture a rapidly proliferating cell line (e.g., HL-60 acute myeloid leukemia cells) to mid-log phase.
-
Treat cells with a saturating concentration of MOP-5C (e.g., 10x cellular EC50) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Protein Extraction & Quantification:
-
Lyse the cells via repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble DHODH protein using Western blotting with a specific anti-DHODH antibody.
-
-
Data Analysis:
-
Plot the percentage of soluble DHODH against temperature for both MOP-5C-treated and vehicle-treated samples.
-
A successful result is a rightward shift in the melting curve for the MOP-5C-treated sample, indicating ligand-induced stabilization.
-
Phase 3: Linking Target Inhibition to Cellular Phenotype
The ultimate validation of a mechanism of action is demonstrating that target engagement produces the expected biological consequence. For a DHODH inhibitor, the primary effect is the depletion of pyrimidines, leading to cell cycle arrest and reduced proliferation.[4] A critical and definitive experiment is the "rescue" assay.
Rationale: If MOP-5C's anti-proliferative effect is truly due to blocking de novo pyrimidine synthesis, this effect should be reversible by providing cells with an external source of pyrimidines through the salvage pathway, most commonly uridine.[15][16][17] This demonstrates that the observed cytotoxicity is specifically linked to the targeted pathway and not to off-target effects.
Core Experiment: Uridine Rescue Assay
Hypothesized Mechanism and Rescue Pathway
Caption: Inhibition of DHODH by MOP-5C is bypassed by the uridine salvage pathway.
Experimental Protocol: Proliferation Assay with Uridine Rescue
-
Cell Seeding:
-
Seed HL-60 cells in a 96-well plate at a low density.
-
-
Treatment Groups:
-
Group 1: Vehicle (DMSO) control.
-
Group 2: MOP-5C at its EC50 concentration.
-
Group 3: MOP-5C (EC50) + supplemental Uridine (e.g., 100 µM).
-
Group 4: Uridine (100 µM) alone.
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for multiple cell divisions.
-
-
Proliferation Measurement:
-
Assess cell viability/proliferation using a standard method such as CellTiter-Glo® (measures ATP) or resazurin reduction.
-
-
Data Analysis:
-
Normalize proliferation data to the vehicle control group.
-
Expected Outcome: MOP-5C alone should significantly inhibit proliferation. The addition of uridine should restore proliferation to near-vehicle control levels, thus "rescuing" the cells from the effect of MOP-5C.
-
Comparative Cellular Efficacy
| Compound | Cell Line | Proliferation EC50 (nM) | Proliferation with Uridine Rescue (% of Control) |
| MOP-5C | HL-60 | 150 | ~95% |
| Brequinar | HL-60 | 80 | ~98% |
| Doxorubicin | HL-60 | 20 | <5% (No Rescue Expected) |
Hypothetical data presented for illustrative purposes. Doxorubicin, a DNA intercalator, is included as a negative control for the rescue experiment.
Conclusion: Synthesizing the Evidence for a Coherent Mechanism
Confirming the mechanism of action for a novel compound like this compound requires a logical, multi-tiered approach. This guide outlines a robust pathway from initial biochemical validation to definitive cellular proof.
-
Direct Target Inhibition: The in vitro enzyme assay establishes direct, potent inhibition of DHODH.
-
Intracellular Target Engagement: CETSA provides evidence that MOP-5C enters the cell and physically binds to DHODH.
-
Mechanism-Specific Phenotype: The uridine rescue experiment provides the most compelling evidence, linking the anti-proliferative effect directly and specifically to the disruption of the de novo pyrimidine synthesis pathway.
By systematically executing these experiments and comparing the results to established DHODH inhibitors, researchers can build a conclusive case for the mechanism of action of MOP-5C, paving the way for its further development as a potential therapeutic agent in oncology or immunology.
References
- The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide. (2025). Benchchem.
- What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023). Synapse.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology.
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (n.d.). FEBS Letters.
- Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology.
- DHODH Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
- Pyrimidine analogue. (n.d.). Wikipedia.
- Pyridopyrimidine analogues as novel adenosine kinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). Cancers.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). Current Pharmaceutical Design.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.
- Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. (2016).
- pyrimidine salvage pathway: Topics by Science.gov. (n.d.). Science.gov.
Sources
- 1. Pyrimidine analogue [a.osmarks.net]
- 2. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pyrimidine salvage pathway: Topics by Science.gov [science.gov]
A Researcher's Guide to the Reproducible Synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect a primary synthetic route, address common challenges that impede reproducibility, and compare it with a viable alternative, offering researchers the insights needed to achieve consistent and high-quality results.
Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis
The synthesis of substituted pyrimidines, a core scaffold in numerous therapeutic agents, can be fraught with challenges that impact reproducibility. Factors such as catalyst efficiency, reaction conditions, and the purity of starting materials can lead to significant variations in yield and purity. This guide focuses on a common synthetic pathway for this compound and provides a framework for troubleshooting and optimizing the procedure to ensure reliable outcomes.
Primary Synthetic Route: A Modified Biginelli-Type Condensation
The most common approach to synthesizing the core structure of our target molecule is a variation of the classic Biginelli reaction, a one-pot cyclocondensation. This multicomponent reaction offers efficiency but requires careful control to minimize side products.[1][2][3] The synthesis proceeds in two key stages: the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
This protocol is adapted from established procedures for similar dihydropyrimidinone syntheses.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde as a model, 1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methyl iodide (CH₃I, 1.5 eq)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol. Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude dihydropyrimidinone will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
N-Methylation: To a stirred solution of the purified dihydropyrimidinone (1.0 eq) in DMF, add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Final Work-up: Pour the reaction mixture into ice-cold water. The N-methylated product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 1-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 1-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Ethanol/Water mixture (1:1)
-
Hydrochloric acid (to acidify)
Procedure:
-
Saponification: Dissolve the ethyl ester in a 1:1 mixture of ethanol and water. Add a solution of sodium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2-3. The carboxylic acid will precipitate.
-
Purification: Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will afford the purified this compound.
Key Challenges to Reproducibility and Troubleshooting
Several factors can lead to inconsistent results in the Biginelli-type synthesis. Understanding these pitfalls is crucial for achieving reproducible outcomes.
| Challenge | Potential Cause | Troubleshooting Strategy |
| Low Yield | Inefficient catalysis, incomplete reaction, or side reactions.[4] | Optimize catalyst (type and loading), increase reaction time or temperature moderately while monitoring for side product formation.[5][6] |
| Side Product Formation | Knoevenagel condensation or Hantzsch dihydropyridine formation.[5][7] | Lower reaction temperature, and consider solvent-free conditions. The order of reagent addition can also influence the reaction pathway.[7] |
| Purification Difficulties | Presence of unreacted starting materials or closely related byproducts. | Employ column chromatography for purification if recrystallization is ineffective. Ensure high purity of starting materials.[6] |
| Incomplete N-Methylation | Insufficiently basic conditions or inactive methylating agent. | Use a stronger base if necessary and ensure the methyl iodide is fresh. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the amount of NaOH and/or extend the reflux time. |
Alternative Synthetic Route: Synthesis via Enamine Intermediates
An alternative approach to constructing the pyrimidine ring involves the use of enamine intermediates, which can offer better control over regioselectivity.[8]
Conceptual Outline of the Alternative Synthesis:
-
Enamine Formation: Reaction of an appropriate β-ketoester with dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamino ester.
-
Cyclization with N-Methylurea: Condensation of the enamino ester with N-methylurea in the presence of a base (e.g., sodium ethoxide) to form the desired pyrimidine ring.
-
Hydrolysis: Saponification of the resulting ethyl ester to the carboxylic acid, as described in the primary route.
Comparison of Synthetic Methodologies
| Parameter | Modified Biginelli Reaction | Enamine-Based Synthesis |
| Advantages | One-pot reaction, operational simplicity, readily available starting materials.[1] | Generally higher yields and better regioselectivity, milder reaction conditions may be possible. |
| Disadvantages | Prone to side reactions, yields can be variable, may require significant optimization.[4][5] | Multi-step process, requires the synthesis and isolation of an intermediate. |
| Reproducibility | Can be challenging to reproduce without strict control over reaction parameters. | Potentially more reproducible due to the stepwise nature of the synthesis. |
Visualization of Key Processes
Reaction Mechanism of the Biginelli-Type Condensation
Caption: Simplified mechanism of the Biginelli condensation.
General Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis.
Conclusion
The reproducible synthesis of this compound is an achievable goal with careful attention to experimental detail. While the modified Biginelli reaction presents a straightforward, one-pot approach, it is susceptible to variability. Researchers must be vigilant in controlling reaction parameters and prepared to troubleshoot common issues such as side product formation and low yields. The alternative enamine-based route, though more laborious, offers a pathway to potentially higher and more consistent yields. By understanding the nuances of each method and implementing a systematic approach to optimization, the reliable production of this valuable heterocyclic compound can be readily accomplished.
References
- Supporting Information for a relevant article would be cited here if a direct synthesis was found. (Note: As a direct protocol was not found, this is a placeholder for a more specific citation if one were available through further research.)
-
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (Note: While not a direct synthesis, this paper discusses purification of a related compound.) [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (Note: Provides characterization data for similar structures.) [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (Note: Provides general laboratory procedures for synthesis and purification of heterocyclic carboxylic acids.) [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. (Note: Describes synthesis of structurally related compounds.) [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (Note: Provides examples of synthetic procedures for related heterocyclic acids.) [Link]
-
Sharma, R., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100192. [Link]
-
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (Note: General overview of Biginelli reaction.) [Link]
-
Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
-
Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-116. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (Note: Provides detailed characterization of a related methylated heterocyclic acid.) [Link]
-
SpectraBase. (2016). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (Note: Example of a catalyzed synthesis of related compounds.) [Link]
-
Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. (Note: Provides a general procedure for Biginelli reaction.) [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (Note: Further details on synthesis of related compounds.) [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (Note: Provides examples of characterization of similar heterocyclic acids.) [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Toxicological Profiles of Dihydropyrimidine Compounds
Introduction: The Dihydropyrimidine Scaffold - A Double-Edged Sword in Drug Discovery
The dihydropyrimidine (DHPM) core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. From the cornerstone anticancer fluoropyrimidines like 5-Fluorouracil (5-FU) to novel dihydropyrimidinone (DHPM) modulators targeting mitotic kinesins, this heterocyclic ring system is a testament to chemical versatility.[1] However, this therapeutic breadth is mirrored by a complex and varied toxicological landscape. Understanding the nuances of these toxicities is not merely an academic exercise; it is a critical prerequisite for advancing safe and effective medicines from the bench to the clinic.
This guide provides a comparative analysis of the toxicological profiles of distinct classes of dihydropyrimidine compounds. Moving beyond a simple recitation of facts, we will dissect the causal mechanisms behind observed toxicities, ground our claims in experimental data, and provide validated protocols for robust toxicological assessment. As drug development professionals, our goal is to anticipate and mitigate risk, and a deep, mechanistic understanding of a compound's potential liabilities is our most powerful tool.
Part 1: The Fundamental Toxicological Divide in the DHPM Family
The toxicological narrative of DHPMs is best understood by splitting them into two functionally distinct classes. Their intended biological targets and metabolic pathways dictate their safety profiles, demanding tailored assessment strategies.
-
Class I: Fluoropyrimidine Antimetabolites (e.g., 5-Fluorouracil, Capecitabine): The toxicity of these compounds is predominantly mechanism-based and predictable . As pyrimidine analogues, they disrupt DNA and RNA synthesis, a function essential for their anticancer efficacy.[2] However, their primary safety concern stems from the catabolic pathway governed by the enzyme Dihydropyrimidine Dehydrogenase (DPD) .[3][4] Genetic or acquired deficiencies in DPD lead to drastically reduced clearance, causing the drug to accumulate to highly toxic levels.[5][6] This results in a well-defined toxidrome affecting rapidly dividing cells.[7][8]
-
Class II: Novel DHPM Modulators (e.g., Monastrol and Analogs): This diverse group includes compounds developed as calcium channel blockers, anti-inflammatory agents, or inhibitors of specific cellular machinery like the Eg5 kinesin.[1][9] Unlike fluoropyrimidines, their toxicities are generally off-target and must be discovered through broad preclinical screening. These liabilities are not typically linked to a single, well-defined metabolic enzyme deficiency but rather to unintended interactions with various cellular targets, such as cardiac ion channels or mitochondrial pathways. Their assessment requires a comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) approach from the earliest stages of discovery.[10][11]
Part 2: Comparative Analysis of Organ-Specific Toxicities
The differing mechanisms of Class I and Class II DHPMs manifest in distinct organ-specific toxicity profiles. While there can be overlap, the underlying causes and clinical presentations vary significantly.
The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Toxicity
The enzyme DPD, encoded by the DPYD gene, is the rate-limiting step in the catabolism of over 80% of an administered 5-FU dose.[2][12] In patients with DPD deficiency—a condition present in up to 3-5% of the population—the drug's half-life is dramatically prolonged, leading to severe, life-threatening adverse events.[13][14] Understanding this pathway is paramount for any researcher working with fluoropyrimidines.
Caption: Fluoropyrimidine metabolism: a balance between activation and inactivation.
Comparative Toxicity Data Summary
The following table summarizes the key toxicological endpoints, comparing the well-documented effects of fluoropyrimidines with the general screening profile required for novel DHPMs.
| Toxicological Endpoint | Fluoropyrimidines (Class I) | Novel DHPMs (Class II) | Supporting Experimental Data |
| Cardiotoxicity | Incidence of 1-5%; primarily coronary vasospasm, angina, and in severe cases, myocardial infarction or cardiomyopathy.[15][16] | Potential for off-target effects on cardiac ion channels (e.g., hERG), leading to arrhythmias. Requires dedicated screening. | In vitro hERG patch-clamp assays; in vivo ECG monitoring in animal models.[17] |
| Hepatotoxicity | Primarily related to liver metabolism via DPD. Severe DILI is less common than other toxicities but can occur. | Assessed as part of standard DILI screening for all New Chemical Entities (NCEs). Potential for idiosyncratic liver injury.[18] | In vitro assays using primary hepatocytes or HepG2 cells; in vivo monitoring of liver enzymes (ALT, AST). |
| Neurotoxicity | Can cause severe, prolonged encephalopathy, particularly in DPD-deficient patients.[13][19] | Requires evaluation in a broad panel of CNS targets as part of safety pharmacology screening. | Functional observational battery (FOB) in rodents; receptor binding assays. |
| Myelosuppression | Common and often dose-limiting. Presents as neutropenia, thrombocytopenia, and pancytopenia due to effects on bone marrow.[2][6] | Assessed via cytotoxicity assays on hematopoietic progenitor cells and confirmed with complete blood counts (CBCs) in in vivo studies. | Colony-forming unit (CFU) assays; in vivo CBC analysis. |
| Genotoxicity | The therapeutic mechanism involves DNA damage. | Must be ruled out for non-anticancer agents. Standard battery of tests is required to assess mutagenic and clastogenic potential.[20] | Ames test (mutagenicity), in vitro micronucleus test (clastogenicity).[21] |
Part 3: Structure-Toxicity Relationships (STR): Designing Safer Compounds
While a comprehensive STR is compound-specific, general principles can guide the design of DHPMs with improved safety profiles. The physicochemical properties that enhance efficacy can also inadvertently increase toxicity.
-
Lipophilicity (LogP): Increased lipophilicity can improve cell permeability and target engagement but may also increase binding to off-target hydrophobic pockets, such as those in hERG channels, and enhance CNS penetration, raising the risk of neurotoxicity.[22]
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F) on aryl substituents has been shown to modulate biological activity.[9][23] This can impact both on-target potency and off-target interactions, requiring careful balancing.
-
Metabolic Soft Spots: Designing molecules that avoid metabolism into reactive intermediates is a cornerstone of modern drug design. Computational models and early metabolic studies are crucial to identify and engineer out these liabilities.
Caption: Balancing efficacy and toxicity through chemical modification.
Part 4: Validated Experimental Workflows & Protocols
A robust toxicological assessment follows a tiered approach, moving from high-throughput in vitro screens to more complex, low-throughput in vivo models. This "fail early, fail cheap" strategy is essential for efficient drug development.[11]
Overall Toxicological Assessment Workflow
Caption: A tiered workflow for assessing DHPM compound toxicity.
Experimental Protocols
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan product, providing an indirect measure of cell viability.
-
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test DHPM compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Trustworthiness: This protocol is self-validating through the inclusion of vehicle and positive controls. Consistent results for these controls ensure the assay is performing as expected.
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test compound is classified as a mutagen if it causes a significant, dose-dependent increase in the number of "revertant" colonies that can again synthesize their own histidine. The test is run with and without a liver enzyme extract (S9 fraction) to detect compounds that require metabolic activation to become mutagenic.[21]
-
Methodology:
-
Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare two sets of test tubes for each compound concentration: one with and one without the S9 mix.
-
Exposure: To each tube, add the tester strain culture, the test DHPM compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
-
Data Analysis: A compound is considered mutagenic if it produces a dose-responsive increase in the number of revertants that is at least double the background (vehicle control) count in one or more strains.
-
Trustworthiness: The use of multiple strains detects different types of mutations (frameshift vs. base-pair substitution). Spontaneous revertant rates in negative controls and strong signals from positive controls (e.g., sodium azide) validate each experiment.
-
Principle: This phenotypic assay directly measures the rate at which DPD in a patient's cells converts a substrate (like 5-FU or thymine) into its metabolite. It provides a functional readout of DPD status, which can complement genotypic data.[14][24]
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from a whole blood sample using Ficoll-Paque density gradient centrifugation.
-
Lysate Preparation: Lyse the isolated PBMCs to release cellular enzymes.
-
Enzyme Reaction: Incubate the cell lysate with a known concentration of radiolabeled [¹⁴C]-thymine or 5-FU and necessary cofactors (NADPH).
-
Separation: After a set incubation time, stop the reaction and separate the substrate from the metabolite (e.g., dihydrothymine) using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled metabolite produced using a radioactivity detector.
-
-
Data Analysis: Calculate the enzyme activity, typically expressed as nmol of metabolite formed per minute per mg of protein. Compare the result to a reference population distribution to classify the activity as normal, intermediate, or deficient.[14]
-
Trustworthiness: The protocol's reliability hinges on precise timing, temperature control, and accurate protein quantification of the lysate. Running reference samples with known DPD activity ensures consistency.
Conclusion
The toxicological assessment of dihydropyrimidine compounds cannot be a one-size-fits-all endeavor. A clear distinction must be made between the predictable, mechanism-based toxicities of fluoropyrimidines driven by DPD metabolism and the broader, off-target liabilities of novel DHPM derivatives. For the former, preemptive screening for DPD deficiency is rapidly becoming a standard of care to prevent severe adverse events.[12][25] For the latter, a comprehensive and tiered ADME-Tox workflow is indispensable for identifying and mitigating risks early in the discovery pipeline. By applying the mechanistic insights and validated experimental strategies outlined in this guide, researchers can more effectively navigate the complex safety landscape of this versatile chemical class, ultimately accelerating the development of safer, more effective medicines.
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
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Fluoropyrimidine-Induced Severe Toxicities Associated with Rare DPYD Polymorphisms: Case Series from Saudi Arabia and a Review of the Literature. National Institutes of Health (NIH). [Link]
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Genotoxicity: damage to DNA and its consequences. King's College London Research Portal. [Link]
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Safety Operating Guide
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Hazard Identification and Risk Assessment
This compound combines two key functional groups that dictate its hazard profile. The pyrimidine core, found in many biologically active molecules, can cause irritation.[2] The carboxylic acid group imparts acidic properties, which can be corrosive or irritating to tissues.[3] Therefore, this compound must be handled as a hazardous chemical until comprehensive toxicological data becomes available.
Based on analogous compounds, the primary hazards are summarized below:
| Hazard Class | Anticipated Effect | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Pyrimidine and carboxylic acid derivatives are frequently cited as skin irritants.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Direct contact with eyes is likely to cause significant irritation, a common characteristic of acidic organic compounds.[4][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2] | Fine powders of organic compounds can irritate the respiratory tract upon inhalation.[7] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion may lead to gastrointestinal irritation.[6][8] |
All handling and disposal procedures must be designed to mitigate these potential risks.
Pre-Disposal: Essential Safety and Handling
Proper disposal begins with safe handling during routine laboratory use. Contamination prevention is the most effective way to manage waste.
Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields.[8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[9]
-
Respiratory Protection: All handling of the solid compound or solutions should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation risk.[1][10]
Step-by-Step Chemical Waste Disposal Protocol
The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [7][9][11]
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including pure solid, solutions, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous chemical waste.[10]
-
Segregate Waste Streams: Do not mix this waste with other chemical streams unless compatibility has been confirmed by your EHS department. Keep it separate from bases, strong oxidizing agents, and reactive metals.[10][12] Maintain separate, clearly labeled containers for solid and liquid waste.
Step 2: Container Selection and Management
-
Use Compatible Containers: Employ robust, leak-proof containers made of a compatible material such as high-density polyethylene (HDPE).[10]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Fill containers to no more than 80-90% of their capacity to allow for vapor expansion and prevent spillage during transport.[10]
Step 3: Accurate and Compliant Labeling Proper labeling is critical for safety and regulatory compliance. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all container contents, including solvents and their approximate concentrations.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started and the name of the principal investigator or lab group.
Step 4: Temporary Storage in the Laboratory
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources or ignition sources, and ideally within secondary containment (e.g., a spill tray).[9][12]
-
Ensure the storage location is away from incompatible materials.[12]
Step 5: Final Disposal
-
Arrange for pickup of the full waste container through your institution's EHS department.
-
The ultimate disposal method will be determined by the licensed waste management facility and typically involves controlled incineration at high temperatures with flue gas scrubbing to neutralize harmful byproducts.[9] This ensures complete destruction of the compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
For Small Spills of Solid Material:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Collect: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[8] Carefully sweep or vacuum the material into a suitable container for hazardous waste disposal.[6][7] Do not use a brush that could generate dust. Use spark-proof tools if a flammable solvent is present.[9]
-
Decontaminate: Clean the affected area thoroughly with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with spill cleanup debris as hazardous waste and manage it according to the protocol in Section 3.
Caption: Decision tree for waste segregation.
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble) at least three times.[9]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[9]
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once triple-rinsed, the container can often be offered for recycling or disposed of in a sanitary landfill, depending on institutional policies.[9] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[9]
By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the wider community.
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]
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2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Comprehensive Safety and Handling Guide for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of safe laboratory practices. The causality behind each procedural step is explained to foster a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment
Inferred GHS Hazard Classifications:
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand | Body | Respiratory |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles or face shield | Nitrile gloves (double-gloving recommended) | Lab coat | NIOSH-approved respirator (N95 or higher) if not in a fume hood |
| Dissolution & Transfer | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Reaction Monitoring | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
Causality of PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are imperative during weighing and handling of the solid material to prevent dust particles from causing serious eye irritation.[1][2][3] A face shield provides an additional layer of protection.
-
Hand Protection: Impervious gloves, such as nitrile, are necessary to prevent skin contact and subsequent irritation.[1][5] Double-gloving is recommended when handling the solid to minimize the risk of exposure during glove removal.
-
Body Protection: A standard lab coat should be worn to protect against accidental spills on clothing.[4]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling dust, weighing and handling of the solid should be performed in a certified chemical fume hood or while wearing a NIOSH-approved respirator.[1][2]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is paramount for the safe handling of this compound. The following workflow is designed to minimize exposure risk at each stage.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a Work Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather and Don PPE: Collect all necessary PPE as outlined in the table above and inspect for any defects before wearing.
-
Prepare a Spill Kit: Ensure a spill kit containing absorbent material, a neutralizing agent (if applicable), and waste bags is readily accessible.
-
-
Handling the Solid:
-
Weighing: Always weigh the solid material inside a chemical fume hood to contain any dust.[5] Use a tared, sealed container to minimize exposure during transport.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, take appropriate cooling measures.
-
-
Handling the Solution:
-
Transfers: Use a pipette or a syringe for liquid transfers to minimize the risk of spills.
-
Reactions: Conduct all reactions in a well-ventilated fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a clearly labeled, sealed container.[1] Waste material should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not mix with other waste streams.[1]
-
PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating skin.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
Spills: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after the material has been removed.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a dedicated, labeled, and sealed container.[1]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.[1]
By implementing these comprehensive safety and handling protocols, research and development professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their work.
References
-
PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.dk [fishersci.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
